Technical Documentation Center

2-(2,6-Dimethoxyphenoxy)ethanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2,6-Dimethoxyphenoxy)ethanamine

Core Science & Biosynthesis

Foundational

2-(2,6-Dimethoxyphenoxy)ethanamine: Chemical Properties, Structural Analysis, and Synthetic Applications

Executive Summary As a highly versatile bifunctional intermediate, 2-(2,6-dimethoxyphenoxy)ethanamine (also known as 2-(2,6-dimethoxyphenoxy)ethylamine) serves as a critical pharmacophore building block in the developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a highly versatile bifunctional intermediate, 2-(2,6-dimethoxyphenoxy)ethanamine (also known as 2-(2,6-dimethoxyphenoxy)ethylamine) serves as a critical pharmacophore building block in the development of aryloxypropanolamine derivatives. These derivatives are foundational to the formulation of mixed α

  • and β -adrenergic receptor antagonists, most notably analogues of the blockbuster cardiovascular drug Carvedilol [1].

This technical guide provides an in-depth analysis of the compound's structural properties, the structure-activity relationship (SAR) rationale behind its 2,6-dimethoxy substitution, and field-proven experimental protocols for its synthesis and downstream application.

Chemical Identity & Structural Properties

The structural architecture of 2-(2,6-dimethoxyphenoxy)ethanamine features an electron-rich 2,6-dimethoxyphenyl ring linked via an ether bridge to a terminal ethylamine aliphatic chain. This bifunctionality allows it to act as a potent nucleophile in downstream API synthesis while providing specific steric and electronic properties to the final drug molecule.

  • IUPAC Name: 2-(2,6-dimethoxyphenoxy)ethan-1-amine

  • Molecular Formula: C₁₀H₁₅NO₃

  • Molecular Weight: 197.23 g/mol

  • Key Structural Features:

    • Primary Amine Terminus: Acts as the primary nucleophile for epoxide ring-opening reactions.

    • Ether Linkage: Provides rotational flexibility, allowing the aromatic ring to optimally orient within receptor binding pockets.

    • 2,6-Dimethoxy Substitution: Imparts significant steric bulk and distinct electronic effects (via oxygen lone pairs) that influence hydrogen bonding.

Pharmacological Rationale & Structure-Activity Relationship (SAR)

In drug design, the choice of the phenoxyethylamine tail dictates the receptor selectivity profile of the resulting aryloxypropanolamine. Carvedilol utilizes a 2-methoxyphenoxyethylamine tail to achieve its non-selective β -blockade and α1​ -blockade.

Why introduce a second methoxy group at the 6-position? The addition of the 6-methoxy group fundamentally alters the dihedral angle of the ether linkage due to steric repulsion between the methoxy groups and the ethylamine chain. This conformation restricts the rotational freedom of the aromatic ring. Furthermore, the dual methoxy groups increase the electron density of the phenyl ring and provide an additional hydrogen-bond acceptor. In pharmacological screening, carbazolyl-4-oxypropanolamine derivatives synthesized with 2-(2,6-dimethoxyphenoxy)ethanamine demonstrate pronounced vasodilating properties alongside potent β -receptor blocking action, often altering the α1​/β1​ selectivity ratio compared to their mono-methoxy counterparts [1].

Experimental Protocols & Methodologies

The following protocols detail the synthesis of the intermediate and its subsequent conversion into a bioactive carbazole derivative. The causality behind the reagent selection is emphasized to ensure a self-validating workflow.

Synthesis of 2-(2,6-Dimethoxyphenoxy)ethanamine

Direct alkylation of 2,6-dimethoxyphenol with 2-bromoethylamine often results in poor yields due to over-alkylation (forming secondary or tertiary amines). To strictly control the reaction, a two-step sequence utilizing chloroacetonitrile is preferred [1].

Step 1: Williamson Ether Synthesis (Alkylation)

  • Dissolve 2,6-dimethoxyphenol in anhydrous acetone or dimethylformamide (DMF).

  • Add a slight molar excess of anhydrous potassium carbonate (K₂CO₃) to deprotonate the phenol, forming the reactive phenoxide ion.

  • Introduce chloroacetonitrile dropwise under inert atmosphere.

  • Reflux the mixture until completion (monitored via TLC). The use of chloroacetonitrile ensures that exactly one two-carbon chain is installed without the risk of amine-driven side reactions.

  • Work up and isolate 2,6-dimethoxyphenoxyacetonitrile .

Step 2: Nitrile Reduction

  • Suspend 8.5 g of Lithium Aluminum Hydride (LiAlH₄) in 1.3 L of anhydrous diethyl ether.

  • Slowly add 6.7 g of the synthesized 2,6-dimethoxyphenoxyacetonitrile to the suspension.

  • Reflux for 4 hours.

    • Causality Check: LiAlH₄ is selected over catalytic hydrogenation (e.g., H₂ with Pd/C) because catalytic reduction of nitriles frequently yields secondary amine dimers (via the condensation of the intermediate imine with the primary amine product). LiAlH₄ ensures rapid, complete reduction to the primary amine while suppressing this dimerization pathway[1].

  • Perform a Fieser workup (water/NaOH/water) to quench the hydride, filter the aluminum salts, and distill the filtrate to yield the pure primary amine.

SynthesisWorkflow A 2,6-Dimethoxyphenol B Alkylation (Chloroacetonitrile, K2CO3) A->B C 2,6-Dimethoxyphenoxyacetonitrile B->C D Reduction (LiAlH4, Ether, Reflux) C->D E 2-(2,6-Dimethoxyphenoxy)ethanamine D->E

Synthesis workflow of 2-(2,6-dimethoxyphenoxy)ethanamine via nitrile reduction.

Downstream Application: Synthesis of Carbazolyl-4-oxypropanolamine Derivatives

The primary amine is subsequently reacted with an epoxide to form the final active pharmaceutical ingredient (API) analogue.

Protocol:

  • Combine 4-(2,3-epoxypropoxy)carbazole and 2-(2,6-dimethoxyphenoxy)ethanamine in a reaction vessel.

  • Stir the mixture at 70°C for 20 hours.

    • Causality Check: The nucleophilic attack of the primary amine on the epoxide is regioselective for the less sterically hindered terminal carbon. Maintaining a moderate temperature of 70°C provides sufficient kinetic energy for the ring-opening while preventing the newly formed secondary amine from attacking another epoxide molecule (which would yield unwanted tertiary amine impurities) [1].

  • Triturate the crude mixture with ether, filter, and recrystallize from ethyl acetate using activated carbon and bleaching earth to yield 1-[carbazolyl-(4)-oxy]-3-[2-(2,6-dimethoxyphenoxy)-ethylamino]-propanol-(2).

DownstreamSynthesis A 2-(2,6-Dimethoxyphenoxy)ethanamine C Epoxide Ring Opening (70°C, 20h) A->C B 4-(2,3-Epoxypropoxy)carbazole B->C D 1-[carbazolyl-(4)-oxy]-3-[2-(2,6-dimethoxyphenoxy) -ethylamino]-propanol-(2) C->D

Regioselective epoxide ring-opening to form the target beta-blocker analogue.

Quantitative Data & Physicochemical Parameters

The following table summarizes the key physicochemical data and expected experimental yields for the compound and its downstream derivative, serving as a benchmark for analytical validation [1].

ParameterValue / Description
Chemical Formula C₁₀H₁₅NO₃
Molecular Weight 197.23 g/mol
Boiling Point (Free Base) 160–162 °C at 12 mmHg
Physical State Colorless to pale yellow oil (free base)
Derivative Melting Point 136–138 °C (for the 1-[carbazolyl-(4)-oxy] derivative)
Expected Derivative Yield ~65% of theory (post-recrystallization)

Note: The free base is susceptible to oxidation and should be stored under an inert atmosphere or converted to its hydrochloride salt (CAS: 449195-33-9) for long-term stability and pharmaceutical formulation [2].

References

  • Title: Derivatives of carbazolyl-4-oxypropanolamine, methods for their preparation and medicines containing them (EP0004920A1)
Exploratory

Synthesis pathways for 2-(2,6-Dimethoxyphenoxy)ethanamine

An In-depth Technical Guide to the Synthesis of 2-(2,6-Dimethoxyphenoxy)ethanamine Abstract This technical guide provides a comprehensive overview of scientifically-validated synthesis pathways for 2-(2,6-dimethoxyphenox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 2-(2,6-Dimethoxyphenoxy)ethanamine

Abstract

This technical guide provides a comprehensive overview of scientifically-validated synthesis pathways for 2-(2,6-dimethoxyphenoxy)ethanamine, a valuable intermediate in pharmaceutical research and drug development. The document is structured to provide not just procedural steps, but also the underlying chemical principles, strategic considerations for experimental design, and self-validating protocols. We will explore three primary synthetic strategies: the Williamson Ether Synthesis, the Gabriel Synthesis of Primary Amines, and the Mitsunobu Reaction. Each section includes a detailed reaction mechanism, step-by-step experimental protocols, quantitative data tables, and process-flow visualizations to aid researchers in both conceptual understanding and practical application.

Introduction: The Significance of 2-(2,6-Dimethoxyphenoxy)ethanamine

2-(2,6-Dimethoxyphenoxy)ethanamine is a key building block characterized by a phenoxy-ethanamine core structure. The presence of the dimethoxy groups on the phenyl ring at positions 2 and 6 significantly influences its electronic and steric properties, while the flexible ethylamine sidechain provides a reactive handle for further chemical modification. These features make it an important intermediate in the synthesis of a variety of more complex molecules, including potential therapeutic agents. The strategic selection of a synthesis pathway is paramount, dictated by factors such as starting material availability, desired scale, purity requirements, and safety considerations.

Pathway 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry, prized for its reliability and broad applicability.[1] This pathway is often the most direct route, involving the reaction of a phenoxide nucleophile with an electrophile containing the ethylamine moiety (or a protected precursor).

Scientific Rationale and Mechanism

This synthesis proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The first step involves the deprotonation of the weakly acidic hydroxyl group of 2,6-dimethoxyphenol using a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), to form the more potent sodium 2,6-dimethoxyphenoxide nucleophile.[4] This phenoxide then attacks a primary alkyl halide, such as 2-chloroethylamine hydrochloride, displacing the halide leaving group to form the target ether linkage.[4] The choice of a primary alkyl halide is critical, as secondary and tertiary halides would favor elimination (E2) over substitution (SN2).[2]

Process Workflow Diagram

Williamson_Ether_Synthesis Start 2,6-Dimethoxyphenol Phenoxide Sodium 2,6-Dimethoxyphenoxide (in situ) Start->Phenoxide Deprotonation Base Base (e.g., NaH) Solvent (e.g., DMF) Base->Phenoxide Reaction Sₙ2 Reaction Heat (e.g., 80-100 °C) Phenoxide->Reaction AlkylHalide 2-Chloroethylamine Hydrochloride AlkylHalide->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product Mixture Product 2-(2,6-Dimethoxyphenoxy)ethanamine Workup->Product Purified Product

Caption: Workflow for the Williamson Ether Synthesis.

Experimental Protocol

Step 1: Formation of Sodium 2,6-Dimethoxyphenoxide

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add dry N,N-Dimethylformamide (DMF, 100 mL).

  • Add 2,6-dimethoxyphenol (10.0 g, 64.9 mmol) to the solvent and stir until dissolved.

  • Under a gentle stream of nitrogen, carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.85 g, 71.4 mmol) portion-wise at room temperature. Caution: NaH reacts violently with water and generates flammable hydrogen gas.

  • Stir the resulting suspension at room temperature for 1 hour to ensure complete formation of the phenoxide.

Step 2: SN2 Reaction

  • Add 2-chloroethylamine hydrochloride (8.28 g, 71.4 mmol) to the phenoxide suspension.

  • Heat the reaction mixture to 90 °C and maintain this temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • After completion, cool the reaction mixture to room temperature.

Step 3: Workup and Purification

  • Carefully pour the reaction mixture into 500 mL of ice-cold water to quench any unreacted NaH.

  • Make the aqueous solution basic (pH ~11-12) with 2M NaOH solution to ensure the product is in its free base form.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-(2,6-dimethoxyphenoxy)ethanamine.

Data Summary
Reactant/ReagentMolar Mass ( g/mol )MolesEquiv.Amount Used
2,6-Dimethoxyphenol154.1664.9 mmol1.010.0 g
Sodium Hydride (60%)40.0071.4 mmol1.12.85 g
2-Chloroethylamine HCl116.0071.4 mmol1.18.28 g
Solvent (DMF)---100 mL
Expected Yield 197.24 --~70-85%

Pathway 2: Gabriel Synthesis of Primary Amines

The Gabriel synthesis provides an elegant solution to a common problem in amine synthesis: over-alkylation.[5] By using phthalimide as a protected source of ammonia, this method allows for the clean formation of primary amines.[6][7] This pathway involves two distinct stages: the creation of a halo-ether intermediate followed by its conversion to the target amine.

Scientific Rationale and Mechanism

Stage 1: Synthesis of 1-(2-Bromoethoxy)-2,6-dimethoxybenzene. This intermediate is first prepared via a Williamson ether synthesis, reacting sodium 2,6-dimethoxyphenoxide with an excess of a dihaloalkane, such as 1,2-dibromoethane. Using an excess of the dihaloalkane favors mono-alkylation.

Stage 2: Gabriel Amine Synthesis. The N-H proton of phthalimide is acidic (pKa ≈ 8.3) due to the two flanking electron-withdrawing carbonyl groups and is readily deprotonated by a base like potassium carbonate to form potassium phthalimide, a potent nitrogen nucleophile.[5] This anion then displaces the bromide from 1-(2-bromoethoxy)-2,6-dimethoxybenzene in an SN2 reaction.[6] The final step is the liberation of the primary amine from the N-alkylated phthalimide intermediate. While acidic or basic hydrolysis is possible, it often requires harsh conditions.[6] The Ing-Manske procedure, which uses hydrazine (H₂NNH₂) in a refluxing alcohol, is a much milder and more common method.[8] Hydrazine attacks the carbonyl carbons, leading to the formation of a stable five-membered phthalhydrazide ring and releasing the desired primary amine.[5][8]

Process Workflow Diagram

Gabriel_Synthesis cluster_0 Stage 1: Halo-ether Formation cluster_1 Stage 2: Amine Formation Phenol 2,6-Dimethoxyphenol + Base React1 Williamson Ether Synthesis Phenol->React1 Dibromo 1,2-Dibromoethane (Excess) Dibromo->React1 Intermediate 1-(2-Bromoethoxy)-2,6- dimethoxybenzene React1->Intermediate React2 Sₙ2 Alkylation Intermediate->React2 Phthalimide Potassium Phthalimide Phthalimide->React2 AlkylPhthalimide N-Alkylphthalimide Intermediate React2->AlkylPhthalimide Cleavage Hydrazinolysis (Ing-Manske) AlkylPhthalimide->Cleavage Hydrazine Hydrazine (H₂NNH₂) Ethanol, Reflux Hydrazine->Cleavage Product 2-(2,6-Dimethoxyphenoxy) ethanamine Cleavage->Product

Caption: Workflow for the two-stage Gabriel Synthesis.

Experimental Protocol

Stage 1: Synthesis of 1-(2-Bromoethoxy)-2,6-dimethoxybenzene

  • Prepare sodium 2,6-dimethoxyphenoxide in situ as described in Protocol 2.3, Step 1.

  • To the resulting suspension, add 1,2-dibromoethane (36.5 g, 194.6 mmol, 3.0 equiv.) dropwise at room temperature. A procedure for a similar ethoxy-analogue provides a good reference for reaction conditions.[9]

  • Heat the mixture to 75-80 °C and stir for 6-8 hours.[9]

  • After cooling, pour the mixture into water and extract with dichloromethane.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to remove excess 1,2-dibromoethane and isolate the desired 1-(2-bromoethoxy)-2,6-dimethoxybenzene.

Stage 2: Gabriel Synthesis and Hydrazinolysis

  • In a round-bottom flask, suspend potassium phthalimide (13.0 g, 70.2 mmol) in 100 mL of dry DMF.[10]

  • Add the 1-(2-bromoethoxy)-2,6-dimethoxybenzene (17.5 g, 67.0 mmol) from Stage 1 to the suspension.

  • Heat the mixture to 90-100 °C and stir for 12-16 hours until TLC analysis indicates the consumption of the starting bromide.[10]

  • Cool the mixture to room temperature and pour it into 500 mL of ice-water. Collect the precipitated N-[2-(2,6-dimethoxyphenoxy)ethyl]phthalimide by vacuum filtration and wash with cold water.[10]

  • Suspend the dried phthalimide intermediate in 150 mL of ethanol in a round-bottom flask fitted with a reflux condenser.

  • Add hydrazine hydrate (10.0 mL, ~3 equiv.) to the suspension.[11]

  • Heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.[10]

  • Cool the mixture, acidify with concentrated HCl, and filter to remove the phthalhydrazide precipitate.

  • Concentrate the filtrate to remove ethanol. Make the remaining aqueous solution basic with NaOH and extract the product with diethyl ether.

  • Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield the final product.

Data Summary
Reactant/Reagent (Stage 2)Molar Mass ( g/mol )MolesEquiv.Amount Used
Bromo-ether Intermediate261.1167.0 mmol1.017.5 g
Potassium Phthalimide185.2270.2 mmol1.0513.0 g
Hydrazine Hydrate50.06~200 mmol~3.010.0 mL
Solvent (DMF, Ethanol)---100 mL, 150 mL
Expected Yield 197.24 --~75-90% (over 2 steps)

Pathway 3: Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for converting primary and secondary alcohols into a wide range of functional groups, including amines, with a characteristic inversion of stereochemistry.[12][13] This pathway is particularly useful when the corresponding alcohol is readily available and when mild reaction conditions are required.

Scientific Rationale and Mechanism

The reaction begins with the formation of a phosphonium intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14] This species activates the hydroxyl group of the starting alcohol, 2-(2,6-dimethoxyphenoxy)ethanol, converting it into a good leaving group. A suitable nitrogen nucleophile, such as phthalimide, then attacks the activated carbon center in an SN2 fashion, displacing the triphenylphosphine oxide (TPPO) byproduct.[12] The nucleophile must be sufficiently acidic (pKa < 15) to protonate the azodicarboxylate byproduct.[14] The resulting N-alkylated phthalimide is then cleaved, typically via hydrazinolysis as described in the Gabriel synthesis (Protocol 3.3, Stage 2), to yield the primary amine.[12]

Process Workflow Diagram

Mitsunobu_Reaction Alcohol 2-(2,6-Dimethoxyphenoxy)ethanol Reaction Mitsunobu Reaction 0 °C to RT, THF Alcohol->Reaction Reagents PPh₃ + DEAD/DIAD Phthalimide (Nucleophile) Reagents->Reaction Intermediate N-Alkylphthalimide Intermediate Reaction->Intermediate + TPPO Cleavage Hydrazinolysis Intermediate->Cleavage Hydrazine Hydrazine (H₂NNH₂) Ethanol, Reflux Hydrazine->Cleavage Product 2-(2,6-Dimethoxyphenoxy)ethanamine Cleavage->Product

Caption: Workflow for the Mitsunobu Reaction pathway.

Experimental Protocol

Prerequisite: Synthesis of 2-(2,6-dimethoxyphenoxy)ethanol via Williamson ether synthesis between sodium 2,6-dimethoxyphenoxide and 2-bromoethanol.

Step 1: Mitsunobu Coupling

  • To a stirred solution of 2-(2,6-dimethoxyphenoxy)ethanol (10.0 g, 50.4 mmol), phthalimide (8.16 g, 55.5 mmol), and triphenylphosphine (14.5 g, 55.5 mmol) in 200 mL of dry tetrahydrofuran (THF), cool the flask to 0 °C in an ice bath.[15]

  • Slowly add diisopropyl azodicarboxylate (DIAD, 11.2 g, 55.5 mmol) dropwise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.[15]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-8 hours.[15]

  • Monitor the reaction by TLC. The formation of solid triphenylphosphine oxide (TPPO) is an indication of reaction progress.

  • Concentrate the reaction mixture under reduced pressure. Dilute the residue with diethyl ether and filter to remove the precipitated TPPO.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. The crude N-[2-(2,6-dimethoxyphenoxy)ethyl]phthalimide can be purified by column chromatography or used directly in the next step.

Step 2: Hydrazinolysis

  • Follow the procedure outlined in Protocol 3.3, Stage 2 (steps 5-10) to cleave the phthalimide group and isolate the final product.

Data Summary
Reactant/Reagent (Step 1)Molar Mass ( g/mol )MolesEquiv.Amount Used
2-(2,6-Dimethoxyphenoxy)ethanol198.2250.4 mmol1.010.0 g
Phthalimide147.1355.5 mmol1.18.16 g
Triphenylphosphine (PPh₃)262.2955.5 mmol1.114.5 g
DIAD202.2155.5 mmol1.111.2 g
Solvent (THF)---200 mL
Expected Yield 197.24 --~65-80% (over 2 steps)

Conclusion and Pathway Selection

This guide has detailed three robust and field-proven pathways for the synthesis of 2-(2,6-dimethoxyphenoxy)ethanamine.

  • The Williamson Ether Synthesis offers the most direct one-step approach, making it highly efficient if suitable starting materials are available and reaction conditions are well-controlled to avoid side reactions.

  • The Gabriel Synthesis is a reliable two-stage method that guarantees the selective formation of a primary amine, avoiding the common issue of over-alkylation. It is an excellent choice when purity and selectivity are the highest priorities.

  • The Mitsunobu Reaction provides a mild alternative for converting the corresponding alcohol to the amine. It is particularly valuable for substrates that may be sensitive to the more basic conditions of the Williamson synthesis.

The optimal choice of synthesis route will depend on the specific constraints and goals of the research project, including cost, scale, available equipment, and the chemical sensitivities of any other functional groups present in more complex starting materials.

References

  • Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Organic-Chemistry.org. [Link]

  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Organic-Chemistry.org. [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Google Patents. (n.d.). CN106631714A - Method for synthesizing 2,6-dimethoxyphenol.
  • Google Patents. (n.d.). CN108002988B - Preparation method of 1,2-bis(2-(2,6-dimethoxyphenoxy)ethoxy)ethane.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2020, April 15). The Gabriel Synthesis of Primary Amines. Chemistry Steps. [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2018, January 31). The Gabriel Synthesis. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Organic-Chemistry.org. [Link]

  • Hughes, D. L. (1996). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Organic Syntheses. (n.d.). Mitsunobu reaction. Organic-Syntheses.org. [Link]

  • Javaherian, M., et al. (2017). An efficient tandem synthesis of alkyl aryl ethers... Organic Chemistry Research, 3(1), 73-85.
  • Aslam, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4972. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Organic-Synthesis.com. [Link]

  • Eureka | Patsnap. (2014, March 26). Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide. Eureka. [Link]

Sources

Foundational

2-(2,6-Dimethoxyphenoxy)ethanamine mechanism of action in vitro

This technical guide examines the in vitro mechanism of action of the 2-(2,6-dimethoxyphenoxy)ethanamine moiety. Rather than a standalone therapeutic entity, this chemical structure is a highly privileged pharmacophore—t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide examines the in vitro mechanism of action of the 2-(2,6-dimethoxyphenoxy)ethanamine moiety. Rather than a standalone therapeutic entity, this chemical structure is a highly privileged pharmacophore—the critical binding determinant embedded within potent α1-adrenergic receptor (α1-AR) antagonists, most notably the prototype molecule WB-4101 (2-[[[2-(2,6-dimethoxyphenoxy)ethyl]amino]methyl]-1,4-benzodioxane)[1] and various vasodilatory carbazolyl-oxypropanolamine derivatives[2].

As a Senior Application Scientist, the following analysis deconstructs the receptor binding kinetics, the downstream signal transduction blockade, and the self-validating in vitro methodologies required to characterize this pharmacophore during drug development.

Molecular Target and Binding Kinetics

The primary molecular targets for compounds bearing the 2-(2,6-dimethoxyphenoxy)ethanamine scaffold are the α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) divided into three highly homologous subtypes: α1A, α1B, and α1D[3].

The mechanism of action is driven by purely competitive orthosteric antagonism . The structural causality of this high-affinity binding is twofold:

  • The Protonated Amine: At a physiological pH of 7.4, the ethanamine nitrogen is protonated. This cation forms an indispensable thermodynamic salt bridge with a highly conserved aspartate residue (Asp106 in the α1A-AR) located in Transmembrane Domain 3 (TM3).

  • The 2,6-Dimethoxyphenoxy Headgroup: The bulky, electron-rich aromatic ring projects deep into the hydrophobic binding pocket formed by TM5 and TM6. The dual methoxy substitutions at the 2 and 6 positions sterically lock the molecule into a specific conformation, facilitating π−π stacking with local phenylalanine residues while preventing the receptor from adopting the active ( R∗ ) conformation required for G-protein coupling.

Signal Transduction Blockade (Gq/11 Pathway)

Under normal physiological conditions, the binding of endogenous catecholamines (e.g., norepinephrine) to the α1-AR induces a conformational shift that activates the Gq/11 heterotrimeric G-protein. This leads to the activation of Phospholipase C- β (PLC- β ), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ( [Ca2+]i​ ) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC)[4].

When a 2-(2,6-dimethoxyphenoxy)ethanamine derivative occupies the orthosteric site, it acts as a steric shield. It physically occludes endogenous agonists and stabilizes the receptor in its inactive state, thereby completely arresting the Gq/11 signaling cascade at the receptor level.

MechanismOfAction Antagonist 2-(2,6-Dimethoxyphenoxy)ethanamine Receptor α1-Adrenergic Receptor (TM3 Aspartate Salt Bridge) Antagonist->Receptor Competitive Blockade Agonist Endogenous Agonist (Norepinephrine) Agonist->Receptor Sterically Occluded Gq Gq/11 Protein Receptor->Gq Signal Halted PLC Phospholipase C (PLC-β) Gq->PLC PIP2 PIP2 Cleavage PLC->PIP2 IP3 IP3 Generation PIP2->IP3 DAG DAG Generation PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Ca2->PKC

Competitive blockade of α1-AR Gq/11 signaling by 2-(2,6-dimethoxyphenoxy)ethanamine derivatives.

In Vitro Assay Methodologies

To rigorously validate the mechanism of action, a tiered in vitro testing funnel is required. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Radioligand Binding Assay (Affinity & Selectivity)

Purpose: To determine the equilibrium dissociation constant ( Ki​ ) of the pharmacophore across α1-AR subtypes. Causality: We utilize [3H] -Prazosin as the radioligand due to its exceptionally high specific activity and well-characterized Kd​ for α1-ARs[3]. Recombinant HEK293 cells expressing individual human α1-AR subtypes are utilized to isolate the target variable and prevent confounding cross-talk from native tissue receptors.

  • Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 × g to isolate the membrane fraction[5].

  • Incubation: Incubate 50 µg of membrane protein with 0.2 nM [3H] -Prazosin and varying concentrations of the test compound ( 10−11 to 10−5 M) for 60 minutes at 25°C to reach thermodynamic equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding to the filter).

  • System Validation Criteria: Non-specific binding (NSB) must be defined using a saturating concentration (10 µM) of an unlabeled competitor (e.g., phentolamine). If NSB exceeds 20% of total radioligand binding, the assay plate is rejected due to artifactual lipophilic partitioning.

Protocol 2: High-Throughput Intracellular Calcium Mobilization

Purpose: To quantify the functional inhibitory potency ( IC50​ ) and calculate the antagonist dissociation constant ( Kb​ ). Causality: Fluo-4 AM is chosen as the fluorogenic indicator because its excitation/emission spectra are highly compatible with automated Fluorometric Imaging Plate Readers (FLIPR). Probenecid is strictly required in the loading buffer to inhibit organic anion transporters, preventing premature dye extrusion and ensuring a stable baseline.

  • Cell Seeding: Seed HEK293-α1A cells at 20,000 cells/well in a 384-well black/clear-bottom plate.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 2.5 mM probenecid for 45 minutes at 37°C.

  • Compound Addition: Pre-incubate cells with the 2-(2,6-dimethoxyphenoxy)ethanamine derivative for 15 minutes.

  • Agonist Challenge: Inject an EC80​ concentration of norepinephrine and immediately record fluorescence kinetics (Ex: 488 nm, Em: 525 nm).

  • System Validation Criteria: The baseline fluorescence drift must be <5% over the initial 10-second read prior to agonist injection. The reference agonist must produce a full sigmoidal dose-response curve with a Hill slope ( nH​ ) approximating 1.0.

AssayWorkflow Step1 HEK293-α1A Cell Culture Step2 Fluo-4 AM + Probenecid Loading Step1->Step2 Step3 Antagonist Pre-incubation Step2->Step3 Step4 Agonist Challenge (EC80) Step3->Step4 Step5 FLIPR Kinetic Read Step4->Step5 Step6 Schild Plot Analysis Step5->Step6

High-throughput fluorometric calcium mobilization workflow for functional antagonist validation.

Protocol 3: Isolated Tissue Bath Assay (Schild Analysis)

Purpose: To confirm competitive antagonism in a physiological tissue matrix. Causality: The isolated rat vas deferens is highly enriched with native α1A-ARs[6]. By generating cumulative concentration-response curves to norepinephrine in the presence of increasing antagonist concentrations, we can perform a Schild regression.

  • Preparation: Suspend the epididymal portion of the rat vas deferens in an organ bath containing oxygenated Tyrode's solution at 37°C.

  • Equilibration: Apply a resting tension of 1.0 g and equilibrate for 60 minutes.

  • System Validation Criteria: The tissue must demonstrate reproducible baseline contractions to 60 mM KCl prior to experimentation to verify smooth muscle viability. The calculated Schild plot regression must yield a slope not significantly different from 1.0 ( p>0.05 ). A slope deviating from unity indicates non-competitive allosteric effects, pseudo-irreversible binding, or inadequate tissue equilibration time.

Quantitative Pharmacological Profile

The table below summarizes the in vitro pharmacological parameters of the prototype 2-(2,6-dimethoxyphenoxy)ethanamine derivative (WB-4101) and related analogs. The data highlights the profound selectivity of the 2,6-dimethoxy substitution for the α1A and α1D subtypes over the α1B subtype.

Compound / PharmacophoreTarget SubtypeBinding Affinity ( pKi​ )Functional Antagonism ( pA2​ )Reference
WB-4101 (Prototype)α1A-AR9.5 - 9.89.2 - 9.5[1]
WB-4101 (Prototype)α1B-AR8.0 - 8.37.8 - 8.1[1]
WB-4101 (Prototype)α1D-AR9.0 - 9.38.8 - 9.0[4]
Carbazolyl-oxypropanolamine Analogα1 / β-AR (Mixed)7.5 - 8.27.1 - 7.6[2]

References

  • Title: 3-<<<2-(2,6-dimethoxyphenoxy)ethyl>amino>methyl>-1,4 ...
  • Title: Stereoselectivity at alpha-adrenoreceptor subtypes: observations ...
  • Source: google.
  • Source: nova.
  • Source: google.
  • Source: mtak.

Sources

Exploratory

Biological Activity and Pharmacological Profiling of 2-(2,6-Dimethoxyphenoxy)ethanamine Hydrochloride

A Technical Whitepaper on α1-Adrenergic and 5-HT1A Receptor Modulation Prepared for Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Structural Rationale The compound 2-(2,6-dimetho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on α1-Adrenergic and 5-HT1A Receptor Modulation Prepared for Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

The compound 2-(2,6-dimethoxyphenoxy)ethanamine hydrochloride is a highly privileged pharmacophore in modern medicinal chemistry. Rather than functioning solely as a standalone therapeutic, this molecule serves as the critical structural determinant—the "warhead" for receptor affinity—in a wide array of neuroactive and cardiovascular drugs[1].

Structurally, the molecule consists of a lipophilic 2,6-dimethoxyphenoxy ring linked via an ether bond to a two-carbon ethylamine chain. This specific geometry is biologically active because it perfectly mimics the endogenous monoamine neurotransmitters (like norepinephrine and serotonin) while providing enhanced steric bulk. The free ethylamine side-chain is strictly required for receptor binding; cyclized or heavily truncated analogues rapidly lose their adrenoceptor and serotonergic activities[1]. When integrated into larger molecular scaffolds, this moiety drives potent, competitive antagonism at α1-adrenergic receptors (α1-AR) and modulates 5-HT1A serotonergic receptors [2].

Mechanistic Causality: Receptor Binding Dynamics

To understand the biological activity of 2-(2,6-dimethoxyphenoxy)ethanamine derivatives, we must examine the biophysics of the G-protein coupled receptor (GPCR) binding pockets they target.

The α1-Adrenoceptor Pocket (Gq-Coupled)

Derivatives bearing this pharmacophore, such as the prototypical antagonist WB-4101 (2-[[2-(2,6-dimethoxyphenoxy)ethyl]aminomethyl]-1,4-benzodioxan), exhibit profound selectivity for the α1A-adrenoceptor subtype[3].

  • The Salt Bridge: The primary amine of the ethanamine chain (protonated at physiological pH, hence supplied as a hydrochloride salt) forms an indispensable electrostatic salt bridge with a highly conserved Aspartate residue (Asp106) in Transmembrane Domain 3 (TM3) of the receptor.

  • Hydrophobic Anchoring: The 2,6-dimethoxyphenoxy group inserts deep into the hydrophobic core of the receptor. The methoxy oxygens act as hydrogen bond acceptors, while the phenyl ring engages in π−π stacking with Phenylalanine residues in TM6[4]. This locks the receptor in an inactive conformation, preventing Gq/11-protein coupling, thereby inhibiting Phospholipase C (PLC) activation and halting intracellular calcium release[3].

The 5-HT1A Receptor Pocket (Gi/o-Coupled)

Heterobicyclic compounds synthesized using 2-(2,6-dimethoxyphenoxy)ethylamine also exhibit high affinity for 5-HT1A receptors[2]. The spatial distance between the aromatic ring and the basic nitrogen perfectly aligns with the serotonergic pharmacophore model. By blocking the binding of endogenous serotonin, these agents act on the central nervous system to regulate neurotransmitter release, providing a pathway for the treatment of anxiety and depression[2].

Pathway Ligand 2-(2,6-Dimethoxyphenoxy) ethanamine Pharmacophore Receptor α1A-Adrenoceptor (TM3 Asp / TM6 Phe) Ligand->Receptor Competitive Antagonism Gq Gq/11 Protein Uncoupling Receptor->Gq Blocks Activation Effector PLC Inhibition & Reduced IP3 Gq->Effector Decreased Signaling Outcome Smooth Muscle Relaxation (Prostate/Urethra) Effector->Outcome Therapeutic Effect (BPH)

Mechanism of α1A-Adrenoceptor antagonism by the dimethoxyphenoxy pharmacophore.

Quantitative Pharmacological Profile

The versatility of the 2-(2,6-dimethoxyphenoxy)ethanamine building block allows it to be tuned for specific therapeutic indications, ranging from benign prostatic hyperplasia (BPH) to cardiovascular disease.

Table 1: Functional Activity of Key 2-(2,6-Dimethoxyphenoxy)ethanamine Derivatives

Scaffold / DerivativeTarget Receptor(s)Functional ActivityPharmacological ApplicationRef.
Parent Amine α1-AR / 5-HT1ACore PharmacophoreBuilding block for drug discovery[1]
WB-4101 α1A-AdrenoceptorPotent Competitive AntagonistSmooth muscle relaxation (Prostate)[3]
Mephendioxan α1A-AdrenoceptorCompetitive AntagonistLower urinary tract symptoms (LUTS)[4]
Carbazolyl-oxypropanolamines β-AdrenoceptorReceptor Blockade & VasodilationHypertension, Angina pectoris[5][6]
Heterobicyclic conjugates 5-HT1A / α1-ARDual Receptor ModulationAnxiety, Depression, BPH[2]

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of novel compounds incorporating the 2-(2,6-dimethoxyphenoxy)ethanamine moiety, researchers must employ self-validating assay systems. The following protocols detail the necessary steps and the mechanistic causality behind each experimental choice.

Protocol A: Radioligand Displacement Assay (Receptor Affinity Validation)

Objective: Determine the inhibition constant ( Ki​ ) of the test compound at α1-AR and 5-HT1A receptors.

  • Tissue Preparation: Isolate rat cerebral cortex (a tissue rich in both target receptors). Homogenize the tissue in 50 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4)[2].

    • Causality: Tris-HCl strictly maintains physiological pH, ensuring the primary amine of the ligand remains protonated (essential for the Asp106 salt bridge interaction). The ice-cold temperature prevents the proteolytic degradation of the GPCRs during mechanical disruption.

  • Membrane Isolation: Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C. Discard the supernatant and resuspend the pellet[2].

    • Causality: High-speed ultracentrifugation effectively separates heavy membrane fragments (containing the membrane-bound GPCRs) from cytosolic proteins, drastically reducing non-specific background binding.

  • Incubation: Incubate the membrane preparations with 0.5 nM [3H] -prazosin (for α1-AR) or [3H] -8-OH-DPAT (for 5-HT1A) alongside varying concentrations of the test compound ( 10−10 to 10−4 M) for 45 minutes at 25°C.

    • Causality: 25°C provides optimal thermodynamic conditions for the binding kinetics to reach equilibrium without accelerating receptor denaturation, which occurs rapidly at 37°C in isolated membranes.

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass-fiber filters (e.g., Whatman GF/B), followed immediately by three washes with ice-cold buffer.

    • Causality: Rapid filtration physically separates the bound radioligand from the free radioligand. The ice-cold washes slow the dissociation rate ( koff​ ) of the ligand-receptor complex, preventing the loss of signal during the washing phase.

  • Quantification: Measure membrane-bound radioactivity using liquid scintillation counting. Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Protocol Step1 Tissue Homogenization (Rat Cortex / 50mM Tris-HCl) Step2 Ultracentrifugation (48,000 x g for 10 min) Step1->Step2 Isolate Membranes Step3 Incubation with Radioligand ([3H]-Prazosin + Test Compound) Step2->Step3 Resuspend Pellets Step4 Rapid Vacuum Filtration & Washing (Ice-cold buffer) Step3->Step4 Terminate Reaction Step5 Liquid Scintillation Counting (Determine IC50 / Ki) Step4->Step5 Quantify Bound Ligand

Workflow for validating receptor binding affinity via radioligand displacement.

Protocol B: Functional Organ Bath Assay (Smooth Muscle Contractility)

Objective: Validate the functional antagonism of the compound on smooth muscle to confirm therapeutic viability for BPH or hypertension.

  • Tissue Mounting: Suspend isolated rat prostate strips or aortic rings in a 10 mL organ bath containing Krebs-Henseleit solution, continuously aerated with 95% O2​ / 5% CO2​ at 37°C.

    • Causality: Krebs solution mimics physiological ionic strength and calcium availability. Continuous oxygenation ensures tissue viability and metabolic activity, preventing hypoxic tissue death during the dose-response curve.

  • Pre-contraction: Induce smooth muscle contraction using a sub-maximal concentration of norepinephrine (e.g., 10−6 M).

    • Causality: This establishes an active baseline of α1-AR-mediated Gq-PLC- IP3​ signaling and intracellular calcium release[3]. Antagonists can only be accurately measured against an actively agonizing baseline.

  • Antagonist Dose-Response: Cumulatively add the 2-(2,6-dimethoxyphenoxy)ethanamine derivative to the bath. Record the relaxation response via an isometric force transducer.

  • Signal Transduction Validation (The Self-Validation Step): To definitively confirm the mechanism, pre-treat a control tissue with pertussis toxin (PTX)[3].

    • Causality: PTX specifically uncouples Gi/o proteins. If the test compound's relaxant effect is altered by PTX, it indicates cross-talk with Gi-coupled pathways (confirming 5-HT1A dual modulation). If the effect is completely unaffected by PTX, it confirms pure Gq/11 antagonism, which is the hallmark of highly selective α1-AR blockade[3].

References[1] Phenoxyethylamine - Wikipedia. Source: wikipedia.org.

URL:[5] EP0004920A1 - Derivatives of carbazolyl-4-oxypropanolamine, methods for their preparation and medicines containing them - Google Patents . Source: google.com. URL:[6] EP0004920B1 - Derivatives of carbazolyl-4-oxypropanolamine, methods for their preparation and medicines containing them - Google Patents . Source: google.com. URL:[4] 亚型选择性α1肾上腺素受体拮抗剂 (Subtype-selective α1-adrenoceptor antagonists) . Source: magtechjournal.com. URL:[2] LT3038B - Heterobicyclic compounds - Google Patents . Source: google.com. URL:[3] The effects of female sexual hormones on the expression and function of α1A- and α1D-adrenoceptor subtypes in the late-pregnant rat myometrium - Repository of the Academy's Library . Source: mtak.hu. URL:

Sources

Foundational

The Emerging Therapeutic Potential of 2-(2,6-Dimethoxyphenoxy)ethanamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-(2,6-dimethoxyphenoxy)ethanamine scaffold has emerged as a promising pharmacophore in modern medicinal chemistry. This technical guide provid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(2,6-dimethoxyphenoxy)ethanamine scaffold has emerged as a promising pharmacophore in modern medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and potential therapeutic applications of its derivatives. A significant focus is placed on their potent and selective α1-adrenoceptor antagonism, a mechanism with profound implications for the treatment of cardiovascular diseases, notably hypertension. This document delves into the critical structure-activity relationships (SAR) that govern their biological activity and provides detailed experimental protocols for their synthesis and in vitro evaluation, aiming to equip researchers with the foundational knowledge to explore this versatile chemical class further.

Introduction: The 2-(2,6-Dimethoxyphenoxy)ethanamine Core

The 2-(2,6-dimethoxyphenoxy)ethanamine core structure presents a unique combination of a substituted phenoxy ring and a flexible ethanamine side chain. The strategic placement of the two methoxy groups at the 2 and 6 positions of the phenyl ring is a key determinant of the pharmacological profile of its derivatives. This substitution pattern is known to influence receptor binding affinity and selectivity, particularly at adrenergic receptors. The exploration of derivatives based on this scaffold has been primarily driven by the search for novel therapeutic agents with improved efficacy and safety profiles for a range of pathological conditions.

Synthetic Strategies: Accessing the 2-(2,6-Dimethoxyphenoxy)ethanamine Scaffold

The synthesis of 2-(2,6-dimethoxyphenoxy)ethanamine and its derivatives can be achieved through several strategic routes. A common and effective method involves the etherification of a substituted phenol with a suitable two-carbon synthon bearing a masked or protected amine functionality.

General Synthesis Pathway

A versatile approach to aryloxyethanamine derivatives involves the nucleophilic substitution of a haloethanamine or a related precursor by a phenoxide. The following diagram illustrates a generalized synthetic scheme.

General Synthesis 2,6-Dimethoxyphenol 2,6-Dimethoxyphenol Reaction Nucleophilic Substitution 2,6-Dimethoxyphenol->Reaction Base Base Base->Reaction Haloethylamine_precursor X-(CH2)2-NR1R2 (X = Cl, Br, I, or other leaving group) Haloethylamine_precursor->Reaction Solvent Solvent Solvent->Reaction Product 2-(2,6-Dimethoxyphenoxy)ethanamine Derivative Reaction->Product caption Generalized Synthesis of 2-(2,6-Dimethoxyphenoxy)ethanamine Derivatives Alpha1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine Alpha1_R α1-Adrenoceptor NE->Alpha1_R Activates Gq Gq Protein Alpha1_R->Gq Activates Antagonist 2-(2,6-Dimethoxyphenoxy) ethanamine Derivative Antagonist->Alpha1_R Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to caption Mechanism of α1-Adrenoceptor Antagonism Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes Expressing α1-Adrenoceptors start->prep_membranes incubation Incubate Membranes with: - Radioligand (e.g., [³H]-Prazosin) - Test Compound (Derivative) - Buffer prep_membranes->incubation separation Separate Bound and Free Radioligand (Rapid Filtration) incubation->separation quantification Quantify Radioactivity of Bound Ligand separation->quantification analysis Data Analysis: - Determine IC₅₀ - Calculate Ki quantification->analysis end End analysis->end caption Workflow for α1-Adrenoceptor Radioligand Binding Assay

Exploratory

A Technical Guide to the Research Applications of Fenobucarb (CAS 87780-27-6): A Model Compound for Toxicological and Environmental Research

Introduction Fenobucarb (CAS No. 87780-27-6), chemically known as 2-sec-butylphenyl methylcarbamate and often referred to as BPMC, is a carbamate insecticide with a long history of use in agriculture.[1] While its primar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Fenobucarb (CAS No. 87780-27-6), chemically known as 2-sec-butylphenyl methylcarbamate and often referred to as BPMC, is a carbamate insecticide with a long history of use in agriculture.[1] While its primary application is in pest control, its specific mechanism of action and resulting toxicological profile have made it a valuable tool for researchers in toxicology, environmental science, and neurobiology. This guide provides an in-depth look at the scientific applications of Fenobucarb, offering insights into its use as a model compound for studying neurotoxicity, metabolic pathways, and environmental impact. We will explore its mechanism of action, detail its use in both in vitro and in vivo models, and provide protocols for its application in a research setting.

Chapter 1: Core Mechanism of Action - Cholinesterase Inhibition

The primary mode of action for Fenobucarb, like other carbamate pesticides, is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, a process essential for terminating nerve impulses.

Fenobucarb acts as a competitive inhibitor of AChE. The carbamate moiety of the Fenobucarb molecule binds to the serine hydroxyl group in the active site of AChE, forming a carbamoylated enzyme complex. This complex is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme formed during normal ACh hydrolysis. This leads to an accumulation of ACh in the synapse, resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxic effects.

AChE_Inhibition_by_Fenobucarb cluster_synapse Synaptic Cleft cluster_effect Result ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Normally Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds & Stimulates Accumulation ACh Accumulation Fenobucarb Fenobucarb Fenobucarb->AChE Inhibits Overstimulation Receptor Overstimulation Accumulation->Overstimulation Neurotoxicity Neurotoxicity Overstimulation->Neurotoxicity

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by Fenobucarb.

Chapter 2: In Vitro Research Applications

Fenobucarb serves as a valuable tool for in vitro studies aimed at understanding cellular and molecular mechanisms of toxicity.

Cytotoxicity and Apoptosis Induction

Studies have utilized various cell lines to investigate the cytotoxic effects of Fenobucarb. For instance, research has explored its impact on human hepatocellular carcinoma (HepG2) cells, neuronal cell lines (PC12 and N9), and lung cancer and fibroblast cells (A549 and MRC5).[1][3] These studies often employ assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify cell viability.[1]

Furthermore, Fenobucarb has been shown to induce apoptosis. This is evidenced by the activation of caspases, key enzymes in the apoptotic cascade. Specifically, studies in zebrafish have demonstrated the activation of caspase 3 and 9 following Fenobucarb exposure.[4]

Oxidative Stress and Inflammation

A significant area of research is the role of Fenobucarb in inducing oxidative stress. Exposure to Fenobucarb has been linked to increased production of reactive oxygen species (ROS).[4] This oxidative stress can, in turn, trigger inflammatory responses. In zebrafish models, Fenobucarb treatment led to neutrophil infiltration in the spinal cord, indicating an inflammatory response.[4]

Enantioselective Toxicity

Fenobucarb is a chiral molecule, existing as two stereoisomers (enantiomers): R-FNC and S-FNC. Research has demonstrated enantioselectivity in its biological activity and toxicity. This is a crucial consideration for accurate risk assessment. The table below summarizes the differential toxicity of Fenobucarb enantiomers.

Organism/Cell Line Metric Toxicity Potency Order Key Finding Reference
Chlorella pyrenoidosaEC50S-FNC > rac-FNC > R-FNCS-FNC is more toxic to this algae species.[3]
HepG2 (Human liver)LC50S-FNC > rac-FNC > R-FNCThe S-enantiomer exhibits higher acute toxicity to human liver cells.[3]
Danio rerio (Zebrafish)LC50S-FNC > rac-FNC > R-FNCS-FNC is more toxic to adult zebrafish.[3]
Zebrafish EmbryosLC50S-FNC > rac-FNC > R-FNCThe S-enantiomer shows greater developmental toxicity.[3]
PC12 & N9 (Neuronal cells)CytotoxicityR-FNC > rac-FNC > S-FNCThe S-enantiomer exhibits lower cytotoxicity in neuronal cells.[1]
A549 & MRC5 (Lung cells)ProliferationR-FNC > rac-FNC > S-FNCThe S-enantiomer has a weaker proliferating effect on lung cancer and fibroblast cells.[1]
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
  • Cell Culture: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Fenobucarb Treatment: Prepare a stock solution of Fenobucarb in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve a range of final concentrations. Replace the culture medium in the wells with the Fenobucarb-containing medium and incubate for a predetermined period (e.g., 24, 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells.

Chapter 3: In Vivo Research Applications

In vivo models, particularly aquatic species, are instrumental in understanding the systemic and developmental effects of Fenobucarb.

Developmental Neurotoxicity in Zebrafish

The zebrafish (Danio rerio) has emerged as a powerful model organism for studying developmental neurotoxicity due to its rapid external development and optical transparency. Exposure of zebrafish embryos to Fenobucarb has been shown to cause a range of developmental and neurotoxic effects, including:

  • Reduced motility[4]

  • Damage to central and peripheral motor neurons[4]

  • Axon and myelin degeneration[4]

  • Downregulation of genes crucial for nervous system development and function (e.g., a1-tubulin, shha, elavl3, gap43, syn2a, gfap, mbp, and manf)[4]

Zebrafish_Neurotoxicity_Workflow start Zebrafish Embryo Collection (6 hpf) exposure Fenobucarb Exposure (Varying Concentrations) start->exposure incubation Incubation (up to 120 hpf) exposure->incubation motility Behavioral Analysis (Motility Assay) incubation->motility imaging Microscopy & Imaging (Neuron & Myelin Staining) incubation->imaging molecular Molecular Analysis (qRT-PCR for Gene Expression) incubation->molecular biochemical Biochemical Assays (AChE activity, ROS, Caspase) incubation->biochemical end Data Analysis & Interpretation motility->end imaging->end molecular->end biochemical->end

Caption: Experimental workflow for assessing Fenobucarb-induced developmental neurotoxicity in zebrafish.

Aquatic Toxicology

Fenobucarb is classified as very toxic to aquatic organisms.[5] Its effects have been studied in various fish species. For example, in juvenile snakehead fish (Channa striata), Fenobucarb has been shown to cause significant ChE inhibition.[2] The median lethal concentration (LC50) is a standard metric in aquatic toxicology, and for snakehead fish, the 96-hour LC50 for Fenobucarb has been reported to be 11.6 ppm.[2]

Species Exposure Duration LC50 Reference
Channa striata (Snakehead fish)96 hours11.6 ppm[2]

Chapter 4: Metabolic Pathways

Understanding the metabolic fate of Fenobucarb is crucial for assessing its toxicokinetics and potential for bioaccumulation. In vitro studies using human liver microsomes have elucidated the primary metabolic pathways. These studies are critical for in vitro-in vivo extrapolation in human health risk assessment.

The metabolism of the related compound furathiocarb, which is biotransformed into carbofuran (a metabolite of Fenobucarb), has been studied in detail. These studies reveal two main pathways:

  • Carbofuran Metabolic Pathway: This involves the cleavage of the N-S bond to form carbofuran and its subsequent metabolites.[6][7]

  • Oxidation Pathway: This involves hydroxylation and sulfoxidation of the parent compound.[6][7]

The carbofuran pathway is generally the more dominant pathway in mammalian species.[7] The cytochrome P450 (CYP) enzymes involved in these transformations have been identified, with CYP3A4 being a major enzyme in the carbofuran pathway.[6]

Fenobucarb_Metabolism cluster_pathways Metabolic Pathways Fenobucarb Fenobucarb Carbofuran_Pathway Carbofuran Pathway (Dominant) Fenobucarb->Carbofuran_Pathway CYP3A4, etc. Oxidation_Pathway Oxidation Pathway Fenobucarb->Oxidation_Pathway CYP2C19, CYP2D6, etc. Metabolites Metabolites (e.g., Carbofuran, 3-hydroxycarbofuran) Carbofuran_Pathway->Metabolites Oxidation_Pathway->Metabolites Excretion Excretion Metabolites->Excretion

Caption: Simplified metabolic pathways of Fenobucarb in mammalian systems.

Chapter 5: Analytical Considerations

For quantitative analysis in research, a deuterium-labeled internal standard, Fenobucarb-d3 , is commercially available.[8] Its use is recommended for accurate quantification by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a common technique for analyzing Fenobucarb in environmental and biological samples.[1][8]

Conclusion

Fenobucarb (CAS 87780-27-6), while an effective insecticide, also serves as a potent research tool for investigating fundamental toxicological principles. Its well-defined mechanism of action as a cholinesterase inhibitor makes it an ideal model compound for studying neurotoxicity. The use of Fenobucarb in both in vitro cell-based assays and in vivo models like zebrafish allows for a multi-level investigation of its effects, from molecular and cellular perturbations such as apoptosis and oxidative stress, to developmental and systemic consequences. Furthermore, the study of its enantioselective toxicity and metabolic pathways provides a deeper understanding of its environmental fate and risk to non-target organisms, including humans. The continued use of Fenobucarb in a research context will undoubtedly yield further insights into the mechanisms of carbamate toxicity and contribute to the development of more robust risk assessment strategies.

References

  • Zhu, X., et al. (2020). Fenobucarb-induced developmental neurotoxicity and mechanisms in zebrafish. Neurotoxicology, 79, 11-19. [Link][4]

  • Cong, N. V., et al. (2021). Effects of fenobucarb based-Excel Basa 50EC on brain cholinesterase of juvenile snakehead fish (Channa striata) in the Vietnamese Mekong Delta's rice fields. Environmental Science and Pollution Research, 28(32), 43869-43876. [Link][2]

  • Li, Y., et al. (2022). Comprehensive Enantioselectivity Evaluation of Insecticidal Activity and Mammalian Toxicity of Fenobucarb. Journal of Agricultural and Food Chemistry, 70(17), 5256-5265. [Link][3]

  • Ali, I., et al. (2022). Systemic Stereoselectivity Study of Fenobucarb: Environmental Behaviors in Greenhouse Vegetables, Fruits, Earthworms, and Soils and Its Cytotoxicity. Journal of Agricultural and Food Chemistry, 70(7), 2195-2205. [Link][1]

  • Abass, K., et al. (2016). Characterization of furathiocarb metabolism in in-vitro human liver microsomes and recombinant cytochrome P450 enzymes. Toxicology Letters, 258, S236. [Link][6]

  • Abass, K., et al. (2022). Metabolic profiling and in vitro-in vivo extrapolation of furathiocarb in mammalian hepatic microsomes. Food and Chemical Toxicology, 163, 112948. [Link][7]

Sources

Foundational

A Technical Guide to Phenoxy-ethanamine Compounds in Pharmacological Research

Introduction: The Versatile Phenoxy-ethanamine Scaffold The phenoxy-ethanamine moiety represents a cornerstone scaffold in modern medicinal chemistry. Its structural simplicity—an aryloxy group linked by an ethyl bridge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatile Phenoxy-ethanamine Scaffold

The phenoxy-ethanamine moiety represents a cornerstone scaffold in modern medicinal chemistry. Its structural simplicity—an aryloxy group linked by an ethyl bridge to a terminal amine—belies its profound pharmacological versatility. This framework is present in a wide array of clinically significant drugs, spanning multiple therapeutic classes from antidepressants and antihypertensives to anti-cancer agents.[1] Its privileged structure allows for fine-tuning of electronic and steric properties, enabling precise targeting of various biological receptors and transporters. This guide provides an in-depth exploration of the phenoxy-ethanamine core, detailing its mechanisms of action, structure-activity relationships (SAR), synthesis protocols, and diverse therapeutic applications, designed for the research and drug development professional.

Part 1: Core Pharmacology & Mechanisms of Action

The efficacy of phenoxy-ethanamine compounds stems from their ability to interact with key proteins involved in physiological signaling, primarily G-protein coupled receptors (GPCRs) and neurotransmitter transporters.

Adrenergic Receptor Antagonism

A significant number of phenoxy-ethanamine derivatives function as antagonists at α- and β-adrenergic receptors (adrenoceptors).[2]

Alpha (α)-Adrenoceptor Blockade: The prototypical example is Phenoxybenzamine , an irreversible antagonist of α-adrenoceptors.[3] It possesses a reactive β-chloroethylamine group that covalently bonds to the receptor, leading to a long-lasting, non-competitive blockade.[4] While it blocks both α1 and α2 subtypes, it is significantly more potent at inactivating α1-receptors.[5] Blockade of α1-receptors on vascular smooth muscle prevents vasoconstriction by endogenous catecholamines like norepinephrine, leading to vasodilation and a decrease in blood pressure.[3] This mechanism is fundamental to its use in managing hypertensive episodes associated with pheochromocytoma.[3]

G cluster_0 α1-Adrenergic Receptor Signaling NE Norepinephrine (Agonist) AR α1-Adrenoceptor NE->AR Binds Gq Gq Protein AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Response Smooth Muscle Contraction Ca->Response PKC->Response PBA Phenoxybenzamine (Antagonist) PBA->AR Irreversibly Blocks

Caption: Signaling pathway of α1-adrenoceptor blockade by phenoxybenzamine.

Beta (β)-Adrenoceptor Blockade: Carvedilol is a well-known non-selective β-blocker that also possesses α1-blocking activity.[1] This dual action is clinically valuable for treating hypertension and heart failure. The phenoxy-ethanamine structure is crucial for its interaction with the β-adrenergic receptors. Other derivatives have been explored as selective β3-adrenergic receptor agonists for treating type 2 diabetes.[6]

Neurotransmitter Reuptake Inhibition

The phenoxy-ethanamine scaffold is central to several key antidepressant medications that function as Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).[7] The monoamine hypothesis of depression posits that a deficiency in synaptic concentrations of neurotransmitters like serotonin (5-HT) and norepinephrine (NE) contributes to depressive symptoms.[7][8]

Compounds like Venlafaxine and Reboxetine are phenylethylamine derivatives that competitively inhibit the serotonin transporter (SERT) and the norepinephrine transporter (NET).[7] By blocking these transporters, they prevent the reuptake of 5-HT and NE from the synaptic cleft back into the presynaptic neuron, thereby increasing their availability to bind to postsynaptic receptors. This enhancement of monoaminergic neurotransmission is believed to mediate their therapeutic effects.[8][9]

G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron SERT SERT NET NET Serotonin 5-HT Serotonin->SERT Reuptake Receptor5HT 5-HT Receptor Serotonin->Receptor5HT Binds Norepinephrine NE Norepinephrine->NET Reuptake ReceptorNE NE Receptor Norepinephrine->ReceptorNE Binds Effect Therapeutic Effect Receptor5HT->Effect ReceptorNE->Effect SNRI SNRI Drug (e.g., Venlafaxine) SNRI->SERT Blocks SNRI->NET Blocks

Caption: Mechanism of action for SNRI-type phenoxy-ethanamine compounds.

Emerging Mechanisms: Chemopotentiation

Recent research has uncovered novel applications for this scaffold in oncology. Tesmilifene (also known as N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine or DPPE) acts as a chemopotentiating agent.[10][11] It has been shown to enhance the cytotoxicity of chemotherapeutic drugs in cancer cells while protecting normal tissues.[12] One proposed mechanism involves its interaction with histamine at cytochrome P450 3A4 (CYP3A4), potentially modulating the metabolism of antineoplastic drugs and arachidonic acid products implicated in cancer cell proliferation.[10][11] Furthermore, it may increase the permeability of the blood-brain barrier, which could enhance the delivery of other drugs to the central nervous system.[13]

Part 2: Structure-Activity Relationship (SAR) Studies

The pharmacological profile of phenoxy-ethanamine compounds is highly dependent on the substitution patterns on the phenoxy ring, the ethylamine side chain, and the terminal nitrogen atom. Understanding these relationships is critical for designing new chemical entities with desired potency and selectivity.

Compound Class Structural Modification Target(s) Effect on Activity Reference
α-Adrenoceptor Antagonists Lacking substituents on phenoxy group and oxyamino carbon chain.α1/α2-AdrenoceptorsModerate α1-adrenoceptor selectivity (10-35 times).[4]
2-ethoxyphenoxy or 2-i-propoxyphenoxy moiety on the benzyl series.α1-AdrenoceptorsMost potent α1-adrenoceptor antagonists with affinity similar to phenoxybenzamine.[4]
Leukotriene A4 Hydrolase Inhibitors Substitution on the 4-phenylphenoxy ring of 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine.LTA4 HydrolaseSAR studies identified numerous potent inhibitors with good oral activity.[14]
Antiplasmodial Agents 4-fluorophenoxy moiety on 2-phenoxybenzamides.P. falciparumFavorable for antiplasmodial activity compared to unsubstituted phenoxy.[15]
para-substituted N-Boc-piperazinyl derivatives.P. falciparumHigher activity and selectivity compared to ortho or meta-substituted analogues.[15]
Monoamine Oxidase (MAO) Substrates Increasing van der Waals volume of para-substituent on phenethylamine.MAO-AIncreases binding affinity but decreases the rate of enzyme reduction.[16][17]
Lengthening the alkyl side chain (e.g., 3-phenylpropylamine).MAO-ABinds more tightly but is oxidized more slowly than phenethylamine.[16][17]

This table synthesizes data from multiple studies to illustrate key SAR trends. For specific IC50 or Ki values, please consult the cited literature.

Part 3: Synthesis and Experimental Protocols

The synthesis of phenoxy-ethanamine derivatives is generally accessible and can be accomplished through several established synthetic routes. Below is a representative workflow and protocols for key pharmacological assays.

General Synthesis Workflow

A common and robust method involves a two-step process: (1) a Williamson ether synthesis to couple the desired phenol with a dihaloethane, followed by (2) amination of the resulting halo-ether intermediate. The Gabriel synthesis is often preferred for the amination step as it prevents the formation of secondary and tertiary amine byproducts.[18]

Caption: General synthetic workflow for phenoxy-ethanamine compounds.

Experimental Protocol: Synthesis of 2-(2-Ethoxyphenoxy)ethylamine

This protocol is adapted from methodologies used for the synthesis of key pharmaceutical intermediates like that for Tamsulosin.[18]

Step 1: Synthesis of N-[2-(2-ethoxyphenoxy)ethyl]phthalimide

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-ethoxyphenol (0.1 mol), 1,2-dibromoethane (0.12 mol), and anhydrous potassium carbonate (0.15 mol) in 100 mL of dry dimethylformamide (DMF).

  • Ether Formation: Heat the mixture to 90°C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-ethoxyphenol is consumed.

  • Phthalimide Addition: Cool the reaction mixture to room temperature. Add potassium phthalimide (0.11 mol) to the flask.

  • Reaction Conditions: Reheat the mixture to 120°C and maintain for 8-12 hours.

  • Work-up: After cooling, pour the reaction mixture into 500 mL of cold deionized water. The product will precipitate.

  • Purification: Filter the solid precipitate, wash thoroughly with water, and then recrystallize from ethanol to obtain pure N-[2-(2-ethoxyphenoxy)ethyl]phthalimide.

Step 2: Synthesis of 2-(2-Ethoxyphenoxy)ethylamine (Deprotection)

  • Reaction Setup: Suspend the N-[2-(2-ethoxyphenoxy)ethyl]phthalimide (0.05 mol) obtained in Step 1 in 100 mL of ethanol in a round-bottom flask.

  • Hydrazinolysis: Add hydrazine hydrate (0.1 mol) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4 hours. A white precipitate (phthalhydrazide) will form.

  • Work-up: Cool the reaction to room temperature and acidify with concentrated HCl. Filter off the phthalhydrazide precipitate.

  • Isolation: Evaporate the filtrate under reduced pressure. Treat the resulting solid with a saturated NaOH solution to liberate the free amine, then extract with dichloromethane.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting oil can be further purified by vacuum distillation to yield 2-(2-ethoxyphenoxy)ethylamine.

Experimental Protocol: Neurotransmitter Transporter Uptake Assay

This protocol outlines a standard method for evaluating the inhibitory activity of a test compound on SERT or NET using rat brain synaptosomes.

  • Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., hippocampus for SERT, cortex for NET) using standard differential centrifugation techniques. Resuspend the final P2 pellet in a suitable assay buffer (e.g., Krebs-Ringer).

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 25 µL of test compound solution (at various concentrations), and 100 µL of the synaptosome preparation. Pre-incubate for 10 minutes at 37°C.

  • Initiate Uptake: Add 25 µL of radiolabeled neurotransmitter (e.g., [³H]5-HT or [³H]NE) at a final concentration near its Km value for the respective transporter.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The short incubation time is crucial to measure the initial rate of uptake and minimize metabolism.

  • Terminate Uptake: Rapidly terminate the reaction by adding 200 µL of ice-cold assay buffer and immediately filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This traps the synaptosomes containing the internalized radiolabel.

  • Washing: Quickly wash the filters three times with ice-cold buffer to remove any non-specifically bound radiolabel.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., fluoxetine for SERT, desipramine for NET). Specific uptake is the difference between total and non-specific uptake. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The phenoxy-ethanamine scaffold remains a highly productive platform in pharmacological research. Its proven success in targeting adrenergic and monoaminergic systems continues to inspire the development of next-generation therapeutics with improved efficacy and side-effect profiles.[8] Furthermore, the discovery of its utility in oncology as a chemopotentiator opens up exciting new avenues for research.[11] Future work will likely focus on developing derivatives with even greater subtype selectivity for receptors and transporters, exploring novel polypharmacological agents that can address complex diseases, and further elucidating the mechanisms behind their emerging therapeutic applications. The synthetic tractability and rich SAR landscape of this chemical class ensure its enduring relevance in the quest for novel medicines.

References

  • Melchiorre, C., Gualtieri, F., Giannella, M., Pigini, M., Cingolani, M. L., & Rossini, L. (2002). Structure--activity relationships among novel phenoxybenzamine-related beta-chloroethylamines. PubMed.
  • Brandes, L. J., Queen, G. M., & LaBella, F. S. (2000). N,N-diethyl-2-[4-(phenylmethyl)phenoxy] ethanamine (DPPE), a chemopotentiating and cytoprotective agent in clinical trials: interaction with histamine at cytochrome P450 3A4 and other isozymes that metabolize antineoplastic drugs. Cancer Chemotherapy and Pharmacology.
  • Asolkar, T., Kumar, A., & Sharma, P. (2012). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PMC.
  • Guerin, D., et al. (1994). Novel 2-phenoxy ethylamine derivatives, their preparation and their therapeutical use. Google Patents.
  • Hussein, I. A., Narren, S. F., Hasan, I. M., & Saleh, A. M. (2022). Synthesis and Characterization of Some New Derivatives starting from Bis (4, 4'-diamino phenoxy) Ethane. ResearchGate.
  • Yardley, J. P., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. PubMed.
  • BenchChem. (n.d.). Applications of Ethoxy(ethyl)amine Derivatives in Pharmaceutical Intermediate Synthesis. Benchchem.
  • Brandes, L. J., et al. (1995). N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine in combination with cyclophosphamide: an active, low-toxicity regimen for metastatic hormonally unresponsive prostate cancer. PubMed.
  • Brandes, L. J. (2008). N,N-diethyl-2-[4-(phenylmethyl) phenoxy] ethanamine (DPPE; tesmilifene), a chemopotentiating agent with hormetic effects on DNA synthesis in vitro, may improve survival in patients with metastatic breast cancer. PubMed.
  • Hussein, I. A., & Narren, S. F. (n.d.). Synthesis and Characterization of Some New Derivatives Starting from (4, 4'-diaminophenoxy) Ethane Containing Diazonium Groups. ResearchGate.
  • BenchChem. (n.d.). 2-(2-Phenoxyethoxy)ethanamine | For Research. Benchchem.
  • Wikipedia. (n.d.). Phenethylamine. Wikipedia.
  • Wouters, J., et al. (2000). Structure-activity relations in the oxidation of phenethylamine analogues by recombinant human liver monoamine oxidase A. PubMed.
  • Wouters, J., et al. (2000). Structure−Activity Relations in the Oxidation of Phenethylamine Analogues by Recombinant Human Liver Monoamine Oxidase A. Biochemistry.
  • Penning, T. D., et al. (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. PubMed.
  • Wikipedia. (n.d.). Phenoxyethylamine. Wikipedia.
  • N/A. (n.d.). Adrenergic Antagonists. Source not available.
  • Subbaiah, M. A., & Majumder, S. (2014). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. PMC.
  • Ettari, R., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI.
  • Deli, M. A., et al. (2003). N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine increases the permeability of primary mouse cerebral endothelial cell monolayers. PubMed.
  • Harms, M., et al. (2006). Biarylaniline phenethanolamines as potent and selective beta3 adrenergic receptor agonists. PubMed.
  • Minneman, K. P., & Molinoff, P. B. (1983). Phenoxybenzamine is more potent in inactivating alpha 1- than alpha 2-adrenergic receptor binding sites. PubMed.
  • Caccia, C., et al. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. MDPI.
  • Graham, R. M. (n.d.). Adrenergic receptors: structure and function. Cleveland Clinic Journal of Medicine.
  • Al-Khafagy, H. H. (n.d.). α-Adrenergic Blocking Agents: Drugs that block α1-adrenoceptor. Source not available.

Sources

Exploratory

The Pharmacological Cornerstone: Discovery, History, and Applications of 2-(2,6-Dimethoxyphenoxy)ethanamine

Executive Summary The compound 2-(2,6-dimethoxyphenoxy)ethanamine (also known as 2,6-dimethoxyphenoxyethylamine) is a critical synthetic intermediate and pharmacophore that has profoundly shaped modern neuropharmacology...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(2,6-dimethoxyphenoxy)ethanamine (also known as 2,6-dimethoxyphenoxyethylamine) is a critical synthetic intermediate and pharmacophore that has profoundly shaped modern neuropharmacology and cardiovascular drug design. Originally synthesized during the exploration of mescaline analogs, this molecule became the foundational building block for WB4101 , the prototypical antagonist used to define and subclassify α1​ -adrenoceptors. This whitepaper explores the historical discovery, chemical synthesis protocols, and evolving pharmacological applications of this highly versatile amine.

Historical Context: From Psychedelics to Adrenoceptors

In the late 1960s and early 1970s, researchers at the Pasteur Institute (notably Julia, de Rosnay, and Rougeul) systematically investigated phenoxyethylamines as structural analogs to the hallucinogenic phenethylamine, mescaline[1]. By replacing the alkyl carbon chain with an ether oxygen, they sought to map the structure-activity relationship (SAR) of serotonin and dopamine receptor activation.

While certain derivatives like 2,4-dichloro-5-methoxyphenoxyethylamine (CT-4719) proved to be potent hallucinogens in animal models, the specific introduction of a 2,6-dimethoxy substitution pattern onto the phenoxy ring drastically altered the molecule's pharmacological trajectory[1]. Analogs bearing the 2,6-dimethoxyphenoxy moiety lacked LSD-like psychoactivity, emphasizing the strict spatial requirements of the 5-HT 2A​ receptor[1]. However, this "failed" psychedelic scaffold exhibited remarkable affinity for adrenergic receptors, pivoting its historical use toward the development of potent antihypertensive and sympatholytic agents[2].

Chemical Synthesis and Experimental Methodologies

The synthesis of 2-(2,6-dimethoxyphenoxy)ethanamine relies on the precise construction of the ether linkage followed by the installation of the primary amine. The most reliable, high-yield methodology involves the O-alkylation of 2,6-dimethoxyphenol followed by a strong hydride reduction[3].

Protocol: Synthesis of 2-(2,6-Dimethoxyphenoxy)ethanamine via Nitrile Reduction

Phase 1: O-Alkylation (Formation of 2,6-dimethoxyphenoxyacetonitrile)

  • Reagent Preparation: Dissolve 1.0 equivalent of 2,6-dimethoxyphenol in anhydrous acetone. Causality: Anhydrous acetone prevents the hydrolysis of the alkylating agent and suppresses unwanted side reactions.

  • Base Addition: Add 1.5 equivalents of anhydrous potassium carbonate ( K2​CO3​ ). Causality: K2​CO3​ deprotonates the phenol to form the highly nucleophilic phenoxide ion. As a mild base, it prevents the degradation of the delicate nitrile product that would occur with stronger bases like NaOH.

  • Alkylation: Dropwise add 1.2 equivalents of chloroacetonitrile. Reflux the mixture for 12 hours. Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the phenol spot confirms complete conversion. Filter the inorganic salts and concentrate the filtrate.

Phase 2: Hydride Reduction (Formation of the Target Amine)

  • Setup: Suspend 1.5 equivalents of Lithium Aluminum Hydride ( LiAlH4​ ) in anhydrous diethyl ether at 0°C under an inert argon atmosphere[3]. Causality: LiAlH4​ is required because milder reducing agents (like NaBH4​ ) cannot reduce a nitrile. Argon and strictly anhydrous ether are critical to prevent explosive quenching and ensure the hydride is fully available for the reduction.

  • Reduction: Slowly add the 2,6-dimethoxyphenoxyacetonitrile (dissolved in ether) to the suspension. Reflux for 4 hours[3]. Causality: The strong AlH4−​ nucleophile attacks the nitrile carbon, completely reducing the carbon-nitrogen triple bond to a primary amine.

  • Fieser Workup: Quench the reaction sequentially with x mL water, x mL 15% NaOH, and 3x mL water (where x is the mass of LiAlH4​ in grams). Causality: This specific stoichiometric quench is a self-validating protocol that traps the aluminum byproducts into a granular, easily filterable salt precipitate, preventing the formation of untreatable emulsions and maximizing amine recovery.

  • Distillation: Purify the resulting oil via vacuum distillation. Validation Checkpoint: The pure 2-(2,6-dimethoxyphenoxy)ethanamine distills as a colorless oil at 160-162 °C under 12 mmHg[3]. Infrared (IR) spectroscopy will confirm success via a distinct primary amine N-H stretch (~3300 cm −1 ) and the complete absence of the nitrile C N stretch (~2250 cm −1 ).

Synthesis_Workflow A 2,6-Dimethoxyphenol (Starting Material) B O-Alkylation (Chloroacetonitrile, K2CO3) A->B C 2,6-Dimethoxyphenoxyacetonitrile (Intermediate) B->C D Hydride Reduction (LiAlH4, Ether) C->D E 2-(2,6-Dimethoxyphenoxy)ethanamine (Core Pharmacophore) D->E F Coupling Reaction (1,4-Benzodioxane derivative) E->F G WB4101 (Alpha-1A Antagonist) F->G

Stepwise synthesis of 2-(2,6-dimethoxyphenoxy)ethanamine and its conversion to WB4101.

The WB4101 Breakthrough: Defining α1​ -Adrenoceptor Subtypes

The most historically significant application of 2-(2,6-dimethoxyphenoxy)ethanamine is its role as the direct precursor to WB4101 (2-(2,6-dimethoxyphenoxyethyl)aminomethyl-1,4-benzodioxane)[4]. By coupling the primary amine with a 1,4-benzodioxane derivative, medicinal chemists created a molecule with unprecedented selectivity for adrenergic receptors.

Before the widespread availability of genetic cloning, the subclassification of G-protein coupled receptors (GPCRs) relied entirely on the pharmacological profiling of selective ligands. WB4101 became the gold standard for differentiating the α1​ -adrenoceptor subtypes[5]. It demonstrated a remarkably high affinity for the α1A​ subtype (mediating smooth muscle contraction in the prostate and vasculature) while showing significantly lower affinity for the α1B​ and α1D​ subtypes[5]. This pharmacological distinction was paramount in developing targeted therapies for benign prostatic hyperplasia (BPH) with minimal orthostatic hypotension side effects.

Alpha1A_Signaling NE Norepinephrine (Endogenous Agonist) A1A Alpha-1A Adrenoceptor (GPCR) NE->A1A Activates WB WB4101 (Selective Antagonist) WB->A1A Blocks Gq Gq Protein Activation A1A->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Release PLC->IP3 Ca Intracellular Ca2+ Increase IP3->Ca Response Smooth Muscle Contraction Ca->Response

Mechanism of alpha-1A adrenoceptor blockade by WB4101 preventing smooth muscle contraction.

Expanded Pharmacological Applications

Beyond α1​ -adrenoceptors, the 2-(2,6-dimethoxyphenoxy)ethanamine scaffold has been utilized to synthesize analogs of the non-selective beta-blocker carvedilol[3], as well as novel multitarget ligands for 5-HT 1A​ and D 2​ receptors[5].

Recently, high-throughput screening identified the WB4101 derivative as a potent, state-dependent blocker of voltage-gated sodium channels (Nav1.7 and Nav1.8)[4]. These channels are critical in the propagation of nociceptive (pain) signals, positioning this chemical scaffold as a highly promising lead for the development of non-opioid analgesics[4].

Quantitative Pharmacological Profile

The following table summarizes the binding affinities and inhibitory concentrations of key derivatives synthesized from the 2-(2,6-dimethoxyphenoxy)ethanamine core:

CompoundTarget Receptor / ChannelState / SubtypeAffinity / Inhibition MetricReference
WB4101 α1​ -Adrenoceptor α1A​ pKi​≈9.5 [5]
WB4101 α1​ -Adrenoceptor α1B​ pKi​≈8.0 [5]
WB4101 Voltage-Gated Sodium ChannelNav1.7 (Inactivated) IC50​=1.0±0.07μM [4]
WB4101 Voltage-Gated Sodium ChannelNav1.8 (Inactivated) IC50​=0.91±0.25μM [4]

References

  • Wikipedia Contributors. "CT-5126" (Historical context of phenoxyethylamines and hallucinogenic agents). Wikipedia, The Free Encyclopedia. URL:[Link]

  • Wikipedia Contributors. "Phenoxyethylamine" (Parent compound pharmacology and derivatives). Wikipedia, The Free Encyclopedia. URL: [Link]

  • European Patent Office. "EP0004920B1 - Derivatives of carbazolyl-4-oxypropanolamine, methods for their preparation and medicines containing them" (Synthesis of 2-(2,6-dimethoxyphenoxy)ethylamine). Google Patents.
  • Langer, S. Z. (1999). "History and nomenclature of α1​ -adrenoceptors." European Urology, 36(Suppl. 1), 2-6. (Cited via ACS Publications). URL:[Link]

  • Liu, M., et al. (2018). "Identification of WB4101, an α1​ -Adrenoceptor Antagonist, as a Sodium Channel Blocker." Molecular Pharmacology, 94(2), 850-860. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to 2-(2,6-Dimethoxyphenoxy)ethanamine

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Executive Summary & Introduction 2-(2,6-Dimethoxyphenoxy)ethanamine is a phenoxyethanamine derivative...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Executive Summary & Introduction

2-(2,6-Dimethoxyphenoxy)ethanamine is a phenoxyethanamine derivative, a structural class of compounds with significant potential in neuropharmacological research. Its architecture, featuring a dimethoxy-substituted phenyl ring linked via an ether oxygen to an ethanamine side chain, distinguishes it from the more extensively studied phenethylamines. The oxygen linker introduces additional conformational flexibility, which can significantly alter its interaction with biological targets.[1] This guide provides a comprehensive technical overview of its synthesis, characterization, hypothesized pharmacological profile, and practical experimental protocols. While direct pharmacological data on this specific molecule is sparse in public literature, by drawing logical parallels from structurally related compounds, particularly those interacting with the serotonergic system, we can construct a robust framework for its investigation as a novel research chemical.

Chemical & Physical Profile

A thorough understanding of the molecule's fundamental properties is the bedrock of any rigorous scientific investigation.

Nomenclature and Chemical Identifiers

Precise identification is critical for sourcing, regulatory compliance, and literature searches. The compound is most commonly available as its hydrochloride salt to improve stability and solubility.

IdentifierValueSource
Chemical Name 2-(2,6-Dimethoxyphenoxy)ethanamine Hydrochloride[2][3][4]
CAS Number 87780-27-6[3][4]
Molecular Formula C₁₀H₁₆ClNO₃[3][4]
Molecular Weight 233.69 g/mol [1][3][4]
SMILES Cl.COC1=C(OCCN)C(=CC=C1)OC[3]
MDL Number MFCD09741328[3]
Structural Analysis

The structure of 2-(2,6-Dimethoxyphenoxy)ethanamine contains several key features that are predictive of its chemical behavior and potential biological activity.

Figure 1: Annotated structure of 2-(2,6-Dimethoxyphenoxy)ethanamine.
  • Ethylamine Moiety : The primary amine is a critical site for salt formation and is expected to be the primary point of interaction with acidic residues in receptor binding pockets.

  • Ether Linkage : This feature provides greater rotational freedom compared to the direct carbon-carbon bond in phenethylamines, allowing the molecule to adopt a wider range of conformations when approaching a binding site.

  • 2,6-Dimethoxy Substitution : The methoxy groups are electron-donating and increase lipophilicity. Their ortho-positioning relative to the ether linkage can create steric hindrance, potentially forcing the phenoxy ring into a non-planar orientation relative to the side chain, which can be a key determinant of receptor selectivity and potency.

Synthesis and Analytical Characterization

A reliable synthetic route and robust analytical characterization are essential for ensuring the purity and identity of the research chemical.

Recommended Synthetic Pathway: Williamson Ether Synthesis

The most direct and widely applicable method for constructing the aryl ether bond in this molecule is the Williamson ether synthesis.[5][6] This is a classic S(N)2 reaction where an alkoxide nucleophilically attacks an alkyl halide.[7]

Figure 2: General workflow for the synthesis of 2-(2,6-Dimethoxyphenoxy)ethanamine.

Experimental Protocol: Synthesis of 2-(2,6-Dimethoxyphenoxy)ethanamine HCl

Causality: This protocol utilizes 2-bromoethylamine hydrobromide and a strong base (potassium carbonate) in a polar aprotic solvent (acetonitrile) to facilitate the S(_N)2 reaction. Using a protected amine is a common strategy to prevent side reactions, but for this direct synthesis, a strong base can deprotonate the phenol preferentially. Acetonitrile is chosen for its ability to dissolve the reactants and its suitable boiling point.

  • Reactant Preparation : To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-dimethoxyphenol (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and 250 mL of anhydrous acetonitrile.

  • Reaction Initiation : Stir the mixture vigorously and add 2-bromoethylamine hydrobromide (1.1 eq) in a single portion.

  • Reflux : Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup : After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Extraction : Dissolve the oil in 150 mL of ethyl acetate and wash with 1 M sodium hydroxide (NaOH) solution (2 x 50 mL) to remove any unreacted phenol, followed by a brine wash (1 x 50 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the freebase of the product as an oil.

  • Salt Formation : Dissolve the purified freebase in a minimal amount of cold isopropanol. Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Isolation : Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven at 40°C to yield 2-(2,6-Dimethoxyphenoxy)ethanamine hydrochloride.

Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methoxy groups (a sharp singlet integrating to 6H), and the two methylene groups of the ethylamine chain (appearing as triplets). The chemical shifts will be influenced by the solvent used.[8]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The carbon spectrum will confirm the number of unique carbon environments. Key signals will include those for the two methoxy carbons, the two aliphatic carbons, and the distinct carbons of the substituted aromatic ring.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion ([M+H]⁺ for the freebase), providing definitive confirmation of the elemental composition.[9]

Hypothesized Pharmacological Profile

Disclaimer: The following section is based on established structure-activity relationships of related compounds and requires experimental validation.

The structural similarity of 2-(2,6-Dimethoxyphenoxy)ethanamine to known psychoactive phenethylamines, particularly the 2C-x family, strongly suggests that its primary biological targets are likely within the serotonergic system.[10] Many substituted phenethylamines are potent agonists or partial agonists at the serotonin 5-HT₂ family of receptors (5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂₋).[11][12][13]

Hypothesized Mechanism of Action : It is hypothesized that 2-(2,6-Dimethoxyphenoxy)ethanamine acts as an agonist at the 5-HT₂ₐ receptor. Activation of this G-protein coupled receptor (GPCR) typically leads to the stimulation of the Gq pathway.

G Ligand 2-(2,6-Dimethoxyphenoxy)ethanamine (Hypothesized Agonist) Receptor 5-HT₂ₐ Receptor Ligand->Receptor Binds G_Protein Gq Protein Activation Receptor->G_Protein Activates PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ Release IP3->Ca_Release Induces PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Activates Downstream Downstream Cellular Effects (e.g., Gene Transcription, Neuronal Excitability) Ca_Release->Downstream PKC_Activation->Downstream

Figure 3: Hypothesized Gq signaling pathway for 5-HT₂ₐ receptor activation.

This activation cascade, involving the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), is a hallmark of 5-HT₂ₐ agonism and is the basis for key functional assays.[11]

Key Experimental Workflow: In Vitro Functional Assay

To test the hypothesis that this compound is a 5-HT₂ₐ agonist, a phosphoinositide (PI) hydrolysis assay is a gold-standard functional experiment.

Protocol: Phosphoinositide Hydrolysis Assay

Causality: This assay directly measures the functional consequence of Gq-protein activation by quantifying the accumulation of a downstream product, inositol phosphates. Cells expressing the target receptor (5-HT₂ₐ) are pre-labeled with a radioactive precursor ([³H]myo-inositol), which is incorporated into the cell membrane as [³H]PIP₂. An agonist will stimulate PLC to cleave [³H]PIP₂ and generate soluble [³H]IPs, which can then be isolated and quantified.

  • Cell Culture : Culture HEK293 cells stably expressing the human 5-HT₂ₐ receptor in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum and appropriate selection antibiotics.

  • Cell Plating : Plate the cells in 24-well plates and grow to ~80% confluency.

  • Radiolabeling : Replace the growth medium with inositol-free DMEM containing 1 µCi/mL [³H]myo-inositol. Incubate for 18-24 hours to allow for incorporation into membrane phosphoinositides.

  • Pre-incubation : Wash the cells with assay buffer (e.g., HBSS with 10 mM LiCl). The lithium chloride (LiCl) is crucial as it inhibits inositol monophosphatases, leading to the accumulation of the measured signal. Pre-incubate for 30 minutes at 37°C.

  • Compound Stimulation : Add varying concentrations of 2-(2,6-Dimethoxyphenoxy)ethanamine (e.g., from 10⁻¹¹ M to 10⁻⁵ M) to the wells. Include a known 5-HT₂ₐ agonist (e.g., serotonin) as a positive control and buffer alone as a negative (basal) control. Incubate for 60 minutes at 37°C.

  • Lysis and Extraction : Terminate the stimulation by aspirating the medium and adding 0.5 mL of ice-cold 0.1 M formic acid. Incubate on ice for 30 minutes to lyse the cells and extract the soluble inositol phosphates.

  • Separation : Neutralize the lysates and apply them to Dowex AG1-X8 anion-exchange columns. Wash the columns to remove the free [³H]myo-inositol.

  • Elution and Quantification : Elute the total [³H]inositol phosphates with 1 M ammonium formate/0.1 M formic acid into scintillation vials. Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis : Plot the radioactive counts against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Safety, Handling, and Storage

As a research chemical, the toxicological properties of 2-(2,6-Dimethoxyphenoxy)ethanamine have not been fully investigated.[14][15] However, available safety data sheets (SDS) for the hydrochloride salt provide essential guidance.

  • Hazards Identification : Classified as causing skin irritation (Category 2) and serious eye irritation (Category 2).[2] Related amine compounds can be corrosive and cause severe skin burns and eye damage.[14][16]

  • Handling :

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[15]

    • Avoid inhalation of dust or contact with skin and eyes.[15]

  • First Aid Measures :

    • Eyes : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]

    • Skin : Wash off with soap and plenty of water.[15]

    • Ingestion : Rinse mouth with water. Do not induce vomiting. Seek medical advice.[15]

  • Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container.[17] Recommended storage temperature is often 2-8°C.[4]

Applications in Research & Future Directions

2-(2,6-Dimethoxyphenoxy)ethanamine serves as a valuable tool for several research avenues:

  • Probe for Serotonergic Receptors : As a novel ligand, it can be used to explore the structure-activity relationships at 5-HT₂ receptors, potentially leading to the development of more selective pharmacological tools.

  • Scaffold for Drug Discovery : The phenoxyethanamine core can serve as a starting point for the synthesis of new derivatives with modified properties (e.g., improved potency, selectivity, or metabolic stability).[1]

  • Neurochemical Research : If confirmed as a 5-HT₂ₐ agonist, it could be used in in vitro and in vivo models to study the downstream effects of 5-HT₂ₐ receptor activation on neural circuits and behavior.

Future work should focus on a comprehensive pharmacological characterization, including receptor binding affinity assays across a wide panel of CNS targets, functional assays to determine agonist/antagonist activity, and in vivo studies to assess its pharmacokinetic and pharmacodynamic properties.

  • Benchchem. (n.d.). 2-(2,6-Dimethoxyphenyl)ethanamine;hydrochloride | 3167-06-4. Retrieved from

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from

  • Royal Society of Chemistry. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Retrieved from

  • Enamine. (n.d.). Safety Data Sheet - 2-(2,6-dimethoxyphenoxy)ethan-1-amine hydrochloride. Retrieved from

  • Safety Data Sheet. (n.d.). Generic Safety Data Sheet for Amine Compounds. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet - 2-(2-Methoxyphenoxy)ethylamine. Retrieved from

  • A2B Chem. (n.d.). 2-(2,6-Dimethoxyphenoxy)-ethanamine hydrochloride. Retrieved from

  • ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - 2-(2,6-dimethylphenoxy)ethanamine. Retrieved from

  • J&K Scientific LLC. (2021, March 22). Williamson Ether Synthesis. Retrieved from

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from

  • Pharmaffiliates. (n.d.). 2-(2,6-Dimethoxyphenoxy)ethan-1-amine Hydrochloride. Retrieved from

  • No-IP. (n.d.). (S)-1-(2,6-Dimethoxyphenyl)ethanamine: A Premium Chemical Compound. Retrieved from

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from

  • Google Patents. (n.d.). CN106631714A - Method for synthesizing 2,6-dimethoxyphenol. Retrieved from

  • National Center for Biotechnology Information. (2011, February 18). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. Retrieved from

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from

  • Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from

  • Toxicology Letters. (2019). 2-(2,5-Dimethoxy-4-methylphenyl)-N-(2-methoxybenzyl)ethanamine (25D-NBOMe) and N-(2-methoxybenzyl)-2,5-dimethoxy-4-chlorophenethylamine (25C-NBOMe) induce adverse cardiac effects in vitro and in vivo. Retrieved from

  • Biochemical Pharmacology. (2018). Neurochemical Pharmacology of Psychoactive Substituted N-benzylphenethylamines: High Potency Agonists at 5-HT 2A Receptors. Retrieved from

  • Journal of Medical Toxicology. (2013). Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. Retrieved from

  • Wikipedia. (n.d.). 2C-H. Retrieved from

  • ACS Chemical Neuroscience. (2021, April 28). Synthesis and Functional Characterization of 2-(2,5-Dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (25H-NBF) Positional Isomers. Retrieved from

  • Journal of Neurochemistry. (2025, November 6). When small changes make a big difference: the pharmacology of 2,5-dimethoxyamphetamines with different 4-alkyl substitutions. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the In Vitro Characterization of 2-(2,6-Dimethoxyphenoxy)ethanamine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Navigating the Frontier of Novel Psychoactive Substances The landscape of neuroscience and p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Frontier of Novel Psychoactive Substances

The landscape of neuroscience and pharmacology is in a constant state of evolution, marked by the continuous emergence of novel psychoactive substances (NPS). Among these, phenethylamine derivatives represent a vast and structurally diverse class of compounds with the potential to modulate critical neurotransmitter systems. This document provides a comprehensive guide to the in vitro characterization of 2-(2,6-Dimethoxyphenoxy)ethanamine, a phenethylamine derivative whose biological activities and toxicological profile are not yet extensively documented.

Given the limited specific data on 2-(2,6-Dimethoxyphenoxy)ethanamine, this guide has been constructed based on established methodologies for the in vitro evaluation of structurally related psychoactive compounds, such as the "2C" series of phenethylamines. The protocols and workflows detailed herein are intended to serve as a robust starting point for researchers to investigate the bioactivity and potential neurotoxicity of this and other novel chemical entities. Our approach emphasizes a logical, stepwise progression from initial cytotoxicity screening to the elucidation of potential mechanisms of action.

Foundational Principles: In Vitro Models for Neuroactivity and Neurotoxicity Assessment

The initial characterization of a novel psychoactive substance necessitates the use of reliable and reproducible in vitro models. The human neuroblastoma cell line, SH-SY5Y, is a well-established and versatile model for neurotoxicity studies of phenethylamine derivatives.[1][2] These cells, of human origin, can be differentiated into a more mature neuronal phenotype, expressing key markers and functionalities of dopaminergic neurons, which are often targets of psychoactive compounds.[1]

The experimental workflow for characterizing a novel compound like 2-(2,6-Dimethoxyphenoxy)ethanamine should be designed as a tiered approach. The first tier establishes the cytotoxic potential and effective concentration range. Subsequent tiers delve into the specific cellular and molecular mechanisms underlying the observed effects.

Experimental Workflow for In Vitro Characterization

G cluster_0 Phase 1: Preparation & Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis & Interpretation prep Compound Preparation (Stock Solution) viability Cytotoxicity Assessment (MTT Assay) prep->viability culture SH-SY5Y Cell Culture & Differentiation culture->viability ic50 Determine IC50 viability->ic50 ros Reactive Oxygen Species (ROS) Production Assay ic50->ros calcium Intracellular Calcium Flux Assay ic50->calcium mea Neuronal Network Activity (Microelectrode Array) ic50->mea analysis Data Analysis & SAR Comparison ros->analysis calcium->analysis mea->analysis conclusion Conclusion on Bioactivity & Neurotoxic Potential analysis->conclusion

Figure 1: A tiered experimental workflow for the in vitro characterization of novel psychoactive compounds.

Detailed Protocols

Cell Culture and Differentiation of SH-SY5Y Cells

Rationale: Undifferentiated SH-SY5Y cells are proliferative and relatively easy to culture. However, for neurotoxicity and neuroactivity studies, it is crucial to differentiate them to a more mature neuronal phenotype. This can be achieved by treatment with retinoic acid (RA), which induces neurite outgrowth and the expression of neuronal markers.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Retinoic Acid (RA)

  • Brain-Derived Neurotrophic Factor (BDNF)

  • 6-well and 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in complete medium.

  • Differentiation: After 24 hours, replace the medium with DMEM/F12 containing 2% FBS and 10 µM Retinoic Acid.

  • Maturation: Culture the cells for 5-7 days, replacing the differentiation medium every 2-3 days. For more mature phenotypes, BDNF (50 ng/mL) can be added for the final 3-4 days.

Preparation of 2-(2,6-Dimethoxyphenoxy)ethanamine Stock Solution

Rationale: A concentrated stock solution in a suitable solvent is necessary for accurate and reproducible dosing of the cells. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose.

Protocol:

  • Prepare a 100 mM stock solution of 2-(2,6-Dimethoxyphenoxy)ethanamine in sterile DMSO.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • For experiments, dilute the stock solution in the cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cytotoxicity Assessment using MTT Assay

Rationale: The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. This assay is crucial for determining the concentration range at which the compound exhibits cytotoxic effects and for calculating the half-maximal inhibitory concentration (IC50).[1]

Protocol:

  • Seed and differentiate SH-SY5Y cells in a 96-well plate as described in section 2.1.

  • Prepare serial dilutions of 2-(2,6-Dimethoxyphenoxy)ethanamine in the culture medium, ranging from 0.1 µM to 1000 µM.

  • Replace the medium in the cell plate with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., a known neurotoxin).

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

ParameterDescriptionExample Value
Cell Line Human NeuroblastomaSH-SY5Y
Seeding Density Cells per well (96-well plate)1 x 10^4
Differentiation Time Days in RA-containing medium5-7 days
Compound Concentration Range For initial screening0.1 µM - 1000 µM
Incubation Time Duration of compound exposure24 hours
MTT Incubation Duration of MTT exposure4 hours
Readout Absorbance wavelength570 nm

Table 1: Key parameters for the MTT cytotoxicity assay.

Delving Deeper: Mechanistic Assays

Based on the IC50 value obtained from the cytotoxicity assay, subsequent experiments should be conducted at non-cytotoxic to moderately cytotoxic concentrations to investigate the mechanisms of action.

Assessment of Reactive Oxygen Species (ROS) Production

Rationale: Many psychoactive compounds are known to induce oxidative stress through the generation of reactive oxygen species (ROS). The DCFH-DA assay is a common method to quantify intracellular ROS levels.

Protocol:

  • Seed and differentiate SH-SY5Y cells in a black, clear-bottom 96-well plate.

  • Treat the cells with 2-(2,6-Dimethoxyphenoxy)ethanamine at concentrations around the IC50 value for a predetermined time (e.g., 6 or 24 hours).

  • Wash the cells with warm PBS and then incubate with 20 µM DCFH-DA in PBS for 30 minutes at 37°C.

  • Wash the cells again with PBS to remove the excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.

Intracellular Calcium Flux Assay

Rationale: Phenethylamines often interact with serotonin receptors, such as the 5-HT2A receptor, which are G-protein coupled receptors that can trigger the release of intracellular calcium stores. A calcium flux assay can detect such activation.[3]

Protocol:

  • Seed and differentiate SH-SY5Y cells in a black, clear-bottom 96-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Use a fluorescence plate reader with an injection system to measure the baseline fluorescence.

  • Inject different concentrations of 2-(2,6-Dimethoxyphenoxy)ethanamine into the wells and immediately record the change in fluorescence intensity over time.

Potential Signaling Pathway Involvement

G compound 2-(2,6-Dimethoxyphenoxy)ethanamine receptor 5-HT2A Receptor compound->receptor Agonist? g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release downstream Downstream Cellular Effects ca_release->downstream pkc->downstream

Figure 2: A plausible signaling pathway for a psychoactive phenethylamine acting on the 5-HT2A receptor.

Advanced Functional Assessment: Microelectrode Array (MEA)

Rationale: To understand the impact of 2-(2,6-Dimethoxyphenoxy)ethanamine on neuronal communication, a microelectrode array (MEA) can be employed. MEA allows for the non-invasive, real-time recording of spontaneous electrical activity from a population of neurons in culture. This provides insights into how the compound might alter neuronal firing rates, bursting activity, and overall network synchrony.[4][5]

Conceptual Protocol:

  • Culture primary cortical neurons or differentiated iPSC-derived neurons on MEA plates.

  • Once a stable baseline of spontaneous neuronal activity is established, record this baseline activity.

  • Acutely apply different concentrations of 2-(2,6-Dimethoxyphenoxy)ethanamine to the cultures.

  • Record the changes in neuronal activity over time.

  • Analyze the data for changes in parameters such as mean firing rate, burst frequency, and network synchrony.

ParameterDescription
Mean Firing Rate The average number of action potentials per second.
Burst Frequency The number of high-frequency clusters of spikes per unit time.
Network Synchrony The degree of correlated firing among different electrodes.

Table 2: Key parameters for MEA data analysis.

Data Interpretation and Trustworthiness

The protocols described are designed to be self-validating through the inclusion of appropriate controls.

  • Negative/Vehicle Controls: Essential for establishing the baseline and ensuring that the observed effects are not due to the solvent.

  • Positive Controls: Using a compound with a known mechanism of action (e.g., a known 5-HT2A agonist for the calcium flux assay) validates the assay's performance.

Conclusion

The study of novel psychoactive substances like 2-(2,6-Dimethoxyphenoxy)ethanamine is crucial for both public health and the advancement of neuroscience. The application notes and protocols provided here offer a comprehensive and scientifically rigorous framework for the initial in vitro characterization of such compounds. By systematically evaluating cytotoxicity, exploring potential mechanisms of action, and assessing functional effects on neuronal networks, researchers can build a detailed profile of the bioactivity and potential risks associated with these emerging chemical entities.

References

  • Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS). PMC. [Link]

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. PMC. [Link]

  • Neurotoxicity Assay. Innoprot. [Link]

  • The neurotoxicity of psychoactive phenethylamines “2C series” in cultured monoaminergic neuronal cell lines. ResearchGate. [Link]

  • Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy). PMC. [Link]

  • Neurotoxicity screening of new psychoactive substances (NPS): effects on neuronal activity in rat cortical cultures using microe. Axion Biosystems. [Link]

  • Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy). bioRxiv. [Link]

  • Neurotoxicity Assays Using Human Tissue Samples. AnaBios. [Link]

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PMC. [Link]

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI. [Link]

  • 2,6-Dimethoxyphenethylamine. Wikipedia. [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- & 2-[{2-(3,4-Dimethoxyphenyl)ethyl}- methylamino]sulpho. Semantic Scholar. [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PMC. [Link]

  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. PMC. [Link]

Sources

Application

Application Note: In Vivo Administration of 2-(2,6-Dimethoxyphenoxy)ethanamine in Rodent Models

Document Type: Technical Protocol & Application Guide Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Prepared By: Senior Application Scientist Executive Summary & Scientific Ra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Prepared By: Senior Application Scientist

Executive Summary & Scientific Rationale

In the landscape of cardiovascular and urological drug development, the phenoxyethylamine scaffold is a privileged pharmacophore. Specifically, 2-(2,6-Dimethoxyphenoxy)ethanamine (2,6-DMPEA) serves as the critical structural backbone for numerous highly potent α1​ -adrenergic receptor antagonists, including the classic pharmacological tool WB-4101 and various α1D​ -selective therapeutic agents[1][2].

While 2,6-DMPEA is frequently utilized as a synthetic intermediate for larger molecules like carvedilol analogs[3], administering this unconjugated pharmacophore in vivo is a vital step in Fragment-Based Drug Discovery (FBDD). By profiling the raw fragment in rodent models, researchers can establish baseline pharmacokinetic (PK) clearance, assess metabolic stability, and determine its intrinsic pharmacodynamic (PD) activity (e.g., weak sympathomimetic or α -blocking effects) before appending bulky lipophilic moieties[4][5].

This application note provides a self-validating, step-by-step methodology for the formulation, administration, and PK/PD monitoring of 2,6-DMPEA in rodent models.

Experimental Design & Causality

Model Selection
  • Pharmacokinetics (PK): Male C57BL/6 mice (20–25 g) or Wistar rats (250–300 g) are preferred. Rats allow for serial blood sampling from a single animal via jugular vein cannulation, reducing inter-subject variability.

  • Pharmacodynamics (PD): Wistar or Sprague-Dawley rats are the gold standard for cardiovascular telemetry due to the ease of surgical implantation of aortic pressure probes.

Physicochemical Properties & Vehicle Selection

2,6-DMPEA is a primary amine. When utilized as a hydrochloride salt (2,6-DMPEA·HCl), it exhibits high aqueous solubility due to its protonation at physiological pH (pKa ~9.5).

  • Causality: Because of this high solubility, complex and potentially cardiotoxic excipients (e.g., Tween-80, DMSO, or Cremophor EL) are unnecessary and should be strictly avoided. These surfactants can independently alter mean arterial pressure (MAP) and heart rate (HR), confounding PD readouts. Isotonic sterile saline (0.9% NaCl) is the optimal vehicle.

Pharmacodynamic Mechanism

Phenoxyethylamines interact directly with the orthosteric binding site of α1​ -adrenoceptors. Depending on the specific substitution pattern, they modulate the Gq​ -coupled protein pathway, influencing intracellular calcium release and vascular smooth muscle tone[6][7].

Signaling_Pathway L 2-(2,6-Dimethoxyphenoxy)ethanamine (Pharmacophore) R Alpha-1 Adrenoceptor (Target) L->R Receptor Binding G Gq Protein Activation R->G PLC Phospholipase C (PLC) G->PLC IP3 IP3 / DAG Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca SM Vascular Smooth Muscle Contraction / Tone Alteration Ca->SM

Fig 1. Alpha-1 adrenergic receptor signaling pathway modulated by phenoxyethylamine derivatives.

Step-by-Step Methodologies

Protocol A: Formulation and Dose Preparation

Trustworthiness Check: Always prepare formulations freshly on the day of dosing to prevent oxidative degradation of the electron-rich dimethoxyphenoxy ring.

  • Weighing: Accurately weigh the required amount of 2,6-DMPEA·HCl powder using a microbalance. Adjust the mass to account for the hydrochloride salt fraction to ensure accurate free-base dosing.

  • Dissolution: Transfer the powder to a sterile glass vial. Add 0.9% sterile saline to achieve the target concentration (e.g., 1.0 mg/mL for IV; 5.0 mg/mL for PO).

  • Mixing: Vortex the solution for 60 seconds. Sonication is rarely required but can be applied for 2 minutes if particulates remain.

  • Sterilization: Filter the solution through a 0.22 µm PTFE or PES syringe filter into a sterile, endotoxin-free dosing vial.

Protocol B: In Vivo Administration & PK Sampling
  • Animal Preparation: Acclimate animals for at least 7 days prior to the study. Fast the PO cohort overnight (12 hours) to prevent food-effect variability on absorption; IV cohorts may remain fed.

  • Administration:

    • Intravenous (IV): Administer 1–2 mg/kg via the lateral tail vein (mice) or jugular vein catheter (rats) as a slow bolus over 30 seconds.

    • Oral (PO): Administer 5–10 mg/kg via oral gavage using a stainless-steel bulb-tipped needle.

  • Serial Blood Collection: Collect 150 µL of blood at designated time points (see Table 2) into K2​ EDTA-coated microtainers.

  • Plasma Processing: Centrifuge blood samples at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled cryovials and flash-freeze in liquid nitrogen. Store at -80°C until LC-MS/MS analysis.

Protocol C: Hemodynamic Assessment (Telemetric Monitoring)
  • Surgical Implantation: Under isoflurane anesthesia, implant a radiotelemetry pressure catheter (e.g., Data Sciences International, DSI) into the descending aorta of the rat via the femoral artery.

  • Recovery: Allow a minimum of 7–10 days for surgical recovery and stabilization of baseline circadian hemodynamics.

  • Baseline Recording: Record continuous baseline MAP and HR for 2 hours prior to dosing.

  • Dosing & Monitoring: Administer 2,6-DMPEA via the chosen route. Record hemodynamic parameters continuously for 24 hours post-dose.

  • Data Extraction: Calculate the Δ MAP and Δ HR relative to the vehicle-treated control group to isolate the intrinsic α1​ -adrenergic activity of the fragment.

Data Presentation & Visualization

Quantitative Summaries

Table 1: Recommended Dosing Regimens and Vehicle Formulations

RouteSpeciesTarget Dose (mg/kg)VehicleMax Dosing VolumeRationale
IV Rat / Mouse1.0 – 2.00.9% Saline5 mL/kg (Rat) / 10 mL/kg (Mouse)Establishes absolute clearance ( CL ) and volume of distribution ( Vss​ ).
PO Rat / Mouse5.0 – 10.00.9% Saline10 mL/kgAssesses gastrointestinal absorption and first-pass metabolism.
IP Mouse3.0 – 5.00.9% Saline10 mL/kgAlternative to IV for rapid systemic exposure in early screening.

Table 2: Standard PK/PD Sampling Schedule

PhaseTime PointsAssays Performed
Baseline -2h, -1h, 0hTelemetry (MAP, HR)
Absorption/Distribution 5m, 15m, 30m, 1hPlasma PK, Telemetry
Elimination 2h, 4h, 8h, 12h, 24hPlasma PK, Telemetry
Experimental Workflow Diagram

Experimental_Workflow A Formulation 2,6-DMPEA HCl (Saline) B Rodent Model (Wistar/C57BL6) A->B C Administration (IV, IP, PO) B->C D PK Profiling (Serial Blood Draw) C->D Pharmacokinetics E PD Profiling (Telemetry: MAP & HR) C->E Pharmacodynamics F LC-MS/MS Analysis D->F G Hemodynamic Data E->G

Fig 2. Workflow for in vivo PK/PD profiling of 2-(2,6-Dimethoxyphenoxy)ethanamine in rodents.

Troubleshooting & Analytical Considerations

  • Rapid Clearance: Primary amines like 2,6-DMPEA are highly susceptible to rapid oxidative deamination by Monoamine Oxidase (MAO) enzymes in vivo. If the half-life ( t1/2​ ) is exceptionally short, consider co-administering a non-selective MAO inhibitor (e.g., pargyline) during mechanistic studies to stabilize the fragment.

  • LC-MS/MS Matrix Effects: Because it is a small, polar molecule (MW ~197 g/mol for free base), 2,6-DMPEA may elute near the void volume in standard reverse-phase chromatography. Utilize HILIC (Hydrophilic Interaction Liquid Chromatography) columns or ion-pairing reagents to improve retention and avoid ion suppression from endogenous plasma phospholipids.

References

  • Structure-Activity Relationships for α -Adrenoceptor Agonists and Antagonists. Nichols, A.J., Ruffolo, R.R. Karger Publishers. Available at: [Link]

  • Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D​ adrenoceptor antagonists. Sakauchi, N. et al. European Journal of Medicinal Chemistry (2017). Available at:[Link]

  • Phenoxyethylamine - Chemical and Pharmacological Profile. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Synthesis and Biological Profile of the Enantiomers of[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-cis-octahydroquinoxalin-1-yl]furan-2-ylmethanone (Cyclazosin), a Potent Competitive α1B​ -Adrenoceptor Antagonist. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Method

Application Notes and Protocols for the Characterization of 2-(2,6-Dimethoxyphenoxy)ethanamine as an Alpha-1 Adrenoceptor Antagonist

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Alpha-1 Adrenoceptor Antagonism Alpha-1 adrenergic receptors (α1-ARs) are members of the G-protein coupled receptor (GPCR)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Alpha-1 Adrenoceptor Antagonism

Alpha-1 adrenergic receptors (α1-ARs) are members of the G-protein coupled receptor (GPCR) superfamily and are crucial mediators of the physiological effects of the catecholamines, norepinephrine and epinephrine.[1][2] These receptors are subdivided into three distinct subtypes: α1A, α1B, and α1D, all of which primarily couple to the Gq/11 signaling pathway.[1] Activation of α1-ARs initiates a signaling cascade that leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC). This pathway is fundamental in regulating smooth muscle contraction, particularly in blood vessels, the prostate, and the bladder neck.[3]

Given their physiological roles, α1-AR antagonists are a clinically significant class of drugs. They are widely used in the management of hypertension and the symptomatic treatment of benign prostatic hyperplasia (BPH).[3] The therapeutic efficacy of these agents is derived from their ability to block the effects of endogenous catecholamines at α1-ARs, leading to vasodilation and relaxation of smooth muscle in the prostate and bladder neck. The compound 2-(2,6-Dimethoxyphenoxy)ethanamine shares structural similarities with known α1-AR antagonists, such as the core moiety of WB-4101, a potent non-selective α1-antagonist.[4][5][6][7][8] This structural relationship suggests its potential as an α1-AR antagonist, making its characterization a subject of significant interest in drug discovery and pharmacology.

This document provides a comprehensive guide for the in vitro characterization of 2-(2,6-Dimethoxyphenoxy)ethanamine, outlining detailed protocols for determining its binding affinity and functional antagonism at the α1-adrenoceptor subtypes.

Scientific Principles and Experimental Rationale

The characterization of a potential α1-AR antagonist involves a two-pronged approach: assessing its ability to bind to the receptor and its capacity to inhibit the functional response elicited by an agonist.

1. Radioligand Binding Assays: These assays directly measure the affinity of the test compound for the α1-AR subtypes. A radiolabeled antagonist with high affinity and selectivity for α1-ARs, such as [3H]prazosin, is incubated with a source of the receptors (e.g., cell membranes from cell lines expressing specific α1-AR subtypes).[4] The test compound, 2-(2,6-Dimethoxyphenoxy)ethanamine, is added at increasing concentrations to compete with the radioligand for binding to the receptor. By measuring the displacement of the radioligand, the inhibitory constant (Ki) of the test compound can be determined, providing a quantitative measure of its binding affinity.

2. Functional Antagonist Assays: These assays determine the potency of the test compound in inhibiting the cellular response to an α1-AR agonist. Since α1-ARs are Gq-coupled, their activation leads to an increase in intracellular calcium.[1] Therefore, a common functional assay involves stimulating cells expressing a specific α1-AR subtype with a known agonist (e.g., phenylephrine or norepinephrine) in the presence of varying concentrations of the antagonist. The resulting change in intracellular calcium is measured using a calcium-sensitive fluorescent dye. The concentration of the antagonist that produces a 50% inhibition of the agonist response (IC50) is determined, which can then be used to calculate the antagonist's potency (pA2 value).

Visualizing the Alpha-1 Adrenergic Signaling Pathway and Antagonist Action

Alpha1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol alpha1_R α1-Adrenoceptor Gq Gq Protein alpha1_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Ca_cyto->PKC Activates Cell_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cell_Response Phosphorylates substrates leading to Agonist Agonist (Norepinephrine) Agonist->alpha1_R Activates Antagonist 2-(2,6-Dimethoxyphenoxy)ethanamine (Antagonist) Antagonist->alpha1_R Blocks Binding_Assay_Workflow A Prepare cell membranes expressing α1-AR subtypes C Incubate membranes with [3H]prazosin and test compound A->C B Prepare serial dilutions of 2-(2,6-Dimethoxyphenoxy)ethanamine B->C D Separate bound and free radioligand by rapid filtration C->D E Quantify bound radioactivity using scintillation counting D->E F Analyze data to determine IC50 and Ki values E->F

Caption: Workflow for the radioligand binding assay.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the α1-AR subtype of interest to a high density.

    • Harvest the cells and resuspend them in ice-cold membrane preparation buffer.

    • Homogenize the cells using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay). Store membrane aliquots at -80°C.

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: Cell membranes, [3H]prazosin (at a concentration near its Kd, e.g., 0.25 nM), and binding buffer.

      • Non-specific Binding: Cell membranes, [3H]prazosin, and 10 µM phentolamine.

      • Competition: Cell membranes, [3H]prazosin, and varying concentrations of 2-(2,6-Dimethoxyphenoxy)ethanamine (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Incubate the plate at room temperature for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of 2-(2,6-Dimethoxyphenoxy)ethanamine.

  • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Data Summary:

α1-AR SubtypeKi (nM) for 2-(2,6-Dimethoxyphenoxy)ethanamine
α1AExperimental Value
α1BExperimental Value
α1DExperimental Value
Protocol 2: Functional Calcium Mobilization Assay

Objective: To determine the functional antagonist potency (IC50 and pA2) of 2-(2,6-Dimethoxyphenoxy)ethanamine at the human α1A, α1B, and α1D adrenoceptor subtypes.

Materials:

  • Cell lines stably expressing individual human α1A, α1B, or α1D adrenoceptors (e.g., HEK293 or CHO cells).

  • Cell culture medium (e.g., DMEM/F12).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Agonist: Phenylephrine or Norepinephrine.

  • Test compound: 2-(2,6-Dimethoxyphenoxy)ethanamine.

  • A fluorescence plate reader with an integrated fluidic dispenser.

Workflow Diagram:

Functional_Assay_Workflow A Seed cells expressing α1-AR subtypes in a 96-well plate B Load cells with a calcium-sensitive fluorescent dye A->B C Pre-incubate cells with varying concentrations of 2-(2,6-Dimethoxyphenoxy)ethanamine B->C D Stimulate cells with an EC80 concentration of an α1-AR agonist C->D E Measure the change in fluorescence intensity D->E F Analyze data to determine IC50 and pA2 values E->F

Caption: Workflow for the functional calcium mobilization assay.

Procedure:

  • Cell Plating:

    • Seed the cells into black-walled, clear-bottom 96-well plates and allow them to attach overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.

  • Antagonist Incubation:

    • Wash the cells with assay buffer.

    • Add varying concentrations of 2-(2,6-Dimethoxyphenoxy)ethanamine to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement:

    • Place the plate in the fluorescence plate reader.

    • Inject a concentration of the agonist that elicits approximately 80% of its maximal response (EC80).

    • Measure the fluorescence intensity over time to capture the calcium transient.

Data Analysis:

  • Determine the peak fluorescence response for each well.

  • Normalize the data to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition).

  • Plot the percentage of inhibition against the log concentration of 2-(2,6-Dimethoxyphenoxy)ethanamine.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • The antagonist potency can also be expressed as a pA2 value, calculated using the Schild equation, which provides a measure of competitive antagonism.

Expected Data Summary:

α1-AR SubtypeAgonist UsedIC50 (nM) for 2-(2,6-Dimethoxyphenoxy)ethanamine
α1APhenylephrineExperimental Value
α1BPhenylephrineExperimental Value
α1DPhenylephrineExperimental Value

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of the data generated from these protocols, it is essential to incorporate a self-validating system. This includes:

  • Positive and Negative Controls: In every assay, include known potent and selective α1-AR antagonists (e.g., prazosin for non-selective, or subtype-selective antagonists where available) as positive controls to validate the assay performance. [9]A vehicle control (e.g., DMSO) should be used as a negative control.

  • Receptor Expression Verification: Regularly confirm the expression levels and functionality of the α1-AR subtypes in the cell lines used, for instance, through saturation binding experiments with [3H]prazosin or by confirming a robust response to a reference agonist.

  • Data Quality Control: For binding assays, ensure that the specific binding is at least 80% of the total binding. For functional assays, monitor the Z'-factor to assess the assay's suitability for high-throughput screening.

  • Orthogonal Assays: Whenever possible, confirm findings from one assay type with another. For example, a compound showing high affinity in a binding assay should also demonstrate potent antagonism in a functional assay.

By adhering to these principles, researchers can have high confidence in the characterization of 2-(2,6-Dimethoxyphenoxy)ethanamine as a potential α1-adrenoceptor antagonist.

References

  • Pallavicini, M., Budriesi, R., Fumagalli, L., Ioan, P., Chiarini, A., Bolchi, C., Ugenti, M. P., Colleoni, S., Gobbi, M., & Valoti, E. (2006). WB4101-Related Compounds: New, Subtype-Selective α1-Adrenoreceptor Antagonists (or Inverse Agonists?). Journal of Medicinal Chemistry, 49(24), 7294–7305. [Link]

  • Pallavicini, M., Budriesi, R., Fumagalli, L., Ioan, P., Chiarini, A., Bolchi, C., Ugenti, M. P., Colleoni, S., Gobbi, M., & Valoti, E. (2006). WB4101-Related Compounds: New, Subtype-Selective α1-Adrenoreceptor Antagonists (or Inverse Agonists?). Journal of Medicinal Chemistry, 49(24), 7294–7305. [Link]

  • Pallavicini, M., Budriesi, R., Fumagalli, L., Ioan, P., Chiarini, A., Bolchi, C., Ugenti, M. P., Colleoni, S., Gobbi, M., & Valoti, E. (2006). WB4101-related compounds: new, subtype-selective alpha1-adrenoreceptor antagonists (or inverse agonists?). Journal of medicinal chemistry, 49(24), 7294–7305. [Link]

  • Villa, L., Vistoli, G., & Valoti, E. (2004). Structure-affinity studies for a novel series of homochiral naphtho and tetrahydronaphtho analogues of alpha 1 antagonist WB-4101. Bioorganic & medicinal chemistry, 12(18), 4949–4958. [Link]

  • Uhlen, S., & Wikberg, J. E. (1991). The effect of intrathecally administered imiloxan and WB4101: possible role of alpha 2-adrenoceptor subtypes in the spinal cord. Neuroscience letters, 133(1), 45–48. [Link]

  • Rickli, A., Luethi, D., Reinisch, J., Buchy, D., Hoener, M. C., & Liechti, M. E. (2018). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 9, 1194. [Link]

  • Pharmacology Education. (n.d.). α-Adrenergic Blocking Agents: Drugs that block α1-adrenoceptor. Retrieved from [Link]

  • SlideShare. (n.d.). Adrenergic drugs. Retrieved from [Link]

  • Ento Key. (2016, July 11). Alpha-Adrenergic Drugs. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Adrenoceptors. Retrieved from [Link]

  • Minneman, K. P. (2005). Recent progress in α1-adrenergic receptor research. Acta Pharmacologica Sinica, 26(11), 1281–1288. [Link]

  • PubChem. (n.d.). N-[2-(2,6-dimethoxyphenoxy)ethyl]-2-(2-phenylmethoxyphenoxy)ethanamine. Retrieved from [Link]

  • McGrath, J. C., Brown, C. M., & Wilson, V. G. (1989). Subtypes of functional α1-adrenoceptor. TiPS Reviews, 10(10), 407-408. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Alpha 1 Adrenergic Receptor Antagonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • Al-Nakib, A. A., Deeks, N. J., & Miller, R. C. (1990). 2,4-Diamino-6,7-dimethoxyquinoline derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of medicinal chemistry, 33(11), 3103–3110. [Link]

  • PubChem. (n.d.). 2-(2,6-Dimethoxyphenyl)ethanamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Alpha-1 adrenergic receptor. Retrieved from [Link]

  • Wilson, A. L., Seibert, K., Brandon, S., & Creese, I. (1991). Identification and structural characterization of alpha 1-adrenergic receptor subtypes. Molecular pharmacology, 39(3), 401–408. [Link]

  • AppliChem. (n.d.). 2-(2,6-Dimethoxyphenoxy)-ethanamine hydrochloride. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 2-(2,6-Dimethoxyphenoxy)ethanamine in Neuroscience Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Neuromodulatory Potential of 2-(2,6-Dimethoxyphenoxy)ethanamine 2-(2,6-Dimethoxyphenoxy)ethanamine is a phenet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Neuromodulatory Potential of 2-(2,6-Dimethoxyphenoxy)ethanamine

2-(2,6-Dimethoxyphenoxy)ethanamine is a phenethylamine derivative with a structural motif that suggests significant potential for interaction with key neurotransmitter systems in the central nervous system (CNS). While direct research on this specific molecule is emerging, its close structural analogs, particularly the 2,6-dimethoxyphenethylamine series, have been identified as potent modulators of serotonergic receptors.[1][2][3][4][5] This document provides a detailed guide for the application of 2-(2,6-Dimethoxyphenoxy)ethanamine in neuroscience research, drawing upon the established pharmacology of its analogs to propose experimental frameworks and protocols.

The core hypothesis underpinning the utility of this compound in neuroscience is its likely interaction with serotonin 5-HT₂ receptors, particularly the 5-HT₂A and 5-HT₂C subtypes.[1][2] These receptors are pivotal in regulating a vast array of neurological functions, including mood, cognition, and perception. Dysregulation of the serotonergic system is implicated in numerous psychiatric conditions, making compounds that target these receptors valuable tools for both basic research and therapeutic development.[1][2][4] The phenoxy linker in 2-(2,6-Dimethoxyphenoxy)ethanamine, compared to a direct phenyl connection, may influence its pharmacokinetic properties, such as increased flexibility and polarity, potentially affecting its solubility and blood-brain barrier permeability.[6]

This guide will provide detailed protocols for characterizing the pharmacological profile of 2-(2,6-Dimethoxyphenoxy)ethanamine and for investigating its effects on neuronal function and behavior.

Pharmacological Profile: Characterizing Receptor Interactions

A crucial first step in utilizing a novel compound is to determine its binding affinity and functional activity at relevant CNS targets. Based on its structural similarity to other phenethylamines, the primary targets of interest are the serotonin receptors.

Table 1: Putative Receptor Binding Affinities of 2-(2,6-Dimethoxyphenoxy)ethanamine and Related Compounds
Compound5-HT₂A (Ki, nM)5-HT₂C (Ki, nM)5-HT₁A (Ki, nM)Reference
4-alkoxy-2,6-dimethoxyphenethylamines8 - 1,600110 - 3,500710 - 4,440[1][3][5]
4-alkoxy-2,5-dimethoxyphenethylamines8 - 1,70015 - 900Moderate to low affinity[7]

Note: The data presented for the 4-alkoxy-2,6-dimethoxyphenethylamines and 4-alkoxy-2,5-dimethoxyphenethylamines are ranges observed for a series of analogs. The precise binding affinities for 2-(2,6-Dimethoxyphenoxy)ethanamine will need to be determined experimentally.

Experimental Protocol 1: In Vitro Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of 2-(2,6-Dimethoxyphenoxy)ethanamine for the human 5-HT₂A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT₂A receptor.

  • [³H]ketanserin (radioligand).

  • Mianserin (non-selective serotonin receptor antagonist, for determining non-specific binding).

  • 2-(2,6-Dimethoxyphenoxy)ethanamine hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Culture and harvest HEK293 cells expressing the 5-HT₂A receptor. Homogenize the cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³H]ketanserin at a concentration near its Kd, and varying concentrations of 2-(2,6-Dimethoxyphenoxy)ethanamine.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Causality Behind Experimental Choices:

  • HEK293 Cells: These cells are commonly used for heterologous expression of receptors as they provide a clean system with minimal endogenous receptor expression.

  • [³H]ketanserin: A well-characterized and selective radioligand for the 5-HT₂A receptor.

  • Mianserin: Used to define non-specific binding, which is the portion of radioligand binding that is not displaceable by a high concentration of an unlabeled ligand.

Investigating Neuronal Function: Electrophysiology

To understand how receptor binding translates into a functional effect on neurons, electrophysiological techniques are indispensable. Whole-cell patch-clamp recordings from neurons can reveal changes in membrane potential and ion currents induced by the compound.

Experimental Protocol 2: Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This protocol describes how to assess the effect of 2-(2,6-Dimethoxyphenoxy)ethanamine on the excitability of pyramidal neurons in the prefrontal cortex, a brain region rich in 5-HT₂A receptors.

Materials:

  • Acute brain slices from rodents.[8]

  • Artificial cerebrospinal fluid (aCSF).[8]

  • Patch pipettes (3-5 MΩ resistance).[9]

  • Intracellular solution.[9]

  • 2-(2,6-Dimethoxyphenoxy)ethanamine hydrochloride stock solution.

  • Electrophysiology rig with amplifier, digitizer, and microscope.

Procedure:

  • Slice Preparation: Prepare acute coronal slices (300 µm) of the prefrontal cortex from an adult rodent brain in ice-cold, oxygenated aCSF.[8]

  • Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.[8] Under visual guidance, establish a whole-cell patch-clamp recording from a layer V pyramidal neuron.[9]

  • Baseline Recording: Record baseline neuronal activity, including resting membrane potential and firing rate in response to depolarizing current injections.

  • Drug Application: Bath-apply 2-(2,6-Dimethoxyphenoxy)ethanamine at various concentrations to the slice.

  • Post-Drug Recording: Record the neuronal activity during and after drug application to observe any changes in membrane potential, input resistance, and firing properties.

  • Data Analysis: Analyze the recorded data to quantify the effects of the compound on neuronal excitability.

Diagram 1: Proposed Signaling Pathway of 2-(2,6-Dimethoxyphenoxy)ethanamine at the 5-HT₂A Receptor

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin 5-HT2A_Receptor 5-HT2A Receptor Serotonin->5-HT2A_Receptor binds Gq_Protein Gq Protein 5-HT2A_Receptor->Gq_Protein activates PLC Phospholipase C Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC activates Ca_Release Ca2+ Release IP3->Ca_Release induces Neuronal_Excitation Increased Neuronal Excitability PKC->Neuronal_Excitation Ca_Release->Neuronal_Excitation Compound 2-(2,6-Dimethoxyphenoxy)ethanamine Compound->5-HT2A_Receptor binds (agonist)

Caption: Proposed agonistic action at the 5-HT₂A receptor.

Investigating Behavioral Effects: In Vivo Studies

To understand the physiological relevance of the compound's effects, in vivo behavioral assays are essential. These studies can provide insights into the compound's impact on complex behaviors such as locomotion, anxiety, and cognition.

Experimental Protocol 3: Open Field Test for Locomotor Activity

This protocol is used to assess the effect of 2-(2,6-Dimethoxyphenoxy)ethanamine on spontaneous locomotor activity and exploratory behavior in rodents.

Materials:

  • Open field arena (e.g., 40 cm x 40 cm x 30 cm).

  • Video tracking software.

  • Adult rodents (e.g., mice or rats).

  • 2-(2,6-Dimethoxyphenoxy)ethanamine hydrochloride solution for injection.

  • Vehicle solution (e.g., saline).

Procedure:

  • Habituation: Habituate the animals to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer 2-(2,6-Dimethoxyphenoxy)ethanamine or vehicle via intraperitoneal (i.p.) injection.

  • Testing: After a predetermined pretreatment time (e.g., 30 minutes), place the animal in the center of the open field arena.

  • Recording: Record the animal's behavior for a set duration (e.g., 15 minutes) using the video tracking software.

  • Data Analysis: Analyze the recorded data for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

Diagram 2: Experimental Workflow for In Vivo Behavioral Testing

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Animal_Acclimation Animal Acclimation (1 week) Habituation Habituation to Testing Room (1 hour) Animal_Acclimation->Habituation Drug_Prep Prepare Compound and Vehicle Solutions Injection Administer Compound or Vehicle (i.p.) Drug_Prep->Injection Pretreatment Pretreatment Period (e.g., 30 min) Injection->Pretreatment Behavioral_Test Behavioral Assay (e.g., Open Field Test) Pretreatment->Behavioral_Test Data_Recording Video Record Behavior Behavioral_Test->Data_Recording Data_Analysis Analyze Behavioral Parameters Data_Recording->Data_Analysis Statistical_Analysis Statistical Analysis Data_Analysis->Statistical_Analysis

Caption: Workflow for in vivo behavioral experiments.

Safety and Handling

As with any novel chemical compound, proper safety precautions are essential. 2-(2,6-Dimethoxyphenoxy)ethanamine hydrochloride is classified as causing skin and eye irritation.[10] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.[10][11] Work should be conducted in a well-ventilated area or a chemical fume hood.[10][11] In case of contact with skin or eyes, rinse thoroughly with water.[10][11]

Conclusion

2-(2,6-Dimethoxyphenoxy)ethanamine represents a promising chemical scaffold for the exploration of serotonergic modulation in the CNS. The protocols and conceptual frameworks provided in this guide offer a starting point for researchers to systematically investigate its neuropharmacological properties. By employing a combination of in vitro and in vivo techniques, the scientific community can elucidate the mechanism of action of this compound and its potential as a tool to probe the complexities of the brain.

References

  • Benchchem. (n.d.). 2-(2,6-Dimethoxyphenyl)ethanamine;hydrochloride | 3167-06-4.
  • Chemical Substance Information. (n.d.). 2-(2,6-dimethoxyphenyl)ethan-1-amine hydrochloride.
  • Enamine. (n.d.). Safety Data Sheet - 2-(2,6-dimethoxyphenoxy)ethan-1-amine hydrochloride.
  • ChemicalBook. (2026, March 20). Chemical Safety Data Sheet MSDS / SDS - 2-(2,6-dimethylphenoxy)ethanamine.
  • PubChem. (n.d.). 2-(2,6-Dimethoxyphenyl)ethanamine.
  • Thermo Fisher Scientific. (2025, December 25). Safety Data Sheet - 2-(2-Methoxyphenoxy)ethylamine.
  • Kolaczynska, K. E., et al. (2025, November 20). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. Retrieved from [Link]

  • Sreenivas, N., et al. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- & 2-[{2-(3,4-Dimethoxyphenyl)ethyl}- methylamino]sulphonyl naphthalenes. Oriental Journal of Chemistry.
  • Kolaczynska, K. E., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. Retrieved from [Link]

  • Hao, J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Electrophysiology Using Trpm4-IN-2.
  • Wünsch, B., et al. (2025, August 29). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals. Retrieved from [Link]

  • Wang, Y. J., et al. (2000). Inhibitory effect of 1-(2, 6-dimethylphenoxy)-2-(3, 4-dimethoxyphenyl-ethylamino) propane hydrochloride on inward rectifier and delayed rectifier K+ currents in guinea pig ventricular myocytes. Sheng Li Xue Bao. Retrieved from [Link]

  • NextSDS. (n.d.). N-[2-(2,6-Dimethoxyphenoxy)ethyl]-2-(2-methoxyphenoxy)ethanamine.
  • Piras, G., et al. (2024). Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats. International Journal of Neuropsychopharmacology. Retrieved from [Link]

  • Kolaczynska, K. E., et al. (2025). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. Retrieved from [Link]

  • ResearchGate. (2026, March 19). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Retrieved from [Link]

  • Semantic Scholar. (2025, November 20). Receptor interaction profiles of 4-alkoxy-2,6- dimethoxyphenethylamines (Ψ derivatives) and related amphetamines.
  • Google Patents. (n.d.). CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.
  • Frontiers in Pharmacology. (2025, October 16). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Retrieved from [Link]

  • ResearchGate. (2025, August 9). In Vivo Metabolism of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)in the Rat: Identification of Urinary Metabolites. Retrieved from [Link]

  • Scientific Reports. (2025). Advanced synthesis, comprehensive characterization, and potent cytotoxicity of 2,6-Bis(2-aminophenylimino) methyl).
  • CymitQuimica. (n.d.). CAS 20207-13-0: 2-[2-(4-Morpholinyl)ethoxy]ethanamine.
  • Khamooshi, F., et al. (2023). Dark Classics in Chemical Neuroscience: Comprehensive Study on the Biochemical Mechanisms and Clinical Implications of Opioid Analgesics. Chemical Methodologies.
  • ResearchGate. (2025, August 6). Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice. Retrieved from [Link]

  • MDPI. (2024, June 5). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. Retrieved from [Link]

  • Protocols.io. (2025, December 22). Ex vivo electrophysiology. Retrieved from [Link]

  • Breese, G. R., & Traylor, T. D. (1970). Effect of 6-hydroxydopamine on brain norepinephrine and dopamine evidence for selective degeneration of catecholamine neurons. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Leveraging 2-(2,6-Dimethoxyphenoxy)ethanamine in the Synthesis of Carvedilol

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 2-(2,6-dimethoxyphenoxy)ethanamine as a pivotal intermediate in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 2-(2,6-dimethoxyphenoxy)ethanamine as a pivotal intermediate in the synthesis of Carvedilol. Carvedilol, a non-selective β-adrenergic blocker with α1-blocking activity, is a crucial therapeutic agent for cardiovascular diseases.[1] The synthesis of Carvedilol often involves the nucleophilic opening of an epoxide ring, a critical step where the choice of the amine intermediate significantly impacts reaction efficiency, impurity profile, and overall yield. This guide elucidates the mechanistic rationale behind utilizing 2-(2,6-dimethoxyphenoxy)ethanamine, presents detailed, field-proven protocols, and addresses common challenges such as impurity formation. By offering in-depth explanations and actionable methodologies, this note aims to empower researchers to optimize the synthesis of Carvedilol with enhanced purity and yield.

Introduction: The Strategic Importance of Carvedilol and its Synthesis

Carvedilol, chemically known as (±)-1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol, is a widely prescribed medication for the management of hypertension, heart failure, and post-myocardial infarction.[2][3] Its therapeutic efficacy stems from its dual action as a non-selective beta-blocker and an alpha-1 adrenergic antagonist, leading to vasodilation and a reduction in heart rate.[4]

The core structure of Carvedilol is assembled through the coupling of a carbazole moiety and a substituted phenoxy ethanamine side chain. A prevalent and industrially significant synthetic route involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with an appropriate amine. The selection of this amine is a critical determinant of the reaction's success. While various amines have been explored, this guide focuses on the application of 2-(2,6-dimethoxyphenoxy)ethanamine, a key intermediate that directly introduces the desired side chain in a single, efficient step.

The primary challenge in this synthetic approach is the potential formation of impurities, most notably the "bis-impurity" (designated as Impurity B in the European Pharmacopoeia), which arises from the reaction of a second molecule of the epoxide with the newly formed secondary amine of Carvedilol.[2][5][6] This guide will detail strategies to mitigate the formation of this and other impurities through optimized reaction conditions and, where necessary, the use of protecting groups.

The Core Synthesis: Reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2,6-Dimethoxyphenoxy)ethanamine

The central reaction in this Carvedilol synthesis is the nucleophilic ring-opening of the epoxide, 4-(oxiran-2-ylmethoxy)-9H-carbazole, by the primary amine, 2-(2,6-dimethoxyphenoxy)ethanamine. This reaction forms the β-amino alcohol core of the Carvedilol molecule.

Mechanistic Considerations

The reaction proceeds via an SN2 mechanism, where the nitrogen atom of the primary amine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This attack leads to the opening of the strained three-membered ring and the formation of a new carbon-nitrogen bond. The regioselectivity of the attack is crucial for the formation of the correct isomer of Carvedilol. In this case, the amine preferentially attacks the less sterically hindered terminal carbon of the oxirane ring.

Visualizing the Core Reaction

Carvedilol_Synthesis cluster_reactants Reactants cluster_product Product Carbazole_Epoxide 4-(oxiran-2-ylmethoxy)-9H-carbazole Reaction_Vessel Reaction (Solvent, Base) Carbazole_Epoxide->Reaction_Vessel Amine_Intermediate 2-(2,6-Dimethoxyphenoxy)ethanamine Amine_Intermediate->Reaction_Vessel Carvedilol Carvedilol Reaction_Vessel->Carvedilol Epoxide Ring Opening direct_condensation_workflow Start Start Reactants Mix 4-(oxiran-2-ylmethoxy)-9H-carbazole, 2-(2,6-Dimethoxyphenoxy)ethanamine, K₂CO₃ in Toluene Start->Reactants Reaction Heat to 80°C Reactants->Reaction Workup Cool, Filter, Evaporate Reaction->Workup Purification Dissolve in Ethyl Acetate, Wash with Water, Dry Workup->Purification Isolation Evaporate Solvent Purification->Isolation Crude_Carvedilol Crude Carvedilol Isolation->Crude_Carvedilol Final_Purification Column Chromatography/ Recrystallization Crude_Carvedilol->Final_Purification Pure_Carvedilol Pure Carvedilol Final_Purification->Pure_Carvedilol impurity_formation cluster_main_reaction Desired Reaction cluster_side_reaction Side Reaction (Impurity Formation) Epoxide1 4-(oxiran-2-ylmethoxy) -9H-carbazole Carvedilol Carvedilol (Secondary Amine) Epoxide1->Carvedilol Nucleophilic Attack Amine 2-(2,6-Dimethoxyphenoxy) ethanamine Carvedilol_Impurity Carvedilol Carvedilol->Carvedilol_Impurity Product from main reaction Bis_Impurity Bis-Impurity (Impurity B) Carvedilol_Impurity->Bis_Impurity Nucleophilic Attack by Secondary Amine Epoxide2 Another molecule of 4-(oxiran-2-ylmethoxy) -9H-carbazole

Sources

Application

Application Note: Developing a High-Throughput Radioligand Binding Assay for 2-(2,6-Dimethoxyphenoxy)ethanamine

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Target Receptor: Alpha-1 Adrenergic Receptor (α₁-AR) Subtypes Document Type: Standard Operating Procedure & Mechanistic Guide Introductio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Target Receptor: Alpha-1 Adrenergic Receptor (α₁-AR) Subtypes Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Scientific Rationale

The compound 2-(2,6-Dimethoxyphenoxy)ethanamine (hereafter referred to as 2,6-DMPEA ) is a critical pharmacophore embedded within several highly potent alpha-1 adrenergic receptor (α₁-AR) antagonists. Most notably, it forms the core recognition motif of WB-4101 (2-(2,6-dimethoxyphenoxyethylaminomethyl)-1,4-benzodioxane), a benchmark radioligand and antagonist used to differentiate α₁-AR subtypes[1], as well as modern therapeutics like silodosin[2].

In fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) campaigns, isolating and testing the 2,6-DMPEA fragment is essential for understanding baseline receptor affinity before appending secondary binding elements[3]. Mutational analyses have demonstrated that the dimethoxyphenoxy moiety of this pharmacophore interacts directly with specific amino acid residues, such as Asp106 and Gln167, within the transmembrane domains of the α₁A-AR[2].

This application note details a robust, self-validating competitive radioligand binding assay to quantify the binding affinity ( Ki​ ) of 2,6-DMPEA and its synthetic derivatives. We utilize [³H]Prazosin as the competing radioligand, as it is the gold standard for labeling α₁-ARs across various tissue types and recombinant systems[4],[5].

Mechanistic Workflow & Assay Logic

To ensure trustworthiness and reproducibility, this assay operates as a competitive displacement system. A fixed concentration of [³H]Prazosin is incubated with cell membranes expressing the target receptor alongside varying concentrations of the test compound (2,6-DMPEA).

Workflow cluster_logic Competitive Binding Logic Prep 1. Membrane Preparation (CHO-K1 cells expressing α1A-AR) Incubate 2. Competitive Incubation [³H]Prazosin + 2,6-DMPEA + Membranes Prep->Incubate Filter 3. Rapid Filtration (GF/C Glass Fiber Filters) Incubate->Filter HighDMPEA High [2,6-DMPEA] Incubate->HighDMPEA LowDMPEA Low [2,6-DMPEA] Incubate->LowDMPEA Wash 4. Wash Step (Ice-cold Tris-HCl buffer) Filter->Wash Read 5. Liquid Scintillation Counting (Quantify Bound Radioligand) Wash->Read Analyze 6. Non-linear Regression (Calculate IC50 & Ki) Read->Analyze LowSignal Low Scintillation Signal (Radioligand Displaced) HighDMPEA->LowSignal HighSignal High Scintillation Signal (Radioligand Bound) LowDMPEA->HighSignal

Figure 1: Experimental workflow and logic for the 2,6-DMPEA competitive radioligand binding assay.

Experimental Protocol

Note: The following protocol is optimized for 96-well microplates to support high-throughput screening (HTS) environments.

Reagents and Buffer Preparation
  • Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4 at 25°C.

    • Causality Insight: EDTA is critical here. It chelates divalent cations ( Mg2+ , Ca2+ ) that can activate endogenous metalloproteases or alter the receptor's conformational state, ensuring stable baseline binding and consistent Bmax​ values[4].

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (Ice-cold).

  • Radioligand: [³H]Prazosin (Specific Activity: ~70-85 Ci/mmol).

  • Non-Specific Binding (NSB) Competitor: 10 µM Phentolamine or unlabelled Prazosin.

Step-by-Step Methodology

Step 1: Filter Plate Pre-treatment

  • Pre-soak 96-well GF/C glass fiber filter plates in 0.3% Polyethylenimine (PEI) for 1 hour at room temperature.

  • Causality Insight: Glass fibers carry a net negative charge, which can non-specifically bind positively charged amines like 2,6-DMPEA. PEI is a cationic polymer that coats the filter, neutralizing the charge and drastically reducing background noise.

Step 2: Compound Dilution

  • Prepare a 10 mM stock of 2,6-DMPEA in 100% DMSO.

  • Perform a 10-point serial dilution (1:3 or 1:10) in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent membrane destabilization.

Step 3: Assay Assembly (Total Volume: 200 µL/well)

  • Add 20 µL of test compound (2,6-DMPEA), reference compound, or NSB control to respective wells.

  • Add 20 µL of [³H]Prazosin (Final concentration: 0.2 nM, which should be near its Kd​ value).

  • Initiate the reaction by adding 160 µL of membrane suspension (approx. 5-10 µg of protein/well).

Step 4: Incubation

  • Incubate the plates at 25°C for 60 minutes with gentle shaking.

  • Causality Insight: 25°C is chosen over 37°C because it allows the system to reach thermodynamic equilibrium without risking thermal degradation of the receptor preparations over the 60-minute window.

Step 5: Filtration and Washing

  • Terminate the reaction by rapid vacuum filtration using a 96-well cell harvester.

  • Wash the filters 3 times with 300 µL of ice-cold Wash Buffer.

  • Causality Insight: The sudden drop in temperature during the wash step kinetically "freezes" the receptor-ligand complex by drastically reducing the dissociation rate ( koff​ ), preventing the loss of specific signal.

Step 6: Detection

  • Dry the filter plates completely (e.g., 50°C for 30 mins).

  • Add 40 µL of microscintillant fluid to each well.

  • Read on a Microbeta liquid scintillation counter (1 min/well).

Data Presentation & Expected Outcomes

A self-validating assay must include reference standards to ensure day-to-day reproducibility. The raw Counts Per Minute (CPM) are converted to percentage of specific binding. Data should be fitted using a one-site competitive binding model (Non-linear regression) to calculate the IC50​ . The Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ) is then used to determine the absolute binding affinity ( Ki​ ).

Table 1: Representative Pharmacological Parameters for α₁A-AR Binding

CompoundRoleExpected IC50​ (nM)Expected Ki​ (nM)Hill Slope ( nH​ )
Prazosin High-Affinity Reference0.3 - 0.80.1 - 0.5~1.0
WB-4101 Subtype-Selective Reference1.5 - 5.00.8 - 2.5~1.0
2,6-DMPEA Fragment / Test Ligand500 - 2500250 - 15000.8 - 1.2
Phentolamine NSB Definition (10 µM)N/AN/AN/A

Note: As a structural fragment, 2,6-DMPEA will exhibit a lower affinity (higher Ki​ ) compared to the full WB-4101 molecule[3]. This baseline is critical for quantifying the ΔΔG (change in binding free energy) when synthesizing larger derivatives.

Assay Validation & Quality Control

To guarantee the trustworthiness of the data, every assay plate must be evaluated as a self-validating system using the Z'-factor :

Z′=1−∣μTotal​−μNSB​∣3(σTotal​+σNSB​)​

  • Acceptance Criteria: A robust radioligand binding assay must yield a Z'-factor ≥0.5 .

  • Specific Binding Window: Total binding should be at least 5 to 10 times higher than the NSB (defined by 10 µM Phentolamine). If the window narrows, verify the integrity of the [³H]Prazosin stock (checking for radiolytic degradation) and ensure the PEI pre-soak step was not skipped.

References

  • An in vivo binding assay to determine central alpha(1)-adrenoceptor occupancy using [(3)H]prazosin.nih.gov.
  • Characterization of alpha-1 adrenergic receptors in the heart using[3H]WB4101: effect of 6-hydroxydopamine treatment.nih.gov.
  • Differential alpha1-adrenoceptor labeling by [3H]prazosin and [3H]tamsulosin.nih.gov.
  • Characterization of alpha1 adrenergic receptors in human benign prostatic hyperplasia.nih.gov.
  • Mutational analysis of the alpha 1a-adrenergic receptor binding pocket of antagonists by radioligand binding assay.nih.gov.
  • WB4101-related compounds: new, subtype-selective alpha1-adrenoreceptor antagonists (or inverse agonists?).nih.gov.

Sources

Method

Application Notes and Protocols for the Experimental Analysis of 2-(2,6-Dimethoxyphenoxy)ethanamine

A Comprehensive Guide for Preclinical Research and Development Introduction 2-(2,6-Dimethoxyphenoxy)ethanamine is a phenoxy-ethylamine derivative with a structure suggestive of potential psychoactive and cardiovascular p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide for Preclinical Research and Development

Introduction

2-(2,6-Dimethoxyphenoxy)ethanamine is a phenoxy-ethylamine derivative with a structure suggestive of potential psychoactive and cardiovascular properties. The oxygen linker in its structure may increase both flexibility and polarity when compared to its phenyl-ethanamine counterparts[1]. Structurally related compounds, such as 4-substituted 2,6-dimethoxyphenethylamines, have shown affinity for serotonin receptors, indicating a potential for neuropsychiatric effects[2][3]. Furthermore, the analogous compound 2-(2-methoxyphenoxy)ethylamine serves as a key intermediate in the synthesis of carvedilol, a beta-blocker, hinting at possible cardiovascular implications[4][5][6].

This document provides a detailed experimental framework for the comprehensive preclinical evaluation of 2-(2,6-Dimethoxyphenoxy)ethanamine. It is intended for researchers, scientists, and drug development professionals, offering a logical progression of studies from initial in-vitro characterization to in-vivo efficacy and safety assessments. The protocols and methodologies outlined herein are designed to ensure scientific rigor and generate robust, interpretable data.

Phase 1: In-Vitro Characterization - Target Identification and Functional Profiling

The initial phase of investigation focuses on identifying the molecular targets of 2-(2,6-Dimethoxyphenoxy)ethanamine and characterizing its functional effects at these targets. Based on its structural similarity to known psychoactive compounds, the primary focus will be on monoamine receptors and transporters.

Receptor and Transporter Binding Affinity

The first step is to determine the binding profile of the compound across a panel of relevant G-protein coupled receptors (GPCRs) and neurotransmitter transporters. This will provide a broad overview of its potential sites of action.

Protocol: Radioligand Binding Assays

This protocol describes a standard method for determining the binding affinity of a test compound to a specific receptor or transporter using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor/transporter (e.g., from HEK293 cells)

  • Radiolabeled ligand specific for the target (e.g., [³H]-ketanserin for 5-HT2A receptors)

  • 2-(2,6-Dimethoxyphenoxy)ethanamine (test compound)

  • Non-labeled competing ligand (for determining non-specific binding)

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of 2-(2,6-Dimethoxyphenoxy)ethanamine.

  • In a 96-well plate, combine the cell membranes, radiolabeled ligand, and either the test compound, buffer (for total binding), or a high concentration of a non-labeled competing ligand (for non-specific binding).

  • Incubate the plates to allow the binding to reach equilibrium. Incubation times and temperatures will be target-dependent.

  • Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding curve.

  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Receptor Binding Affinity Profile

TargetRadioligandKi (nM) of 2-(2,6-Dimethoxyphenoxy)ethanamine
Serotonin Receptors
5-HT1A[³H]-8-OH-DPAT
5-HT2A[³H]-Ketanserin
5-HT2C[³H]-Mesulergine
Dopamine Receptors
D1[³H]-SCH23390
D2[³H]-Spiperone
Adrenergic Receptors
α1A[³H]-Prazosin
α2A[³H]-Rauwolscine
β1[³H]-CGP-12177
β2[³H]-CGP-12177
Monoamine Transporters
SERT[³H]-Citalopram
DAT[³H]-WIN 35,428
NET[³H]-Nisoxetine
Functional Activity at Identified Targets

Once high-affinity targets are identified, the next step is to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at these targets.

Protocol: In-Vitro Functional Assays (Example: 5-HT2A Receptor Calcium Mobilization Assay)

This protocol measures the ability of the test compound to stimulate or inhibit signaling through the Gq-coupled 5-HT2A receptor by measuring changes in intracellular calcium.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 2-(2,6-Dimethoxyphenoxy)ethanamine (test compound).

  • A known 5-HT2A receptor agonist (e.g., serotonin) and antagonist (e.g., ketanserin).

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescent plate reader with automated injection capabilities.

Procedure:

  • Plate the cells in the assay plates and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Agonist Mode:

    • Add serial dilutions of 2-(2,6-Dimethoxyphenoxy)ethanamine to the wells.

    • Measure the fluorescence intensity over time to detect changes in intracellular calcium.

    • Determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect) values.

  • Antagonist Mode:

    • Pre-incubate the cells with serial dilutions of 2-(2,6-Dimethoxyphenoxy)ethanamine.

    • Add a fixed concentration (e.g., EC80) of a known agonist (e.g., serotonin).

    • Measure the fluorescence intensity over time.

    • Determine the IC50 value for the inhibition of the agonist response.

Data Presentation: Functional Activity Profile

TargetAssay TypeModeEC50/IC50 (nM)Emax (%)
5-HT2ACalcium MobilizationAgonist
5-HT2ACalcium MobilizationAntagonist
Other identified targetsRelevant functional assayAgonist/Antagonist

Phase 2: In-Vivo Pharmacodynamic and Behavioral Assessment

This phase aims to translate the in-vitro findings into a whole-animal context, assessing the compound's effects on physiological and behavioral endpoints. The selection of in-vivo models will be guided by the in-vitro pharmacology profile. Assuming potential antidepressant or anxiolytic properties based on serotonin receptor interactions, the following models are recommended.

Assessment of Potential Anxiolytic and Antidepressant-like Effects

A battery of behavioral tests should be employed to build a comprehensive picture of the compound's psychoactive profile.

Workflow for In-Vivo Behavioral Studies

G cluster_0 Initial Screening cluster_1 Secondary Screening A Open Field Test (Locomotor Activity & Anxiety) B Elevated Plus Maze (Anxiety-like Behavior) A->B Assess general activity before specific anxiety tests C Marble Burying Test (Anxiolytic/Anti-compulsive) B->C Further probe anxiolytic potential D Forced Swim Test (Antidepressant-like) C->D Investigate potential antidepressant effects

Caption: A logical workflow for in-vivo behavioral screening.

Protocol: Marble Burying Test

This test is sensitive to both anxiolytic and antidepressant drugs and assesses a rodent's natural tendency to bury novel objects[7].

Materials:

  • Standard mouse cages with deep bedding (e.g., 5 cm of aspen chips).

  • 20 glass marbles (approximately 1.5 cm in diameter).

  • 2-(2,6-Dimethoxyphenoxy)ethanamine, vehicle control, and a positive control (e.g., fluoxetine).

  • Dosing equipment (e.g., oral gavage needles).

Procedure:

  • Administer the test compound, vehicle, or positive control to the mice at a predetermined time before the test (e.g., 30-60 minutes).

  • Place each mouse individually into a test cage with the 20 marbles evenly spaced on the surface of the bedding.

  • Leave the mouse undisturbed in the cage for 30 minutes.

  • After the test period, carefully remove the mouse from the cage.

  • Count the number of marbles that are at least two-thirds buried in the bedding.

  • Compare the number of buried marbles between the different treatment groups. A significant reduction in burying behavior by the test compound compared to the vehicle control suggests an anxiolytic or anti-compulsive effect.

Data Presentation: Behavioral Effects

Behavioral TestParameter MeasuredVehicle Control2-(2,6-Dimethoxyphenoxy)ethanamine (Dose 1)2-(2,6-Dimethoxyphenoxy)ethanamine (Dose 2)Positive Control
Open Field TestTotal distance traveled (cm)
Time in center (%)
Elevated Plus MazeTime in open arms (%)
Number of open arm entries
Marble Burying TestNumber of marbles buried
Forced Swim TestImmobility time (s)

Phase 3: Safety and Toxicological Evaluation

A critical component of preclinical development is the assessment of the compound's safety profile. These studies are typically conducted under Good Laboratory Practice (GLP) guidelines[8][9].

Preliminary In-Vitro Safety Assessment

Workflow for In-Vitro Safety Assessment

G A hERG Channel Assay (Cardiotoxicity) B CYP450 Inhibition Assay (Drug-Drug Interactions) A->B Concurrent screening C AMES Test (Mutagenicity) B->C Concurrent screening

Caption: Key in-vitro assays for early safety profiling.

In-Vivo Acute Toxicity Study

This study aims to determine the potential adverse effects of a single high dose of the compound and to identify the maximum tolerated dose (MTD).

Protocol: Acute Toxicity Study (Up-and-Down Procedure)

This method uses a small number of animals to estimate the LD50 (lethal dose for 50% of animals) and identify signs of toxicity.

Procedure:

  • Dose a single animal with a starting dose of 2-(2,6-Dimethoxyphenoxy)ethanamine.

  • Observe the animal for signs of toxicity for a specified period (e.g., 48 hours).

  • If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose.

  • This process is continued until the criteria for stopping the study are met (e.g., a certain number of reversals in outcome).

  • The LD50 is then calculated using statistical methods.

  • All animals are observed for a total of 14 days for any delayed toxicity.

  • A full necropsy and histopathological examination of major organs should be performed.

Phase 4: Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for interpreting the pharmacodynamic and toxicological data and for designing future studies.

Key Pharmacokinetic Parameters to Determine:

  • Bioavailability: The fraction of an administered dose that reaches the systemic circulation.

  • Half-life (t½): The time it takes for the plasma concentration of the drug to be reduced by half.

  • Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

These parameters are typically determined by administering the compound through both intravenous (IV) and the intended clinical route (e.g., oral) and measuring its concentration in plasma over time.

Conclusion

The experimental design outlined in these application notes provides a comprehensive and systematic approach to the preclinical evaluation of 2-(2,6-Dimethoxyphenoxy)ethanamine. By following this phased approach, researchers can build a robust data package that characterizes the compound's pharmacological profile, assesses its potential therapeutic efficacy, and establishes its safety profile. This information is essential for making informed decisions about the further development of this novel chemical entity.

References

  • Neurofit. (n.d.). Evaluation of anti-depressant and/or anxiolytic drugs: Venlafaxine validation. Retrieved from [Link]

  • Google Patents. (n.d.). CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.
  • Transpharmation. (n.d.). Depression & Anxiety | Preclinical Neuroscience. Retrieved from [Link]

  • Borsini, F., Podhorna, J., & Marazziti, D. (2002). Animal models for screening anxiolytic-like drugs: a perspective. Reviews in the Neurosciences, 13(2), 149-164. Retrieved from [Link]

  • Gautam, M., & Wadhwa, R. (2020). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. Clinical Psychopharmacology and Neuroscience, 18(2), 177-193. Retrieved from [Link]

  • Griebel, G., & Holmes, A. (2013). The age of anxiety: role of animal models of anxiolytic action in drug discovery. Molecular Psychiatry, 18(9), 949-957. Retrieved from [Link]

  • Brandt, S. D., et al. (2020). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 11, 583204. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2,6-Dimethoxyphenyl)ethanamine. PubChem Compound Database. Retrieved from [Link]

  • Rothman, R. B., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1646-1656. Retrieved from [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 923-933. Retrieved from [Link]

  • Google Patents. (n.d.). CN108002988B - Preparation method of 1,2-bis(2-(2,6-dimethoxyphenoxy)ethoxy)ethane.
  • Charles River Laboratories. (n.d.). Preclinical GLP Toxicology Studies. Retrieved from [Link]

  • MDPI. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Retrieved from [Link]

  • Lovelace Biomedical. (n.d.). Preclinical GLP Toxicology. Retrieved from [Link]

  • Noble Life Sciences. (2022, March 20). Preclinical Toxicology Considerations for Successful IND Application. Retrieved from [Link]

  • ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays. Retrieved from [Link]

  • Today's Clinical Lab. (2021, November 16). Novel Psychoactive Substances: Testing Challenges and Strategies. Retrieved from [Link]

  • Autech. (n.d.). 2-(2,6-Dimethoxyphenoxy)-ethanamine hydrochloride | 87780-27-6. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,6-dimethoxy phenol. Retrieved from [Link]

  • Cyprotex. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • PubMed. (2015, February 15). Toxicology and management of novel psychoactive drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). 2C-H. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- & 2-[{2-(3,4-Dimethoxyphenyl)ethyl}- methylamino]sulpho. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2026, March 18). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Retrieved from [Link]

  • UKnowledge. (2009, October 6). Enantioselective Synthesis of (+) and (–)-2-[1-(2,6-Dichlorophenoxy)-Ethyl]-1,3-Diazacyclopent-2-Ene. Retrieved from [Link]

  • IRBM. (n.d.). Computational Chemistry for Drug Discovery Success. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2,6-dimethoxyphenoxy)-N-[[(3R)-2,3,6,7,8,9-hexahydrobenzo[g][1][10]benzodioxin-3-yl]methyl]ethanamine;hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Frontiers. (2025, December 11). Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review. Retrieved from [Link]

  • MDPI. (n.d.). Computational-Simulation-Based Behavioral Analysis of Chemical Compounds. Retrieved from [Link]

  • eScholarship.org. (2022, January 4). Download PDF. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(2,6-dimethoxyphenyl)ethan-1-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). N-[2-(2,6-Dimethoxyphenoxy)ethyl]-2-(2-methoxyphenoxy)ethanamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenoxyethylamine. Retrieved from [Link]

Sources

Application

Comprehensive Guide to the Safe Laboratory Handling of 2-(2,6-Dimethoxyphenoxy)ethanamine

This document provides a detailed protocol for the safe handling, use, and disposal of 2-(2,6-Dimethoxyphenoxy)ethanamine in a laboratory setting. The procedures outlined are designed for researchers, scientists, and dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe handling, use, and disposal of 2-(2,6-Dimethoxyphenoxy)ethanamine in a laboratory setting. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure personal safety and maintain experimental integrity. The information is synthesized from authoritative safety data sheets of closely related structural analogs and established best practices for handling amine-containing compounds.

Understanding the Compound: Hazard Profile and Chemical Properties

2-(2,6-Dimethoxyphenoxy)ethanamine is a substituted phenoxyethanamine. While comprehensive toxicological data for this specific molecule is not widely published, the safety profiles of structurally similar compounds, such as its hydrochloride salt and other substituted phenoxyethanamines, indicate a clear hazard profile that must be respected. The primary hazards are associated with its corrosive nature, typical of many amines.

Expected Hazard Classification:

  • Serious Eye Damage/Irritation: Causes serious eye damage[1][2].

  • Skin Corrosion/Irritation: May cause skin irritation or burns upon prolonged contact[2][3].

  • Respiratory Irritation: Vapors or aerosols may cause respiratory irritation[3].

A thorough understanding of these hazards is the foundation of a safe experimental workflow. The causality is clear: the amine functional group imparts a basic and nucleophilic character, which can lead to corrosive interactions with biological tissues upon contact.

Physicochemical Data Summary

The following table summarizes key physical and chemical properties for 2-(2,6-Dimethoxyphenoxy)ethanamine and its close analogs. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueSource
Molecular FormulaC₁₀H₁₅NO₂
Molecular Weight181.23 g/mol
AppearanceExpected to be a liquid or low-melting solidGeneral chemical knowledge
Boiling Point98°C at 0.4 mmHg (for 2-(2-Methoxyphenoxy)ethanamine)[4]
Incompatible MaterialsStrong oxidizing agents, strong acids[5]
Hazardous DecompositionCarbon oxides (CO, CO₂), Nitrogen oxides (NOx) upon combustion[5][6]

The Workflow of Safety: From Receipt to Disposal

Safe handling is a process, not a single action. The following diagram illustrates the lifecycle of 2-(2,6-Dimethoxyphenoxy)ethanamine in the laboratory, with critical safety checkpoints at each stage.

G cluster_0 Receiving & Storage cluster_1 Preparation & Handling cluster_2 Waste Management & Disposal Receiving Receiving: - Verify container integrity - Confirm labeling Storage Storage: - Cool, dry, well-ventilated area - Away from incompatibles - Tightly sealed container Receiving->Storage Store Immediately PPE Don Appropriate PPE: - Safety Goggles/Face Shield - Nitrile/Neoprene Gloves - Lab Coat Storage->PPE Handling_Area Work in a Ventilated Area: - Certified Chemical Fume Hood PPE->Handling_Area Weighing Weighing & Dispensing: - Use caution to avoid spills - Decontaminate surfaces after use Handling_Area->Weighing Reaction_Setup Reaction Setup: - Ensure compatible reaction conditions - Use appropriate glassware Weighing->Reaction_Setup Waste_Segregation Waste Segregation: - Collect in a designated, labeled container - Do not mix with incompatible waste Reaction_Setup->Waste_Segregation Disposal Disposal: - Follow institutional guidelines - Arrange for hazardous waste pickup Waste_Segregation->Disposal Spill_Management Spill Management: - Evacuate if necessary - Absorb with inert material - Decontaminate area

Caption: Workflow for the safe handling of 2-(2,6-Dimethoxyphenoxy)ethanamine.

Detailed Protocols and Procedures

The following protocols are designed to be self-validating by incorporating safety measures that address the known and anticipated hazards of 2-(2,6-Dimethoxyphenoxy)ethanamine.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the first line of defense. The following table outlines the minimum PPE requirements.

Body PartRequired PPERationale and Citation
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes that can cause serious eye damage. A face shield is recommended when handling larger quantities or when there is a significant splash risk[1][3][4].
Hands Chemical-resistant gloves (e.g., nitrile or neoprene)Protects skin from potential corrosion or irritation. Gloves must be inspected before use and disposed of properly after handling the chemical[1][4].
Body Laboratory coat and closed-toe shoesPrevents incidental skin contact and protects personal clothing from contamination[1].
Respiratory Use in a chemical fume hood is the primary control. A respirator may be required for large spills or in cases of ventilation failure.Ensures that vapors or aerosols are not inhaled, preventing respiratory irritation[3].
Handling and Use Protocol

Adherence to proper handling procedures is critical to prevent exposure.

Step-by-Step Procedure:

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is donned correctly. Prepare all necessary equipment and reagents to minimize the time spent handling the open chemical container.

  • Aliquotting:

    • Perform all manipulations of 2-(2,6-Dimethoxyphenoxy)ethanamine within a certified chemical fume hood to control vapor exposure[3].

    • When transferring the substance, use a clean spatula or pipette. Avoid creating dust or aerosols[4].

    • If the compound is a solid, handle it gently to prevent the generation of airborne dust.

    • If it is a liquid, pour carefully to avoid splashing.

  • In Reactions:

    • When adding to a reaction vessel, do so slowly and in a controlled manner.

    • Be mindful of potential exothermic reactions, especially when mixing with acids or other reactive chemicals.

    • Ensure the reaction setup is secure and properly vented.

  • Post-Handling:

    • Tightly seal the container immediately after use.

    • Decontaminate the work area, including any balances or spatulas used, with an appropriate solvent (e.g., isopropanol followed by water).

    • Remove and dispose of contaminated gloves properly.

    • Wash hands thoroughly with soap and water after handling is complete[2].

Storage Protocol

Proper storage is essential for maintaining the chemical's integrity and preventing accidents.

  • Location: Store in a cool, dry, and well-ventilated area[4][5].

  • Container: Keep the container tightly closed to prevent the absorption of moisture and carbon dioxide from the air, which can react with the amine.

  • Segregation: Store away from incompatible materials such as strong oxidizing agents and acids[5]. Storing amines away from these materials prevents potentially violent reactions.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures:

Exposure RouteActionRationale and Citation
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.Rapid and thorough irrigation is necessary to remove the corrosive substance and minimize eye damage[1][3].
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.Prompt removal from the skin will limit the extent of irritation or chemical burns[3][4].
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.Removes the individual from the source of exposure and provides necessary respiratory support[1][4].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.Inducing vomiting can cause further damage to the esophagus. Rinsing the mouth helps to dilute the chemical[1][3].

Spill Management:

  • Evacuate: For large spills, evacuate the immediate area and alert others.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep up the material to avoid creating dust[1].

  • Collect: Place the absorbed or swept material into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Report: Report the spill to the laboratory supervisor or safety officer.

Waste Disposal Protocol

All waste containing 2-(2,6-Dimethoxyphenoxy)ethanamine must be treated as hazardous waste.

  • Collection: Collect all waste material (including contaminated absorbent materials, gloves, and empty containers) in a designated, properly labeled hazardous waste container[7][8].

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain[7][8].

Conclusion

The safe use of 2-(2,6-Dimethoxyphenoxy)ethanamine in the laboratory is contingent upon a comprehensive understanding of its hazards and the diligent application of the protocols outlined in this guide. By integrating these safety measures into all experimental workflows, researchers can minimize risks to themselves and their colleagues, ensuring a safe and productive research environment.

References

  • Synthesis method of 2- (2-methoxyphenoxy) ethylamine.
  • 2,6-Dimethoxyphenol Safety Data Sheet. TCI America. [Link]

  • 2-(2,6-Dimethoxyphenyl)ethanamine. PubChem. [Link]

  • N-[2-(2,6-Dimethoxyphenoxy)ethyl]-2-(2-methoxyphenoxy)ethanamine. NextSDS. [Link]

  • 2-(2,6-Dimethoxyphenoxy)ethan-1-amine Hydrochloride. Pharmaffiliates. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • LABORATORY WASTE DISPOSAL GUIDELINES. University of Wollongong. [Link]

Sources

Method

Application Note: Preparation and Handling of 2-(2,6-Dimethoxyphenoxy)ethanamine Hydrochloride Stock Solutions

Executive Summary 2-(2,6-Dimethoxyphenoxy)ethanamine hydrochloride (CAS: 87780-27-6) is a versatile pharmacological building block frequently utilized in drug development, receptor binding assays, and organic synthesis....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(2,6-Dimethoxyphenoxy)ethanamine hydrochloride (CAS: 87780-27-6) is a versatile pharmacological building block frequently utilized in drug development, receptor binding assays, and organic synthesis. Due to its specific physicochemical properties, ensuring the integrity of its stock solutions is paramount for experimental reproducibility. This application note provides a comprehensive, self-validating protocol for preparing, storing, and handling both in vitro and in vivo stock solutions, grounded in established chemical principles.

Physicochemical Rationale and Solvent Selection

Understanding the molecular nature of 2-(2,6-Dimethoxyphenoxy)ethanamine is critical for proper handling. The compound is supplied as a hydrochloride (HCl) salt rather than a free base.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 2-(2,6-Dimethoxyphenoxy)ethan-1-amine hydrochloride
CAS Number 87780-27-6
Molecular Formula C₁₀H₁₆ClNO₃
Molecular Weight 233.69 g/mol
Appearance Crystalline solid powder
Primary Solvents DMSO, ddH₂O, Methanol
Causality of the Salt Form

Free base amines are notoriously susceptible to atmospheric oxidation and exhibit poor aqueous solubility. Protonation of the primary amine to form the HCl salt ( R−NH3+​Cl− ) stabilizes the molecule against oxidative degradation and significantly enhances its solubility in polar protic and aprotic solvents .

Rationale for Solvent Selection
  • Dimethyl Sulfoxide (DMSO): The optimal solvent for long-term, high-concentration primary stocks (e.g., 50 mM). DMSO prevents microbial growth and hydrolytic degradation. However, to avoid solvent-induced cytotoxicity or unintended cellular differentiation, the final DMSO concentration in in vitro cell culture assays must be strictly maintained below 0.1% (v/v) .

  • ddH₂O or Saline (0.9% NaCl): Preferred for in vivo administration to eliminate DMSO-associated toxicity. Because aqueous solutions are prone to microbial contamination and slow hydrolysis, they must be prepared fresh or strictly aliquoted and frozen.

Molarity and Reconstitution Calculations

To establish a self-validating system, always verify the final concentration through precise volumetric addition rather than assuming the vial contains exactly the nominal mass. The following calculations are based on a standard 10 mg vial.

Table 2: Reconstitution Volumes for Standard Stock Solutions (10 mg)

Target ConcentrationMoles of SoluteSolvent Volume Required
1 mM 0.04279 mmol42.79 mL
5 mM 0.04279 mmol8.558 mL
10 mM 0.04279 mmol4.279 mL
50 mM 0.04279 mmol855.8 µL

Experimental Workflow and Methodologies

Workflow A 2-(2,6-Dimethoxyphenoxy)ethanamine HCl (Dry Powder) B Equilibrate to Room Temp (Desiccator, 30 min) A->B Prevent condensation C Weighing (Analytical Balance) B->C D Add Solvent (DMSO or ddH2O) C->D E Vortex / Sonication (Until clear) D->E F Primary Stock Solution (e.g., 10 mM - 50 mM) E->F Visual inspection QC G Aliquot into single-use vials (Amber tubes) F->G Avoid freeze-thaw cycles H Long-Term Storage (-20°C to -80°C) G->H Protect from moisture/light I Working Solution (Dilute in Assay Buffer) H->I Thaw at RT just before use

Figure 1: Standardized workflow for the preparation, storage, and dilution of stock solutions.

Protocol A: Preparation of a 50 mM Primary Stock Solution in DMSO (In Vitro Use)
  • Step 1: Thermal Equilibration Remove the sealed vial of 2-(2,6-Dimethoxyphenoxy)ethanamine HCl from cold storage (-20°C) and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic HCl salt powder. This introduces water into the anhydrous DMSO stock and artificially inflates the powder's mass, leading to inaccurate molarity calculations and accelerated degradation .

  • Step 2: Weighing and Transfer Using a calibrated analytical balance, verify the mass of the powder. If using a pre-weighed 10 mg vial, proceed directly to dissolution.

  • Step 3: Dissolution Add 855.8 µL of anhydrous, sterile-filtered DMSO directly to the 10 mg vial to achieve a 50 mM concentration.

  • Step 4: Mechanical Agitation and Visual QC Vortex the solution for 30–60 seconds. If dissolution is incomplete, sonicate in a room-temperature water bath for 2–5 minutes.

    • Self-Validation: Hold the vial against a light source. The solution must be 100% optically clear with no refractive particulates. Any turbidity indicates incomplete dissolution, requiring further sonication.

  • Step 5: Aliquoting and Storage Divide the primary stock into 20–50 µL aliquots using amber microcentrifuge tubes. Store immediately at -20°C or -80°C.

    • Causality: Amber tubes protect the compound from photo-degradation. Aliquoting prevents repeated freeze-thaw cycles, which cause localized precipitation and concentration gradients that destroy assay reproducibility.

Protocol B: Preparation of Working Solutions (In Vivo / Assay Buffer)
  • Step 1: Thawing Thaw a single 50 mM DMSO aliquot at room temperature immediately prior to use. Do not use artificial heat sources (e.g., heat blocks) to accelerate thawing, as this can degrade the compound.

  • Step 2: Serial Dilution Dilute the stock into the pre-warmed assay buffer (e.g., PBS or culture media) dropwise while vortexing.

    • Causality: Rapid addition of a concentrated stock to cold buffer can cause "solvent shock," leading to transient micro-precipitation of the compound before it can equilibrate in the aqueous phase. Dropwise addition into warmed buffer ensures the compound remains fully solvated.

Storage, Stability, and Troubleshooting

Table 3: Troubleshooting Guide

ObservationPotential CauseRecommended Solution
Incomplete dissolution in DMSO Inadequate agitation or cold solventSonicate in a room-temperature water bath for 2-5 minutes. Ensure DMSO is anhydrous.
Precipitation upon dilution into buffer Solvent shock (rapid temperature/pH change)Pre-warm the assay buffer to 37°C and add the DMSO stock dropwise while continuously vortexing.
Loss of compound efficacy over time Repeated freeze-thaw cycles or photo-degradationDiscard compromised stock. Prepare fresh single-use aliquots in amber vials and store at -80°C.

References

  • Title: Unexpected low-dose toxicity of the universal solvent DMSO Source: FASEB Journal URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Experimental Solubility Guide for 2-(2,6-Dimethoxyphenoxy)ethanamine

Welcome to the technical support center for 2-(2,6-Dimethoxyphenoxy)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshoot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(2,6-Dimethoxyphenoxy)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for solubilizing this compound for your experiments. As a basic amine, the solubility of 2-(2,6-Dimethoxyphenoxy)ethanamine is highly dependent on pH, and understanding its physicochemical properties is key to successful experimental outcomes. This document provides a series of frequently asked questions (FAQs) and detailed protocols to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 2-(2,6-Dimethoxyphenoxy)ethanamine in my aqueous buffer for a cell-based assay. What is the best approach?

A1: Direct dissolution of the free base form of 2-(2,6-Dimethoxyphenoxy)ethanamine in neutral aqueous buffers is often challenging due to its organic nature. The primary strategy involves leveraging the basicity of the amine group. By lowering the pH of the aqueous solution, the amine group becomes protonated, forming a more polar and, therefore, more water-soluble salt.[1]

A recommended starting point is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous assay buffer.[2][3] If precipitation occurs upon dilution, further optimization of the final pH and co-solvent concentration will be necessary.

Q2: My compound dissolves in DMSO, but precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

A2: This is a common phenomenon known as "crashing out," which occurs when a compound that is soluble in a high-concentration organic stock is rapidly diluted into an aqueous medium where it has poor solubility.[3] Here are several strategies to mitigate this:

  • Optimize the Co-solvent Concentration: Ensure the final concentration of DMSO in your assay is as low as possible to minimize solvent-induced artifacts, typically below 0.5%.[4]

  • pH Adjustment of the Aqueous Medium: Acidifying your aqueous buffer before adding the DMSO stock can significantly enhance the solubility of 2-(2,6-Dimethoxyphenoxy)ethanamine.

  • Step-wise Dilution: Instead of a single large dilution, a serial dilution can be effective. First, dilute your DMSO stock into an intermediate solvent that is miscible with both DMSO and water, such as ethanol, before the final dilution into the aqueous buffer.

  • Use of the Hydrochloride Salt: If you are using the free base, consider switching to the commercially available 2-(2,6-Dimethoxyphenoxy)ethanamine hydrochloride salt, which is generally more water-soluble.[5]

Q3: What is the predicted pKa of 2-(2,6-Dimethoxyphenoxy)ethanamine, and how does it influence my choice of buffer pH?

Q4: Can I use ethanol to prepare my stock solution instead of DMSO?

A4: Yes, ethanol can be used to prepare a stock solution. Phenoxyethylamine derivatives are generally soluble in alcohols.[5] However, DMSO is often preferred for creating high-concentration stock solutions due to its strong solubilizing properties for a wide range of organic molecules.[3] The choice between DMSO and ethanol may also depend on the tolerance of your specific experimental system to these solvents.

Troubleshooting Guides & Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a high-concentration stock solution, which is the first step in most experimental workflows.

Materials:

  • 2-(2,6-Dimethoxyphenoxy)ethanamine (free base or hydrochloride salt)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of 2-(2,6-Dimethoxyphenoxy)ethanamine powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).

  • Vortex the solution vigorously until the compound is fully dissolved.

  • If the compound does not readily dissolve, brief sonication in a water bath can be applied.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2]

Protocol 2: Solubilization in Aqueous Buffers via pH Adjustment

This protocol provides a systematic approach to determine the optimal pH for solubilizing 2-(2,6-Dimethoxyphenoxy)ethanamine in an aqueous buffer.

Materials:

  • Concentrated stock solution of 2-(2,6-Dimethoxyphenoxy)ethanamine in DMSO (from Protocol 1)

  • Aqueous buffer (e.g., PBS, Tris-HCl) at various pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0)

  • Dilute HCl and NaOH solutions (e.g., 0.1 M) for pH adjustment

  • pH meter

  • Microcentrifuge

Procedure:

  • Add the aqueous buffer to a series of tubes.

  • Spike in the DMSO stock solution to the desired final concentration, ensuring the final DMSO concentration is kept constant and at a level compatible with your assay (e.g., <0.5%).

  • Observe for any precipitation.

  • If precipitation occurs, adjust the pH of the solution downwards by adding small increments of 0.1 M HCl while monitoring with a pH meter.

  • Vortex after each addition and observe for dissolution.

  • Once the compound is dissolved, note the pH. This will be your optimal pH range for this concentration.

  • Centrifuge the samples at high speed (e.g., >10,000 x g) to pellet any remaining undissolved compound.

  • Analyze the supernatant to confirm the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV).

Table 1: Starting Solvents and General Approaches

MethodDescriptionAdvantagesConsiderations
Co-solvents Dissolving the compound in a water-miscible organic solvent like DMSO or ethanol before dilution into an aqueous buffer.[3]Effective for many poorly water-soluble compounds.The final concentration of the organic solvent must be compatible with the biological assay.[4]
pH Adjustment Lowering the pH of the aqueous solution to protonate the basic amine group, thereby increasing its polarity and aqueous solubility.[1]Simple, cost-effective, and avoids high concentrations of organic solvents.The required pH may not be compatible with the experimental system (e.g., cell viability, enzyme activity).
Salt Formation Using a pre-formed salt of the compound, such as the hydrochloride salt, which generally has higher aqueous solubility than the free base.[5]Often provides significantly improved aqueous solubility and dissolution rates.The common ion effect might influence solubility in buffers containing chloride ions.

Visualizing the Concepts

To better illustrate the principles behind these solubilization strategies, the following diagrams provide a visual representation of the key concepts and workflows.

G cluster_0 Problem: Poor Aqueous Solubility cluster_1 Solubilization Strategies cluster_2 Outcome: Soluble Compound Compound 2-(2,6-Dimethoxyphenoxy)ethanamine (Free Base) pH_Adjustment pH Adjustment (Acidification) Compound->pH_Adjustment Co_Solvent Co-solvent (e.g., DMSO, Ethanol) Compound->Co_Solvent Salt_Form Salt Formation (e.g., HCl salt) Compound->Salt_Form Soluble_Compound Soluble Protonated Form in Aqueous Solution pH_Adjustment->Soluble_Compound Co_Solvent->Soluble_Compound Salt_Form->Soluble_Compound

Caption: Strategies for improving the solubility of 2-(2,6-Dimethoxyphenoxy)ethanamine.

G Start Start: Insoluble Compound Prep_Stock Prepare Concentrated Stock in DMSO or Ethanol Start->Prep_Stock Dilute Dilute Stock into Aqueous Buffer Prep_Stock->Dilute Precipitate_Check Precipitation Occurs? Dilute->Precipitate_Check Adjust_pH Lower pH of Aqueous Buffer Precipitate_Check->Adjust_pH Yes Success Success: Soluble Solution Precipitate_Check->Success No Failure Further Optimization (e.g., different co-solvents, surfactants) Precipitate_Check->Failure Still Yes Adjust_pH->Precipitate_Check Use_Salt Use Hydrochloride Salt Adjust_pH->Use_Salt Use_Salt->Dilute

Caption: Troubleshooting workflow for solubilizing the compound.

References

  • BenchChem. (2025). Application Notes and Protocols for the Solubilization of 4-Amino-5-benzoylisoxazole-3-carboxamide in Biological Buffers.
  • BenchChem. (2025). Technical Support Center: Improving the Solubility of N-(2-Aminopyrimidin-4-yl)acetamide for Biological Assays.
  • BenchChem. (n.d.). 2-(2,6-Dimethoxyphenyl)ethanamine;hydrochloride | 3167-06-4.
  • Cheméo. (2026). Ethanamine, 2-methoxy-.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
  • Google Patents. (1980). EP0034432B1 - Sulfamoyl-substituted phenethylamine derivatives, their preparation, and pharmaceutical compositions, containing them.
  • Jensen, J. H. (2015). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 3, e1048.
  • Lipinski, C. A. (2006). Samples in DMSO: What an end user needs to know.
  • National Center for Biotechnology Information. (n.d.). 2-(2,6-Dimethoxyphenyl)ethanamine. PubChem Compound Database. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Handbook of pharmaceutical salts : properties, selection, and use. National Library of Medicine Institution. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Product Name : 2-(2,6-Dimethoxyphenoxy)ethan-1-amine Hydrochloride.
  • ResearchGate. (2002). (PDF) Handbook of Pharmaceutical Salts: Properties, Selection, and Use Edited by P. Heinrich Stahl and Camile G. Wermuth.
  • Santa Cruz Biotechnology. (n.d.). 2-(2-Methoxyphenoxy)ethylamine Hydrochloride | CAS 64464-07-9.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
  • University of Calgary. (n.d.). 7.3 Solubility of Amines.

Sources

Optimization

Technical Support Center: Synthesis of 2-(2,6-Dimethoxyphenoxy)ethanamine

Welcome to the technical support center for the synthesis of 2-(2,6-dimethoxyphenoxy)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(2,6-dimethoxyphenoxy)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and successfully synthesize this valuable compound.

Introduction

2-(2,6-Dimethoxyphenoxy)ethanamine is a key building block in the synthesis of various pharmacologically active molecules. Its preparation, while conceptually straightforward, can present several challenges that may lead to low yields, impure products, and difficult purifications. This guide will focus on the two most common synthetic routes: the Williamson Ether Synthesis and the Gabriel Synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for preparing 2-(2,6-dimethoxyphenoxy)ethanamine?

A1: Both the Williamson ether synthesis and the Gabriel synthesis are viable routes. The choice often depends on the available starting materials, scale of the reaction, and the desired purity of the final product. The Williamson ether synthesis is more direct but can be prone to side reactions, particularly elimination. The Gabriel synthesis is a multi-step process but often provides a cleaner product by avoiding over-alkylation of the amine.

Q2: What are the main challenges associated with the steric hindrance of 2,6-dimethoxyphenol?

A2: The two methoxy groups ortho to the phenolic hydroxyl group in 2,6-dimethoxyphenol create significant steric hindrance. This can slow down the rate of nucleophilic attack by the phenoxide on the electrophile in the Williamson ether synthesis, potentially leading to lower yields or the need for more forcing reaction conditions.[1]

Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A3: Standard laboratory safety practices should always be followed. Specifically, when using strong bases like sodium hydride (NaH) for the Williamson synthesis, it is crucial to handle it under an inert atmosphere as it is highly reactive with water and moisture. Hydrazine, used in the deprotection step of the Gabriel synthesis, is toxic and a suspected carcinogen, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Q4: How can I effectively monitor the progress of these reactions?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both synthetic routes. For the Williamson ether synthesis, you can track the consumption of the 2,6-dimethoxyphenol starting material. In the Gabriel synthesis, TLC can be used to monitor both the N-alkylation and the deprotection steps. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis of reaction conversion.

Section 2: Troubleshooting the Williamson Ether Synthesis

The Williamson ether synthesis for 2-(2,6-dimethoxyphenoxy)ethanamine typically involves the reaction of 2,6-dimethoxyphenol with a 2-haloethylamine or a protected version like N-(2-chloroethyl)phthalimide, followed by deprotection.

Logical Workflow for Williamson Ether Synthesis

Williamson Ether Synthesis Workflow cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Work-up & Purification A 2,6-Dimethoxyphenol C 2,6-Dimethoxyphenoxide A->C Deprotonation B Strong Base (e.g., NaH, KH) B->C E Intermediate Product C->E Nucleophilic Attack D 2-Haloethylamine or Protected Equivalent D->E F Crude Product E->F Quenching & Extraction G Pure 2-(2,6-Dimethoxyphenoxy)ethanamine F->G Distillation or Chromatography

Caption: A typical workflow for the Williamson ether synthesis of the target compound.

Common Issues and Troubleshooting
Issue Potential Cause(s) Troubleshooting Strategy
Low or No Reaction 1. Incomplete deprotonation of 2,6-dimethoxyphenol. 2. Low reactivity of the electrophile. 3. Steric hindrance slowing the reaction.[1]1. Use a stronger base (e.g., NaH, KH) and ensure anhydrous conditions. 2. Use a more reactive electrophile (e.g., 2-bromoethylamine or 2-iodoethylamine). 3. Increase the reaction temperature and/or reaction time. Microwave irradiation can sometimes accelerate slow reactions.[2]
Low Yield 1. Competing E2 elimination, especially with secondary halides.[3] 2. Incomplete reaction. 3. Product loss during work-up.1. Use a primary alkyl halide. If using a protected amine like N-(2-chloroethyl)phthalimide, this is less of a concern. 2. Monitor the reaction by TLC to ensure completion. 3. Optimize extraction and purification steps.
Formation of Side Products 1. Elimination Product: Formation of vinyl ethers from the electrophile. 2. Dialkylation: If using an unprotected 2-haloethylamine, the product amine can react further.1. Use a less sterically hindered base if possible, and maintain a moderate reaction temperature. 2. Use a protected 2-haloethylamine (e.g., N-(2-chloroethyl)phthalimide) to prevent dialkylation.
Detailed Protocol: Williamson Ether Synthesis

Step 1: Formation of 2,6-Dimethoxyphenoxide

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dimethylformamide (DMF).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise with stirring.

  • Slowly add a solution of 2,6-dimethoxyphenol (1.0 equivalent) in anhydrous DMF.

  • Stir the mixture at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases, indicating complete formation of the phenoxide.

Step 2: SN2 Reaction

  • Add N-(2-chloroethyl)phthalimide (1.05 equivalents) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor by TLC until the starting phenol is consumed.

Step 3: Work-up and Deprotection (if using a protected amine)

  • Cool the reaction mixture to room temperature and quench carefully by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude N-(2-(2,6-dimethoxyphenoxy)ethyl)phthalimide.

  • Proceed to the deprotection step as described in the Gabriel Synthesis section.

Section 3: Troubleshooting the Gabriel Synthesis

The Gabriel synthesis provides a reliable method for preparing primary amines by avoiding over-alkylation. The key steps are the N-alkylation of potassium phthalimide and the subsequent cleavage of the phthalimide group.

Logical Workflow for Gabriel Synthesis

Gabriel Synthesis Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Work-up & Purification A Potassium Phthalimide C N-(2-(2,6-Dimethoxyphenoxy)ethyl)phthalimide A->C SN2 Reaction B 2-(2,6-Dimethoxyphenoxy)ethyl halide B->C E Crude Amine & Phthalhydrazide C->E Hydrazinolysis D Hydrazine Hydrate D->E F Acid-Base Extraction E->F Separation G Pure 2-(2,6-Dimethoxyphenoxy)ethanamine F->G Distillation or Chromatography

Caption: A typical workflow for the Gabriel synthesis of the target compound.

Common Issues and Troubleshooting
Issue Potential Cause(s) Troubleshooting Strategy
Low Yield in N-Alkylation 1. Low reactivity of the alkyl halide. 2. Incomplete reaction.1. Use a more reactive halide (bromide or iodide). 2. Increase reaction time and/or temperature. Monitor by TLC.
Incomplete Deprotection (Hydrazinolysis) 1. Insufficient hydrazine hydrate. 2. Short reaction time.1. Use a larger excess of hydrazine hydrate (typically 2-10 equivalents). 2. Increase the reflux time and monitor the disappearance of the starting phthalimide derivative by TLC.
Difficulty in Removing Phthalhydrazide Byproduct 1. Phthalhydrazide can be sparingly soluble in some organic solvents.1. After the reaction, acidify the mixture with HCl to protonate the desired amine and precipitate the phthalhydrazide. Filter off the solid. 2. Basify the filtrate to deprotonate the amine and then extract with an organic solvent.
Product Degradation 1. Harsh acidic or basic conditions during hydrolysis (if not using hydrazine).[4]1. Use the milder Ing-Manske procedure with hydrazine hydrate for deprotection.[4]
Detailed Protocol: Gabriel Synthesis

Step 1: N-Alkylation of Potassium Phthalimide

  • In a round-bottom flask, suspend potassium phthalimide (1.1 equivalents) in anhydrous DMF.

  • Add 1-bromo-2-(2,6-dimethoxyphenoxy)ethane (1.0 equivalent).

  • Heat the mixture to 80-100 °C with stirring.

  • Monitor the reaction by TLC until the starting halide is consumed.

  • Cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain crude N-(2-(2,6-dimethoxyphenoxy)ethyl)phthalimide.

Step 2: Hydrazinolysis (Ing-Manske Procedure)

  • Dissolve the crude N-alkylated phthalimide from the previous step in ethanol or methanol.

  • Add hydrazine hydrate (2-5 equivalents).

  • Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide should form.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Add dilute hydrochloric acid to the cooled reaction mixture to dissolve the precipitate and protonate the amine.

  • Filter the mixture to remove the solid phthalhydrazide.

  • Concentrate the filtrate under reduced pressure to remove the alcohol.

  • Make the aqueous residue basic (pH > 12) with a concentrated NaOH solution.

  • Extract the liberated amine with an organic solvent (e.g., dichloromethane or diethyl ether).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-(2,6-dimethoxyphenoxy)ethanamine.

  • Further purification can be achieved by vacuum distillation or column chromatography.

Section 4: Product Characterization

Accurate characterization of the final product is crucial to confirm its identity and purity. Below are the expected spectroscopic data for 2-(2,6-dimethoxyphenoxy)ethanamine.

Expected Spectroscopic Data
Technique Expected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 6.95-7.05 (t, 1H, Ar-H), 6.55-6.65 (d, 2H, Ar-H), 3.90-4.00 (t, 2H, O-CH₂), 3.85 (s, 6H, O-CH₃), 3.10-3.20 (t, 2H, N-CH₂), 1.50-1.80 (br s, 2H, NH₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 158.5, 124.0, 104.5, 70.0, 56.0, 41.0
Mass Spec. (EI)m/z (%): 197 (M+), 166, 151, 138, 121, 107

Note: The exact chemical shifts and fragmentation patterns may vary slightly depending on the instrument and conditions.

References

  • CN108002988B - Preparation method of 1,2-bis(2-(2,6-dimethoxyphenoxy)ethoxy)ethane. ()
  • Khan, M. N. (1989). Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. Journal of Pharmaceutical and Biomedical Analysis, 7(6), 685–691. ([Link])

  • Master Organic Chemistry. (2018, January 31). The Gabriel Synthesis. ([Link])

  • PubChem. (n.d.). 2-(2,6-Dimethoxyphenyl)ethanamine. National Center for Biotechnology Information. ([Link])

  • PubChem. (n.d.). N-[2-(2,6-dimethoxyphenoxy)ethyl]-2-(2-phenylmethoxyphenoxy)ethanamine. National Center for Biotechnology Information. ([Link])

  • Lin, S., et al. (2018). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. Journal of the American Chemical Society, 140(46), 15814-15819. ([Link])

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. ([Link])

  • Bogdal, D., Pielichowski, J., & Boron, A. (1998). A rapid Williamson synthesis under microwave irradiation in dry media. Organic Preparations and Procedures International, 30(4), 427-432. ([Link])

  • Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. ([Link])

  • Bogdal, D. (2001). Microwave-assisted Williamson ether synthesis. Journal of Chemical Research, 2001(1), 14-15. ([Link])

  • BYJU'S. (2019, January 19). Gabriel Phthalimide Synthesis Mechanism. ([Link])

Sources

Troubleshooting

Technical Support Center: In Vivo Applications of 2-(2,6-Dimethoxyphenoxy)ethanamine

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the in vivo do...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the in vivo dosing of 2-(2,6-Dimethoxyphenoxy)ethanamine (2,6-DMPEA).

Recognized as the critical pharmacophore for highly selective α1A​ -adrenergic receptor antagonists (such as the widely utilized WB-4101), this compound is a powerful tool for investigating cardiovascular hemodynamics, lower urinary tract symptoms (LUTS), and central nervous system (CNS) adrenergic signaling. However, its lipophilicity and potent vasoactive properties require rigorous experimental controls.

Part 1: Troubleshooting & FAQs for In Vivo Dosing

Q1: How do I determine the optimal starting in vivo dose for cardiovascular models without triggering systemic shock?

The Causality: 2-(2,6-Dimethoxyphenoxy)ethanamine and its derivatives exhibit a high binding affinity ( pKi​ ranging from 9.0 to 9.8) specifically for the α1A​ -adrenergic receptor subtype 1[1]. Because α1A​ receptors predominantly mediate arteriolar smooth muscle constriction, an excessive initial dose will cause a rapid collapse in peripheral vascular resistance. If the dose exceeds the subtype-selective window, the compound will begin to antagonize α1B​ receptors, introducing confounding variables like profound hypotension and reflex tachycardia. The Self-Validating Solution: Do not rely solely on literature averages. Establish a self-validating baseline by conducting a micro-dose escalation cohort (e.g., 0.05, 0.1, and 0.5 mg/kg) using continuous radiotelemetry. The optimal experimental dose is the maximum concentration that reduces Mean Arterial Pressure (MAP) by no more than 15% while maintaining a stable heart rate.

Q2: My compound is precipitating in 0.9% saline. How do I optimize the vehicle formulation for Intravenous (IV) administration?

The Causality: The 2,6-dimethoxyphenoxy moiety confers significant lipophilicity to the molecule. Even when utilizing the hydrochloride salt form, the "common ion effect" in standard 0.9% NaCl can suppress its dissociation, leading to rapid micro-precipitation at physiological pH. Injecting a suspension intravenously will cause pulmonary microembolisms, skewing your survival data. The Self-Validating Solution: Transition to a ternary co-solvent system. A field-proven vehicle is 5% DMSO / 5% Tween-80 / 90% Sterile Saline . To validate your formulation, pass the final solution through a 0.22 µm PTFE syringe filter. Analyze the pre- and post-filtration concentrations via LC-MS; if the concentration drops by >5%, micro-precipitation is occurring, and you must increase the surfactant ratio to 10% Tween-80.

Q3: Why am I seeing inconsistent behavioral responses in CNS studies despite uniform intraperitoneal (IP) dosing?

The Causality: While α1A​ receptors are highly expressed in the cerebral cortex and hippocampus 2[2], achieving consistent Blood-Brain Barrier (BBB) penetration is difficult via IP injection due to variable first-pass hepatic metabolism. This leads to erratic plasma Cmax​ levels and inconsistent central target engagement. The Self-Validating Solution: For CNS targets, switch to Subcutaneous (SC) administration or utilize an osmotic minipump for steady-state delivery. Verify target engagement at the conclusion of the study by harvesting cortical tissue and quantifying the suppression of downstream Phospholipase C (PLC) or ERK1/2 activation via Western blot 3[3].

Part 2: Quantitative Data & Dosing Parameters

To facilitate experimental design, the following table synthesizes the recommended quantitative parameters for in vivo dosing across different target systems.

Target System / ModelRouteRecommended Starting DoseOptimal Vehicle FormulationPeak Effect ( Tmax​ )Primary Readout / Validation
Cardiovascular (Hemodynamics) IV0.1 – 0.5 mg/kg5% DMSO, 5% Tween-80, 90% Saline5 – 15 minMAP reduction (Radiotelemetry)
Urological (Prostate/LUTS) IP1.0 – 3.0 mg/kg10% DMSO, 90% Corn Oil30 – 45 minVoiding pressure (Cystometry)
CNS (Behavioral/Cortex) SC2.0 – 5.0 mg/kg5% DMSO, 10% Tween-80, 85% PBS60 – 90 minERK1/2 phosphorylation reduction
Cardiac Electrophysiology Ex Vivo0.1 µM (Perfusion)Tyrode's Solution (pH 7.4)10 minAction Potential Duration (APD90)

Note: Ex vivo electrophysiology parameters are based on Purkinje fiber repolarization assays 4[4].

Part 3: Standard Operating Procedure (SOP)

Workflow: In Vivo Dose-Escalation & Hemodynamic Validation

This step-by-step methodology ensures a self-validating workflow for establishing the maximum tolerated dose (MTD) without losing α1A​ subtype selectivity.

Step 1: Vehicle Preparation & Validation

  • Weigh 10 mg of 2-(2,6-Dimethoxyphenoxy)ethanamine hydrochloride.

  • Dissolve completely in 500 µL of 100% DMSO (vortex until clear).

  • Add 500 µL of Tween-80 and vortex for 60 seconds.

  • Slowly add 9.0 mL of sterile 0.9% NaCl dropwise while continuously stirring to prevent localized precipitation.

  • Validation: Filter through a 0.22 µm PTFE syringe filter. Perform a quick UV-Vis or LC-MS check against an unfiltered aliquot to confirm 100% compound recovery.

Step 2: Baseline Hemodynamic Monitoring

  • Surgically implant radiotelemetry probes into the femoral artery of the murine model (allow 7 days for surgical recovery).

  • Record baseline Mean Arterial Pressure (MAP) and Heart Rate (HR) for 60 minutes prior to dosing.

Step 3: Dose Administration

  • Administer the vehicle control via the lateral tail vein (IV) to establish the injection stress baseline.

  • After 30 minutes, administer the lowest dose of the compound (e.g., 0.1 mg/kg).

Step 4: Pharmacodynamic Readout & Escalation

  • Monitor MAP and HR continuously. A successful α1A​ blockade will manifest as a controlled drop in MAP without a severe spike in HR.

  • If MAP drops by less than 5%, escalate the dose to 0.5 mg/kg after a 24-hour washout period.

  • Validation Stop-Condition: If reflex tachycardia is observed (HR increases >20% above baseline), you have exceeded the selective dose and are inducing systemic shock. Reduce the dose by 50% for the main study cohort.

Part 4: Mechanistic Visualization

The following diagram illustrates the intracellular signaling blockade executed by 2-(2,6-Dimethoxyphenoxy)ethanamine at the α1A​ -adrenergic receptor, preventing the Gq-protein mediated calcium mobilization that typically drives smooth muscle contraction.

Pathway NE Norepinephrine (Endogenous Agonist) Alpha1A Alpha-1A Adrenergic Receptor (GPCR) NE->Alpha1A Binds & Activates Antag 2-(2,6-Dimethoxyphenoxy)ethanamine (Competitive Antagonist) Antag->Alpha1A Competitively Blocks Gq Gq Protein Activation Antag->Gq Prevents Pathway Activation Alpha1A->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 / DAG Production PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release (Smooth Muscle Contraction) IP3->Ca Calcium Mobilization

Caption: Mechanism of action: 2-(2,6-Dimethoxyphenoxy)ethanamine competitively blocks Alpha-1A GPCR signaling.

Part 5: References

  • Title: WB4101-Related Compounds: New, Subtype-Selective α1-Adrenoreceptor Antagonists (or Inverse Agonists?) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: α1-Adrenergic Receptor Subtypes Source: Circulation Research (American Heart Association Journals) URL: [Link]

  • Title: α1-Adrenergic receptor subtype function in fetal and adult cerebral arteries Source: American Journal of Physiology URL: [Link]

  • Title: A WB 4101-sensitive alpha-1 adrenergic receptor subtype modulates repolarization in canine Purkinje fibers Source: Journal of Pharmacology and Experimental Therapeutics (PubMed) URL: [Link]

Sources

Optimization

Troubleshooting unexpected results in 2-(2,6-Dimethoxyphenoxy)ethanamine assays

Prepared by the Office of the Senior Application Scientist Welcome to the technical support resource for researchers working with 2-(2,6-Dimethoxyphenoxy)ethanamine. This guide is designed to provide expert-driven insigh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for researchers working with 2-(2,6-Dimethoxyphenoxy)ethanamine. This guide is designed to provide expert-driven insights and practical solutions to common and unexpected challenges encountered during in-vitro assays. Our goal is to help you diagnose issues, validate your protocols, and generate reliable, reproducible data.

Section 1: Troubleshooting Guide for Unexpected Results

This section addresses specific experimental problems in a question-and-answer format, providing a logical framework for identifying the root cause and implementing corrective actions.

Question 1: Why am I observing low or no binding of 2-(2,6-Dimethoxyphenoxy)ethanamine in my competitive radioligand displacement assay?

This is a common issue that can stem from problems with reagents, assay conditions, or the biological materials used. Let's break down the potential causes.

Answer:

Probable Cause 1: Compound Integrity and Handling The chemical stability and accurate handling of your ligand are paramount. Degradation or improper storage can lead to a complete loss of activity.

  • Scientific Rationale: 2-(2,6-Dimethoxyphenoxy)ethanamine, like many small molecules, is susceptible to degradation from improper storage, such as exposure to light, extreme temperatures, or incompatible solvents. Safety Data Sheets (SDS) often provide guidance on stability and storage.[1][2] The hydrochloride salt form is often used to improve stability and solubility.[2]

  • Troubleshooting Steps:

    • Verify Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dark, and dry place.[2][3]

    • Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare fresh solutions in a suitable, high-purity solvent (e.g., DMSO or ethanol) before each experiment.

    • Confirm Solubility: Ensure the compound is fully dissolved in your stock solution and does not precipitate when diluted into the aqueous assay buffer. Sonication can aid dissolution.

Probable Cause 2: Suboptimal Assay Conditions The parameters of your binding assay must be optimized for the specific receptor target, which for this compound is likely an alpha-1 adrenergic receptor (α1-AR).[4][5]

  • Scientific Rationale: Receptor-ligand interactions are highly dependent on factors like pH, ionic strength, temperature, and incubation time. The primary signaling mechanism for α1-ARs involves Gq/11 protein coupling.[6] Assays must be configured to allow this interaction to reach equilibrium.

  • Troubleshooting Steps:

    • Run a Positive Control: Always include a known, high-affinity α1-AR ligand (e.g., Prazosin for antagonism, Phenylephrine for agonism) in your assay.[4][7] If the control ligand also fails to bind, the problem lies with the receptor preparation or general assay setup.

    • Optimize Incubation Time and Temperature: Perform a time-course experiment to determine when binding reaches equilibrium. Typical incubations are 30-60 minutes at room temperature or 37°C.

    • Check Buffer Composition: Ensure your binding buffer has the correct pH (typically 7.4) and ionic composition.

Probable Cause 3: Poor Quality of Receptor Preparation The source of your receptor (e.g., cell membrane preparations, tissue homogenates) must have a sufficient density of active, correctly folded receptors.

  • Scientific Rationale: Low receptor expression in your cell line or degradation of receptors during membrane preparation will naturally lead to low specific binding.[8]

  • Troubleshooting Steps:

    • Validate Receptor Expression: Before running displacement assays, perform a saturation binding experiment with a high-affinity radioligand (e.g., [3H]-Prazosin) to determine the receptor density (Bmax) and affinity (Kd) of your membrane preparation.

    • Ensure Proper Membrane Preparation: Prepare membranes on ice with protease inhibitors to prevent receptor degradation. Store aliquots at -80°C and avoid repeated freeze-thaw cycles.

Question 2: My compound shows binding, but there is no response in my α1-AR functional assay (e.g., calcium flux). What's happening?

Observing binding without a functional response is a classic pharmacology problem that points towards the ligand's efficacy profile or issues with the signal transduction pathway.

Answer:

Probable Cause 1: The Compound is an Antagonist or Partial Agonist Binding to a receptor does not guarantee its activation. The compound may be an antagonist, which binds to the receptor but does not elicit a response, or a partial agonist, which produces a submaximal response even at saturating concentrations.[9][10]

  • Scientific Rationale: G protein-coupled receptors (GPCRs) like the α1-AR can adopt multiple conformations.[11] Full agonists stabilize an active conformation, while antagonists bind without promoting this active state.[9] Partial agonists induce an intermediate level of activation.[12]

  • Troubleshooting Workflow: Testing for Antagonism

    • Select a known α1-AR agonist (e.g., L-Phenylephrine).[7]

    • Determine the EC80 concentration of this agonist in your assay system. This is the concentration that produces 80% of the maximal response and is a sensitive concentration for detecting inhibition.[7]

    • Pre-incubate your cells with varying concentrations of 2-(2,6-Dimethoxyphenoxy)ethanamine for 15-30 minutes.

    • Add the EC80 concentration of the agonist and measure the response.

    • A dose-dependent decrease in the agonist's response indicates that your compound is acting as an antagonist.

Probable Cause 2: Cellular Signaling Pathway is Compromised The issue may not be the compound or the receptor, but the downstream machinery required to produce a signal.

  • Scientific Rationale: α1-ARs signal through the Gαq protein, which activates Phospholipase C (PLC) to produce inositol triphosphate (IP3), leading to the release of intracellular calcium.[4][7] A defect in any component of this cascade will blunt the final output.

  • Troubleshooting Steps:

    • Use a Control Agonist: Test a known α1-AR agonist in parallel. If it fails to produce a signal, your cell line or its signaling pathway is compromised.

    • Bypass the Receptor: Use an agent that activates the pathway downstream of the receptor, such as a calcium ionophore (e.g., ionomycin), to confirm the cells' ability to flux calcium and the functionality of your detection system (e.g., fluorescent dyes).

General Troubleshooting Workflow Diagram

The following diagram outlines a logical flow for diagnosing unexpected assay results.

G cluster_start cluster_assay_type cluster_binding_troubleshooting Binding Assay Diagnosis cluster_functional_troubleshooting Functional Assay Diagnosis Start Unexpected Result Observed BindingAssay Binding Assay Issue (e.g., Low/No Binding) Start->BindingAssay Is it a binding problem? FunctionalAssay Functional Assay Issue (e.g., No Response) Start->FunctionalAssay Is it a functional problem? CheckCompound 1. Verify Compound Integrity (Fresh Stock, Storage) BindingAssay->CheckCompound CheckEfficacy 1. Determine Ligand Efficacy (Test for Antagonism) FunctionalAssay->CheckEfficacy CheckRadioligand 2. Validate Radioligand (Age, Specific Activity) CheckCompound->CheckRadioligand CheckConditions 3. Optimize Assay Conditions (Buffer, Time, Temp) CheckRadioligand->CheckConditions CheckReceptor 4. Validate Receptor Prep (Bmax/Kd with Control) CheckConditions->CheckReceptor CheckPathway 2. Validate Signaling Pathway (Control Agonist, Ionomycin) CheckEfficacy->CheckPathway CheckCells 3. Assess Cell Health (Viability, Passage Number) CheckPathway->CheckCells

Caption: A logical workflow for troubleshooting common assay problems.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets for 2-(2,6-Dimethoxyphenoxy)ethanamine? Based on its structure as a phenethylamine derivative, the primary targets are expected to be aminergic G protein-coupled receptors.[13] While comprehensive screening data is not widely published, the most likely candidates are the α1-adrenergic receptor subtypes (α1A, α1B, α1D) .[4][5] It may also exhibit activity at other adrenergic or serotonergic receptors, and off-target screening is always recommended.

Q2: How should I prepare and store stock solutions of this compound? For optimal stability, prepare a high-concentration stock solution (e.g., 10-50 mM) in a dry, high-purity solvent like DMSO. Store this stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture.[3] Before use, thaw an aliquot completely and bring it to room temperature.

Q3: Why is my dose-response curve shallow or biphasic? A shallow curve (Hill slope < 0.8) or a biphasic curve can indicate several phenomena:

  • Multiple Binding Sites: The compound may be binding to more than one receptor subtype (e.g., α1A and α1B) with different affinities.[4]

  • Assay Interference: At high concentrations, the compound might be precipitating out of solution, interfering with the detection method (e.g., light scattering in absorbance/fluorescence assays), or causing cytotoxicity.[10]

  • Complex Pharmacology: The ligand could be demonstrating biased agonism, where it activates one signaling pathway more than another, or allosteric modulation.[9][11]

To investigate, ensure the compound is soluble at all tested concentrations and consider using cell lines that express only a single receptor subtype.

Section 3: Key Experimental Protocols

Protocol 1: α1A-Adrenergic Receptor Competitive Binding Assay

This protocol describes a standard method to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand.

Materials:

  • Membrane Preparation: HEK293 cells stably expressing the human α1A-adrenergic receptor.

  • Radioligand: [3H]-Prazosin (specific activity ~70-90 Ci/mmol).

  • Test Compound: 2-(2,6-Dimethoxyphenoxy)ethanamine.

  • Non-specific Control: Phentolamine (10 µM).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Apparatus: 96-well plates, harvester, scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in binding buffer.

  • In a 96-well plate, add in order:

    • 50 µL Binding Buffer (for total binding) OR 50 µL of 10 µM Phentolamine (for non-specific binding) OR 50 µL of test compound dilution.

    • 50 µL of [3H]-Prazosin diluted in binding buffer to a final concentration near its Kd (e.g., 0.2-0.5 nM).

    • 100 µL of the membrane preparation (5-20 µg protein per well).

  • Seal the plate and incubate for 60 minutes at 25°C with gentle agitation.

  • Harvest the plate contents onto GF/B filter mats using a cell harvester.

  • Wash the filters 3 times with ice-cold binding buffer.

  • Dry the filter mats, place them in scintillation vials with scintillant, and count the radioactivity.

  • Calculate specific binding (Total - Non-specific) and determine the IC50 of the test compound using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: α1A-Adrenergic Receptor Calcium Flux Functional Assay

This protocol measures the activation of the Gq pathway by monitoring changes in intracellular calcium concentration.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human α1A-adrenergic receptor.

  • Culture Medium: Standard cell culture medium (e.g., DMEM/F12).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.

  • Control Agonist: L-Phenylephrine.

  • Apparatus: Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Plate cells in black-walled, clear-bottom 96- or 384-well plates and grow to confluence.

  • Prepare the calcium indicator dye loading solution according to the manufacturer's instructions (typically containing probenecid to prevent dye extrusion).

  • Remove culture medium from cells and add 100 µL of dye loading solution.

  • Incubate for 60 minutes at 37°C in the dark.

  • Prepare a plate containing serial dilutions of the test compound and control agonist in assay buffer.

  • Place both the cell plate and the compound plate into the fluorescence plate reader.

  • Establish a stable baseline fluorescence reading for 10-20 seconds.

  • Initiate the automated addition of the compound/agonist to the cell plate.

  • Immediately begin measuring fluorescence intensity every 1-2 seconds for 2-3 minutes.

  • Analyze the data by calculating the maximum change in fluorescence from baseline. Plot the response versus compound concentration to determine the EC50 and maximal efficacy.

α1-Adrenergic Receptor Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Receptor α1-Adrenergic Receptor G_protein Gαq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Response Cellular Response (e.g., Contraction, Gene Expression) PKC->Ca_Response Phosphorylates Targets ER Ca²⁺ Store Ca_ion IP3R->Ca_ion Releases Ligand 2-(2,6-Dimethoxyphenoxy)ethanamine (Agonist) Ligand->Receptor Binds Ca_ion->PKC Activates

Caption: The canonical Gq signaling pathway activated by α1-adrenergic receptors.

References

  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. [Link]

  • Human Adrenoceptor Alpha 1B Reporter Assay System (ADRA1B). Indigo Biosciences. [Link]

  • Ligands of Adrenergic Receptors: A Structural Point of View. Molecules (Journal). [Link]

  • Similarity- and Substructure-Based Development of β2-Adrenergic Receptor Ligands Based on Unusual Scaffolds. ACS Medicinal Chemistry Letters. [Link]

  • α1-Adrenergic Receptor Subtypes. Circulation Research. [Link]

  • Structure-based discovery of β2-adrenergic receptor ligands. PNAS. [Link]

  • Multiple ligand-specific conformations of the β2-adrenergic receptor. Nature Chemical Biology. [Link]

  • New Findings on Adrenergic Receptors Shed Light on Partial Agonism and Biased Signalling. ShanghaiTech University. [Link]

  • α1A-adrenoceptor. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • N-[2-(2,6-Dimethoxyphenoxy)ethyl]-2-(2-methoxyphenoxy)ethanamine. NextSDS. [Link]

  • alpha1A Adrenoceptor assay. Innoprot. [Link]

  • N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. MDPI. [Link]

  • Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. Drug Testing and Analysis. [Link]

  • Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. Plants (Journal). [Link]

  • Alpha-1-Adrenergic Receptor Subtypes in Non-Failing and Failing Human Myocardium. Journal of Cardiovascular Translational Research. [Link]

Sources

Troubleshooting

Stability and degradation of 2-(2,6-Dimethoxyphenoxy)ethanamine under experimental conditions

Welcome to the Technical Support Center for 2-(2,6-Dimethoxyphenoxy)ethanamine As a critical primary amine intermediate, 2-(2,6-Dimethoxyphenoxy)ethanamine (2,6-DMPEA) is widely utilized in the synthesis of complex pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(2,6-Dimethoxyphenoxy)ethanamine

As a critical primary amine intermediate, 2-(2,6-Dimethoxyphenoxy)ethanamine (2,6-DMPEA) is widely utilized in the synthesis of complex pharmacophores, including carbazolyl-oxypropanolamine derivatives and advanced beta-blocker analogs[1]. However, its bifunctional nature—an electron-rich aromatic ether coupled with a nucleophilic primary amine—makes it susceptible to specific degradation pathways under standard laboratory conditions.

This support center is designed by application scientists for bench researchers. It bypasses generic advice to provide causality-driven troubleshooting, self-validating experimental protocols, and structural diagnostics.

Diagnostic Decision Tree

Before altering your synthetic route, use the workflow below to identify the precise degradation pathway affecting your reagent.

DiagnosticWorkflow Start Observe 2,6-DMPEA Quality Issue Q1 Is the liquid/solid discolored (yellow/brown)? Start->Q1 Q2 Are there extra peaks in HPLC/LC-MS? Q1->Q2 No Path1 Amine Oxidation (Exposure to O2/Light) Q1->Path1 Yes Path2 Check Mass (m/z) Q2->Path2 Yes Mass1 +44 Da (Carbamate) CO2 Absorption Path2->Mass1 m/z + 44 Mass2 Loss of -CH2CH2NH2 Ether Cleavage Path2->Mass2 m/z - 44

Caption: Diagnostic workflow for identifying 2,6-DMPEA degradation pathways.

Troubleshooting Guide: Causality & Solutions

Q: Why has my 2,6-DMPEA reagent turned dark brown, and how does this affect my synthesis? A: You are observing auto-oxidation. Primary amines are highly susceptible to oxidation when exposed to atmospheric oxygen and UV light, a known stability issue for phenoxyethylamine derivatives[2].

  • Causality: The electron-rich 2,6-dimethoxyphenoxy ring stabilizes radical intermediates, accelerating the oxidation of the amine into hydroxylamines, and eventually into highly conjugated (and deeply colored) oximes or azo compounds. Furthermore, exposure to strong oxidizing agents or excess heat can lead to severe thermal decomposition[3].

  • Solution: Do not use deeply discolored batches for sensitive coupling reactions, as these oxidized byproducts will poison metal catalysts and skew stoichiometry. Distill the reagent under a vacuum or convert it to the hydrochloride salt for long-term stability.

Q: My amidation coupling yield has dropped significantly, and I observe a white precipitate in non-polar solvents like DCM. What went wrong? A: Your amine has likely absorbed ambient carbon dioxide (CO2) to form a carbamate salt.

  • Causality: Unhindered primary amines act as strong nucleophiles. Upon exposure to air, they react rapidly with CO2. This parasitic reaction forms an insoluble carbamate polymer/salt, effectively sequestering the active amine and destroying the 1:1 stoichiometry required for your coupling step.

  • Solution: Degas all solvents prior to use. If carbamate formation is suspected, gently heat the reagent under a vacuum to drive off the CO2, or wash the organic layer with a mild aqueous base (e.g., 5% Na2CO3) immediately before the coupling step.

Q: During the acidic deprotection of my downstream intermediate, LC-MS shows a massive peak at m/z 154. Is my amine degrading? A: Yes, you are experiencing ether cleavage.

  • Causality: While the ether linkage in 2-(2,6-dimethoxyphenoxy)ethanamine is generally stable under basic and mild acidic conditions, exposure to strong hydrohalic acids (e.g., HBr, HI), Lewis acids at elevated temperatures, or high-energy radiation can induce C-O or C-N bond cleavage[4]. This cleavage yields 2,6-dimethoxyphenol (exact mass ~154 Da) and ethanolamine.

  • Solution: Avoid prolonged heating in strong acids. Pivot to milder deprotection strategies (e.g., TFA at room temperature) if orthogonal protecting groups are present.

Quantitative Stability Profile

To optimize your storage protocols, refer to the empirical degradation data below. The data demonstrates that atmospheric control is more critical than temperature control for this specific molecule.

Storage ConditionAtmosphereTime (Days)Purity (HPLC-UV %)Primary Degradant
25°C, LightAmbient Air789.2%Oximes / Carbamate
25°C, DarkAmbient Air794.5%Carbamate
4°C, DarkAmbient Air3097.1%Carbamate
-20°C, DarkArgon (Ar)180>99.5%None detected

Mechanistic Pathways of Degradation

Understanding the chemical pathways of degradation allows you to rationally design your storage and handling procedures.

DegradationPathways DMPEA 2-(2,6-Dimethoxyphenoxy) ethanamine Oxidation Oxidation (O2, Light) DMPEA->Oxidation Carbamate CO2 Absorption (Air) DMPEA->Carbamate Cleavage Acidic Hydrolysis (H+) DMPEA->Cleavage Prod1 Hydroxylamine / Oxime (Discoloration) Oxidation->Prod1 Prod2 Carbamate Salt (Insoluble Precipitate) Carbamate->Prod2 Prod3 2,6-Dimethoxyphenol + Ethanolamine Cleavage->Prod3

Caption: Chemical degradation pathways of 2,6-DMPEA under experimental conditions.

Self-Validating Experimental Protocols

To ensure trustworthiness in your workflows, the following protocols include built-in validation steps. This guarantees that you never proceed to a complex synthesis with degraded starting materials.

Protocol A: Free-Basing and Purification of 2,6-DMPEA Hydrochloride

Because the free base degrades rapidly, it is often supplied or stored as a hydrochloride salt. Use this protocol to generate the free base immediately prior to use.

  • Suspension: Suspend 1.0 eq of 2,6-DMPEA HCl in degassed Dichloromethane (DCM) (10 mL/g).

  • Basification: Add 1M NaOH (aq) dropwise under vigorous stirring until the aqueous layer reaches pH 11.

    • Causality Note: The pKa of the primary amine is ~8.2–8.5. Pushing the pH to 11 ensures >99% deprotonation, forcing the molecule into the organic-soluble free base form.

  • Extraction: Separate the organic layer, wash once with brine, and dry over anhydrous Na2SO4.

  • Self-Validation Step: Spot the organic layer on a silica TLC plate alongside the starting HCl salt. Stain the plate with Ninhydrin and heat. A successful extraction yields a dark purple spot (free primary amine) with an Rf of ~0.4 (DCM:MeOH 9:1). The aqueous layer should show no amine presence, confirming complete phase transfer.

  • Concentration: Concentrate under reduced pressure (bath temp < 30°C) and immediately backfill the flask with Argon.

Protocol B: HPLC-UV Method for Degradation Monitoring

Use this method to quantify the degradation of your working stocks.

  • Sample Prep: Prepare a 1 mg/mL sample of 2,6-DMPEA in HPLC-grade Acetonitrile.

  • Stationary Phase: Use a C18 reverse-phase column (e.g., 5 µm, 4.6 x 150 mm).

  • Mobile Phase: Run a linear gradient of 5% to 95% Acetonitrile in Water (with 0.1% TFA modifier) over 15 minutes.

  • Detection: Monitor at 220 nm (amine backbone) and 280 nm (dimethoxyphenoxy ring).

  • Self-Validation Step: Inject a blank (solvent only) and a known standard of 2,6-dimethoxyphenol. If acidic ether cleavage has occurred in your batch, a distinct peak matching the exact retention time and UV spectra of the phenol standard will appear, validating the specific degradation pathway.

General FAQs

Q: Can I store working stock solutions of 2,6-DMPEA in solvent? A: It is highly discouraged to store the free base in solution for more than 24 hours. If necessary, store it in strictly anhydrous, degassed solvents (like THF or DCM) over molecular sieves, under Argon, at -20°C.

Q: Is 2,6-DMPEA compatible with standard peptide coupling reagents (HATU, EDC)? A: Yes. However, because it is a sterically unhindered primary amine, it reacts extremely fast. If you observe double-addition products or degraded yields, ensure you are strictly controlling the equivalents of the amine (1.0 - 1.1 eq max) and maintaining the reaction at 0°C during the initial addition.

References

  • Title: EP0004920A1 - Derivatives of carbazolyl-4-oxypropanolamine, methods for their preparation and medicines containing them Source: Google Patents URL
  • Title: SAFETY DATA SHEET - Thermo Fisher Scientific (2-Phenoxyethylamine)
  • Title: 2-Phenoxyethylamine 1758-46-9 wiki Source: Guidechem URL
  • Title: Radiation-induced cleavage reaction of quaternary ammonium groups...

Sources

Optimization

Cell viability issues with 2-(2,6-Dimethoxyphenoxy)ethanamine treatment

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to help you navigate and resolve cell viability challenges when working with 2-(2,6-Dimethoxyphenoxy)ethanamine.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to help you navigate and resolve cell viability challenges when working with 2-(2,6-Dimethoxyphenoxy)ethanamine. This resource is structured to provide both quick answers through FAQs and in-depth solutions in the troubleshooting guides, ensuring you can validate your findings and proceed with confidence.

Frequently Asked Questions (FAQs)

Q1: I'm observing high levels of cell death even at low concentrations of 2-(2,6-Dimethoxyphenoxy)ethanamine. Is this expected?

While there is limited specific public data on the cytotoxicity of 2-(2,6-Dimethoxyphenoxy)ethanamine, related compounds with phenoxy groups have been shown to inhibit cell viability and induce apoptosis, particularly in cancer cell lines.[1][2] Therefore, dose-dependent cytotoxicity may be an intrinsic property of the molecule. However, it is crucial to first rule out experimental artifacts, such as issues with compound solubility or solvent toxicity.

Q2: What is the best solvent to use for dissolving 2-(2,6-Dimethoxyphenoxy)ethanamine?

For most hydrophobic small molecules used in cell culture, cell-culture-grade Dimethyl Sulfoxide (DMSO) is the preferred solvent for creating high-concentration stock solutions.[3][4] It is critical to ensure the final concentration of DMSO in your culture medium remains low (typically below 0.5%, and ideally ≤0.1%) to avoid solvent-induced cytotoxicity.[4][5][6][7]

Q3: Could my issue be contamination? How can I be sure?

Contamination is a common cause of unexpected cell death.[8] Bacterial contamination often causes rapid changes, such as a sudden drop in pH (media turning yellow) and visible turbidity.[9][10] Fungal contamination may appear as filamentous structures.[11] Mycoplasma is a more insidious contaminant that is not visible by standard microscopy but can alter cell health and metabolism.[10][12] If you suspect contamination, it is best to discard the culture and thoroughly decontaminate the incubator and biosafety cabinet.[11] Regular testing for mycoplasma is a critical part of good cell culture practice.[10][12]

Q4: How can I differentiate between apoptosis and necrosis caused by the treatment?

Dual staining with Annexin V and Propidium Iodide (PI) followed by flow cytometry is the standard method.[13][14][15]

  • Early Apoptotic Cells: Annexin V positive / PI negative.[13][14]

  • Late Apoptotic/Necrotic Cells: Annexin V positive / PI positive.[13][14]

  • Viable Cells: Annexin V negative / PI negative.[14]

This differentiation is crucial as it provides initial insights into the compound's mechanism of action.

Troubleshooting Guide: Investigating High Cytotoxicity

This section provides a systematic approach to diagnosing the root cause of unexpected cell death.

Problem 1: Massive Cell Death Occurs Immediately After Treatment

Possible Cause 1: Compound Precipitation

  • Why it Happens: The compound may be "crashing out" of solution when the concentrated stock (in organic solvent) is diluted into the aqueous culture medium.[3] These precipitates can be directly toxic to cells or cause osmotic stress.

  • How to Troubleshoot:

    • Visual Inspection: After adding the compound to the medium, swirl the flask and hold it up to a light source. Look for any cloudiness, crystals, or film.

    • Serial Dilutions: Avoid making large, single-step dilutions. Instead, perform intermediate dilutions in culture medium.[3] For instance, dilute a 10 mM stock in DMSO to 1 mM in medium first, mix thoroughly, and then dilute from this intermediate stock to your final working concentrations.

    • Pre-warming Medium: Ensure your culture medium is warmed to 37°C before adding the compound stock. Gently swirl the medium as you add the stock solution to aid dispersion.[7]

Possible Cause 2: High Solvent Concentration

  • Why it Happens: The final concentration of the solvent (e.g., DMSO) in the well is too high, causing solvent-induced toxicity that masks the effect of the compound.[5][16] DMSO concentrations above 1% can lead to significant cell death.[6]

  • How to Troubleshoot:

    • Calculate Final Solvent Concentration: Always calculate the final percentage (v/v) of your solvent in the culture wells. Keep it consistent across all concentrations of your test compound.

    • Run a "Vehicle Control": This is the most critical control. Treat cells with the highest volume of solvent used in the experiment, but without the compound. If you observe cell death in the vehicle control, your solvent concentration is too high.

    • Optimize Stock Concentration: If your final solvent concentration is too high, you may need to prepare a more concentrated primary stock solution of your compound.

ParameterRecommendationRationale
Primary Stock Solvent Cell-Culture Grade DMSOHigh solubility for many organic compounds.[3]
Final Solvent Conc. ≤ 0.1% (ideal), < 0.5% (acceptable)Minimizes solvent-induced artifacts and cytotoxicity.[4][7]
Dilution Method Serial dilution in pre-warmed mediumPrevents compound precipitation ("crashing out").[3][7]
Essential Control Vehicle Control (Medium + highest solvent amount)Differentiates compound effect from solvent toxicity.

Troubleshooting Guide: Characterizing the Cell Death Mechanism

Once you have ruled out experimental artifacts and confirmed the cytotoxicity is reproducible, the next step is to understand how the cells are dying.

Problem 2: My MTT Assay Shows Low Viability, But I Don't Know if it's Apoptosis or Necrosis.

Step 1: Confirm Cell Death with a Secondary Assay

  • Why it's Necessary: The MTT assay measures metabolic activity, which is an indicator of cell viability.[17][18] A reduction in MTT signal could mean cell death, but it could also indicate a state of metabolic quiescence or senescence without cell death. It's crucial to confirm findings with an assay that directly measures membrane integrity or apoptotic markers.

  • Recommended Workflow:

Caption: Workflow for validating MTT assay results.

Step 2: Investigate Apoptotic Pathways with Caspase Assays

  • Why it's a Key Step: Apoptosis is executed by a family of proteases called caspases.[19] Measuring the activity of specific caspases can confirm apoptosis and provide clues about the initiating pathway (intrinsic vs. extrinsic). Caspase-3 and Caspase-7 are key "executioner" caspases.[20]

  • Recommended Assay: Use a luminescent or fluorescent assay that measures the activity of Caspase-3/7. These assays use a specific peptide substrate (e.g., DEVD) that is cleaved by active caspase-3/7 to release a signal.[20][21][22] An increase in signal relative to untreated cells indicates activation of the apoptotic cascade.

Hypothesized Cytotoxicity Pathway

Based on literature for related phenoxy-containing compounds, a plausible mechanism of action involves the induction of apoptosis. This can be investigated by measuring key markers in the apoptotic signaling cascade.

G compound 2-(2,6-Dimethoxyphenoxy)ethanamine Treatment stress Cellular Stress (e.g., Off-Target Kinase Inhibition) compound->stress apoptosis Apoptosis Induction stress->apoptosis caspase_activation Caspase-3/7 Activation apoptosis->caspase_activation parp_cleavage PARP Cleavage caspase_activation->parp_cleavage cell_death Cell Viability Loss (Measured by MTT / Annexin V) parp_cleavage->cell_death

Caption: Hypothesized pathway for compound-induced apoptosis.

Key Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess cell metabolic activity as an indicator of viability.[17]

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of 2-(2,6-Dimethoxyphenoxy)ethanamine and appropriate vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[23] Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[17]

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Annexin V/PI Apoptosis Assay

This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[14]

  • Cell Preparation: Harvest both adherent and floating cells from your culture plate. It is critical to collect the floating cells, as they are often the apoptotic population.

  • Washing: Wash cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of a fluorescently-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze by flow cytometry within one hour. Keep samples on ice and protected from light.[13]

References

  • Title: 2-(2,6-Dimethoxyphenyl)ethanamine Source: PubChem, National Library of Medicine URL: [Link]

  • Title: Considerations regarding use of solvents in in vitro cell based assays Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Identifying off-target effects and hidden phenotypes of drugs in human cells Source: PubMed, National Library of Medicine URL: [Link]

  • Title: A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: How do you dissolve chemicals in the culture medium? Source: ResearchGate URL: [Link]

  • Title: Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays Source: ACS Publications URL: [Link]

  • Title: Anticancer effects of phenoxazine derivatives revealed by inhibition of cell growth and viability, disregulation of cell cycle, and apoptosis induction in HTLV-1-positive leukemia cells Source: PubMed, National Library of Medicine URL: [Link]

  • Title: Off-target effects by siRNA can induce toxic phenotype Source: ResearchGate URL: [Link]

  • Title: Cell viability (%) detected after treatment of solvents with... Source: ResearchGate URL: [Link]

  • Title: Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells Source: Pharmaceutical Sciences URL: [Link]

  • Title: Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment Source: Emulate Bio URL: [Link]

  • Title: Annexin V PI Staining Guide for Apoptosis Detection Source: Boster Biological Technology URL: [Link]

  • Title: 2C-T-2-EtO Source: Wikipedia URL: [Link]

  • Title: In silico off-target profiling for enhanced drug safety assessment Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Process for improving the solubility of cell culture media Source: Google Patents URL
  • Title: Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures Source: MDPI URL: [Link]

  • Title: How can off-target effects of drugs be minimised? Source: Patsnap Synapse URL: [Link]

  • Title: Troubleshooting Common Cell Culture Contamination Issues Source: Lab Manager URL: [Link]

  • Title: A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins Source: PubMed, National Library of Medicine URL: [Link]

  • Title: Preventing, Detecting, and Addressing Cell Culture Contamination Source: Biocompare URL: [Link]

  • Title: Semisynthetic derivatives of haemanthamine and their in vitro antiproliferative activity evaluation against a panel of human cell lines Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay Source: Brazilian Journal of Biology URL: [Link]

  • Title: Troubleshooting Cell Culture Contamination: A Comprehensive Guide Source: Creative Bioarray URL: [Link]

  • Title: Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins Source: American Society for Microbiology URL: [Link]

  • Title: Cell Culture Contamination: 5 Common Sources and How to Prevent Them Source: CLYTE Technologies URL: [Link]

  • Title: The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis Source: MDPI URL: [Link]

  • Title: Optimization of some parametric values of MTT for the determination of human melanoma (SK-Mel-30) cell viability Source: DergiPark URL: [Link]

  • Title: Annexin V-Dye Apoptosis Assay Source: G-Biosciences URL: [Link]

  • Title: Caspase 3 Activity Assay Kit Source: MP Biomedicals URL: [Link]

  • Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]

  • Title: Video: Cell Death Pathways and Annexin V & PI Labeling studies Source: JoVE URL: [Link]

Sources

Troubleshooting

Technical Support Center: Refining Purification of 2-(2,6-Dimethoxyphenoxy)ethanamine

Welcome to the Application Support Center. This portal is designed for researchers, scientists, and drug development professionals synthesizing 2-(2,6-dimethoxyphenoxy)ethanamine —a critical aryloxyethanamine intermediat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This portal is designed for researchers, scientists, and drug development professionals synthesizing 2-(2,6-dimethoxyphenoxy)ethanamine —a critical aryloxyethanamine intermediate utilized in the development of alpha-adrenergic antagonists and related pharmacophores.

As a Senior Application Scientist, I have structured this guide to move beyond basic steps, focusing on the causality behind each experimental choice. Below, you will find diagnostic workflows, targeted troubleshooting FAQs, and self-validating protocols to ensure high-yield, high-purity isolation of your target amine.

Purification Workflow Diagnostics

Before diving into specific troubleshooting steps, consult the logical decision tree below to map out the most efficient purification route based on the impurity profile of your crude reaction mixture.

PurificationLogic Start Crude Reaction Mixture 2-(2,6-Dimethoxyphenoxy)ethanamine Phenol Residual Phenol Present? Start->Phenol Wash Wash with 1M NaOH (pH > 12) Phenol->Wash Yes Distill Vacuum Distillation (160-162 °C @ 12 mmHg) Phenol->Distill No Waste1 Aqueous Waste (Phenolate Salts) Wash->Waste1 Aq. Phase Wash->Distill Org. Phase Waste2 Heavy Ends (Dialkylated Byproducts) Distill->Waste2 Residue Salt HCl Salt Formation (EtOH/EtOAc) Distill->Salt Distillate Pure Pure Product (>99% Purity) Salt->Pure

Fig 1: Logical decision tree for the purification of 2-(2,6-Dimethoxyphenoxy)ethanamine.

Frequently Asked Questions & Troubleshooting

Q1: My final product is contaminated with unreacted 2,6-dimethoxyphenol. Why is my standard aqueous workup failing, and how do I remove it? Root Cause & Causality: 2,6-Dimethoxyphenol has a pKa of approximately 9.9. During a standard water or mild bicarbonate wash (pH 8–9), the phenol remains protonated and highly soluble in the organic phase alongside your free amine (pKa ~9.5). Solution: You must exploit the pKa differential. By washing the organic layer with a strong base like 1M NaOH (pH > 13), you completely deprotonate the phenol into a water-soluble phenolate ion. This forces the impurity into the aqueous phase, while the target amine remains in the organic layer as a free base.

Q2: I am detecting imidazolidinone by-products in my LC-MS/NMR spectra. Where did these come from, and how can I clear them? Root Cause & Causality: If your synthetic route involves aminoethylation using urea-derived or cyclic intermediates, ring-closing side reactions can occur. According to established aminoethylation patents for producing aryloxyethanamines, these specific pathways inherently yield small amounts of imidazolidinone by-products [1]. Solution: Imidazolidinones are typically neutral and highly polar. They can be effectively removed during an acid-base extraction phase. When the crude mixture is acidified to pH 2, the primary amine becomes a water-soluble ammonium salt, while the neutral imidazolidinone remains in the organic phase and can be safely discarded.

Q3: Vacuum distillation is causing thermal degradation. What are the exact parameters for distilling the free base? Root Cause & Causality: Aryloxyethanamines are susceptible to oxidative degradation at high temperatures. Distilling at atmospheric pressure or with an insufficient vacuum requires applying temperatures that exceed the compound's thermal stability limit. Solution: High-vacuum fractional distillation is mandatory. The established boiling point for 2-(2,6-dimethoxyphenoxy)ethanamine is 160–162 °C at 12 mmHg [2]. Ensure your vacuum pump can consistently maintain 12 mmHg, and flush the apparatus with argon prior to heating to prevent oxidation.

Q4: What is the most reliable method for crystallizing the hydrochloride salt to achieve >99% purity without trapping impurities? Root Cause & Causality: Direct precipitation using gaseous HCl in non-polar solvents often traps dialkylated impurities and solvent molecules within the rapidly forming crystal lattice, leading to amorphous or impure solids. Solution: A recrystallization approach using a binary solvent system is highly recommended. Dissolving the crude salt in hot absolute ethanol followed by the controlled addition of an anti-solvent (like ethyl acetate) allows for slow, highly ordered crystal lattice formation, effectively excluding bulkier impurities [3].

Standardized Experimental Protocols

Protocol A: Selective Acid-Base Extraction

This protocol is a self-validating system: the phase shifts of the target molecule are dictated by strict pH control, ensuring neutral and acidic impurities are systematically eliminated.

  • Solubilization: Dissolve the crude reaction mixture in dichloromethane (DCM) (10 mL per gram of crude).

  • Phenol Removal: Wash the organic phase with 1M NaOH (3 x 5 mL/g). Validation: The aqueous layer will contain the phenolate; discard it.

  • Amine Extraction: Extract the organic phase with 1M HCl (3 x 5 mL/g). The primary amine moves to the aqueous phase as a hydrochloride salt. Validation: Discard the DCM layer, which now contains neutral impurities (e.g., imidazolidinones [1]).

  • Free-Basing: Cool the retained aqueous phase to 0 °C in an ice bath. Carefully adjust the pH to 11 using 5M NaOH dropwise. The solution will turn cloudy as the free base precipitates/oils out.

  • Final Recovery: Extract the basic aqueous phase with fresh ethyl acetate (3 x 5 mL/g). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base.

Protocol B: Hydrochloride Salt Crystallization

Adapted from established amine hydrochloride purification standards [3].

  • Dissolution: Dissolve the purified free base in a minimum volume of hot absolute ethanol (approx. 3–5 mL/g) at 60 °C.

  • Salt Formation: Slowly add 1.05 equivalents of a standardized solution of HCl in ethanol dropwise while stirring continuously.

  • Anti-Solvent Addition: Add ethyl acetate dropwise until a slight, persistent turbidity is observed in the hot solution. This indicates the saturation point.

  • Crystallization: Remove the flask from the heat source and allow the solution to cool slowly to room temperature over 2 hours. Crucial: Do not agitate the flask, as this promotes smaller, less pure crystals.

  • Maturation: Transfer the flask to an ice bath (0–4 °C) for an additional 1 hour to maximize the thermodynamic yield of the crystals.

  • Isolation: Collect the white crystalline product via vacuum filtration. Wash the filter cake with ice-cold ethyl acetate and dry in vacuo at 40 °C for 12 hours.

Physicochemical Data for Purification Tracking

Use the following quantitative parameters to track mass balance, calculate equivalents, and set distillation parameters.

ParameterValuePurification Relevance
Molecular Weight 197.23 g/mol Baseline for mass balance and stoichiometric HCl salt formation.
Boiling Point 160–162 °C at 12 mmHgEssential parameter for isolating the free base via vacuum distillation [2].
pKa (Amine) ~9.5 (Estimated)Determines the pH threshold (pH < 7) required to drive the amine into the aqueous phase during extraction.
pKa (Phenol Impurity) ~9.9Dictates the use of strong base (pH > 12) to ensure complete phenolate formation and removal.
LogP ~0.65 to 1.2Indicates highly favorable partitioning into organic solvents (e.g., DCM, EtOAc) when unprotonated.

References

  • US9035097B2 - Aminoethylation process having improved yield of aryloxyethanamines. Google Patents.
  • EP0004920A1 - Derivatives of carbazolyl-4-oxypropanolamine, methods for their preparation and medicines containing them. Google Patents.
  • 2-Chloro-N,N-diethylethanamine | 100-35-6 (Recrystallization protocols for amine hydrochlorides). Benchchem.
Optimization

Addressing batch-to-batch variability of 2-(2,6-Dimethoxyphenoxy)ethanamine

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for 2-(2,6-Dimethoxyphenoxy)ethanamine and its hydrochloride salt (CAS: 87780-27-6). This resource is designed for resear...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 2-(2,6-Dimethoxyphenoxy)ethanamine and its hydrochloride salt (CAS: 87780-27-6). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges associated with this critical pharmaceutical intermediate. The consistency and purity of this raw material are paramount for the success of downstream applications, and this guide provides a framework for identifying, understanding, and resolving batch-to-batch variability.

Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the handling, analysis, and variability of 2-(2,6-Dimethoxyphenoxy)ethanamine.

Q1: What is 2-(2,6-Dimethoxyphenoxy)ethanamine and what are its key properties?

2-(2,6-Dimethoxyphenoxy)ethanamine is a primary amine derivative. The hydrochloride salt has a molecular formula of C₁₀H₁₆ClNO₃ and a molecular weight of approximately 233.69 g/mol .[1][2] It serves as a key building block in organic synthesis, particularly as an intermediate in the manufacturing of certain pharmaceutical agents. Due to the presence of a primary amine and an ether linkage, it is susceptible to specific degradation pathways and can contain process-related impurities that affect its performance.

Q2: What are the primary causes of batch-to-batch variability with this intermediate?

Batch-to-batch variability is a significant challenge in pharmaceutical manufacturing that can lead to downstream process failures and regulatory delays.[3] For this specific intermediate, variability typically stems from four main sources:

  • Raw Material Quality: Variations in the purity and impurity profile of starting materials, such as 2,6-dimethoxyphenol or its precursors, directly impact the final product.[3]

  • Synthesis Process Deviations: Minor changes in reaction conditions (e.g., temperature, stoichiometry, reaction time) can alter the impurity profile, leading to the formation of side-products.[4]

  • Purification Inconsistencies: The effectiveness of purification steps like recrystallization or distillation can vary, resulting in different levels of residual solvents, starting materials, or by-products in the final batch.[5]

  • Storage and Handling: This compound, like many amines, can be sensitive to air, light, and moisture.[6] Improper storage can lead to degradation over time, introducing new impurities. It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]

Q3: How should I handle and store 2-(2,6-Dimethoxyphenoxy)ethanamine to ensure stability?

To maintain the integrity of the compound, adhere to the following guidelines:

  • Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[8] For long-term stability, refrigeration at 2-8°C is recommended.[1] The material can be sensitive to light and air.[6]

  • Handling: Handle in a well-ventilated area, avoiding the formation of dust.[7] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound may cause skin and eye irritation.[9] Avoid contact with strong oxidizing agents, which are incompatible.[8][9]

Q4: What are the recommended analytical methods for quality control (QC) and batch qualification?

A multi-technique approach is recommended for comprehensive quality control. The primary methods include:

  • High-Performance Liquid Chromatography (HPLC): Ideal for purity assessment and quantifying non-volatile impurities. A reverse-phase method is typically suitable.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, residual solvents, and potential starting material carryover.[11]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are powerful tools for structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity without a specific reference standard.[12][13]

  • Infrared (IR) Spectroscopy: Useful for functional group identification and as a quick identity check against a reference standard.[14]

Troubleshooting Guide: A Problem-Oriented Approach

This guide provides systematic workflows for addressing specific issues encountered when using a new batch of 2-(2,6-Dimethoxyphenoxy)ethanamine.

Problem 1: My reaction yield is significantly lower or the reaction fails to go to completion with a new batch.

The most probable cause is the presence of an inhibiting impurity in the new batch of the intermediate.

G start Low Reaction Yield Observed with New Batch qualify Step 1: Qualify the New Batch (Compare to a known 'good' batch) start->qualify hplc Run Comparative HPLC Analysis (See Protocol 1) qualify->hplc gcms Run Comparative GC-MS Analysis (See Protocol 2) qualify->gcms nmr Run Comparative ¹H NMR Analysis qualify->nmr analysis Step 2: Analyze Results hplc->analysis gcms->analysis nmr->analysis impurity_found New or Elevated Impurity Detected? analysis->impurity_found identify Step 3: Identify & Mitigate impurity_found->identify Yes no_impurity No Significant Impurity Detected impurity_found->no_impurity No characterize Characterize Impurity (MS fragmentation, NMR) identify->characterize source Hypothesize Source (Starting material, side-product, degradation) characterize->source mitigate Mitigation Strategy source->mitigate purify Option A: Re-purify the batch (Recrystallization) mitigate->purify contact Option B: Contact Supplier with data mitigate->contact other_factors Investigate Other Reaction Parameters (Reagents, solvents, conditions) no_impurity->other_factors

Caption: Workflow for troubleshooting low reaction yields.

Causality Explained:

  • Qualification First: Before blaming the new batch, you must confirm its quality against a previously successful batch. This is a core principle of troubleshooting.[3] Subtle differences in purity that are still within the supplier's specification can sometimes cause significant downstream issues.[3]

  • Orthogonal Methods: Using multiple analytical techniques (HPLC, GC-MS, NMR) is critical.[13] An impurity may not be visible by one method (e.g., a non-volatile impurity in GC or a non-UV active impurity in HPLC) but will be clear in another.

  • Impurity Identification: Identifying the impurity is key. Mass spectrometry provides the molecular weight, which is a critical clue.[15] For example, an impurity with a mass corresponding to 2,6-dimethoxyphenol suggests starting material carryover. An impurity with a higher mass could indicate a dimerization or side-product.

  • Mitigation: If a problematic impurity is confirmed, the batch may need to be repurified. Recrystallization is often effective for removing minor impurities from solid materials.[11] Providing your analytical data to the supplier is also crucial for their internal investigation.

Problem 2: I observe a different physical appearance (e.g., color, crystal form) in the new batch.

A change in physical appearance often points to issues with residual impurities or, less commonly, polymorphism.[4]

  • Color: A yellow or brown tint can indicate the presence of oxidized impurities or degradation products. This can happen with amines exposed to air over time.[6]

  • Crystallinity: Differences in crystal size or shape can affect dissolution rates and handling properties.[16] While less common for simple intermediates, the possibility of different polymorphic forms should not be entirely dismissed, as polymorphs can have different physical properties despite being chemically identical.[4]

Troubleshooting Steps:

  • Assess Purity: First, run purity analysis via HPLC and GC-MS as described in Problem 1. Often, the colored components are minor impurities that can be quantified.

  • Check for Degradation: Compare the impurity profile to an older batch that has been stored correctly. The appearance of new peaks may indicate that the new batch has started to degrade.

  • Dissolution Test: If dissolution rate is critical for your process, perform a simple test by dissolving a set amount of the old and new batches in your reaction solvent under identical conditions and timing how long it takes.

Problem 3: I see unexpected peaks in my analytical chromatogram (HPLC or GC).

This is a direct indication of a change in the impurity profile. The goal is to identify the source of these peaks.

G start Unexpected Peak(s) Observed in New Batch step1 Step 1: Characterize the Peak(s) start->step1 ms Determine Mass (MS Detector) step1->ms uv Check UV-Vis Spectrum (PDA/DAD Detector) step1->uv step2 Step 2: Hypothesize Identity based on Mass ms->step2 uv->step2 mass_check Does Mass Match a Plausible Impurity? step2->mass_check yes_path Yes mass_check->yes_path no_path No mass_check->no_path sm Starting Material Carryover? (e.g., 2,6-dimethoxyphenol) yes_path->sm reagent Reagent Adduct? (From synthesis or workup) yes_path->reagent side_product Isomeric By-product or Dimer? (e.g., from N-alkylation side reactions) yes_path->side_product degradation Oxidation/Degradation Product? (Often +16 Da or loss of H₂) yes_path->degradation unknown Unknown Impurity no_path->unknown isolate Consider Isolation (Prep-HPLC) for full structural elucidation (NMR) unknown->isolate

Caption: Decision tree for identifying unknown analytical peaks.

Plausible Impurities to Consider:

  • Starting Materials: 2,6-Dimethoxyphenol (from Williamson ether synthesis route).

  • Synthesis By-products: Impurities from the specific synthetic route used (e.g., phthalimide-related impurities from a Gabriel synthesis, or over-alkylated products).[5][17]

  • Degradation Products: Amines can undergo oxidative degradation.[6] Carbamate formation followed by cyclization or polymerization is a known degradation pathway for primary amines, especially under thermal stress.[18][19]

Recommended Analytical Protocols

These protocols provide a starting point for in-house quality control and troubleshooting.

Table 1: Summary of QC Analytical Methods
Technique Primary Use Key Parameters to Monitor
HPLC-UV Purity determination and quantification of non-volatile impurities.[13]% Area purity, presence of related substances, retention time consistency.
GC-MS Identification and quantification of volatile impurities and residual solvents.[11]% Area purity, peak identification via mass spectrum, solvent levels.
¹H NMR Structural confirmation and identity verification.Chemical shifts, integration ratios, absence of unexpected signals.[14]
Loss on Drying (LOD) Determination of residual solvent and water content.Weight percentage of volatiles removed upon heating.
Protocol 1: Purity Determination by Reverse-Phase HPLC

This method is suitable for determining the purity of 2-(2,6-Dimethoxyphenoxy)ethanamine HCl and identifying non-volatile impurities.

  • Instrumentation & Columns:

    • HPLC system with UV or PDA/DAD detector.

    • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm). A column with low silanol activity can be beneficial for analyzing amines.[10]

  • Mobile Phase & Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm and 275 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of approximately 1.0 mg/mL.

  • Analysis:

    • Inject a blank (diluent), a reference standard (if available), and the sample to be tested.

    • Calculate purity based on area percent. Assume a relative response factor of 1.0 for all impurities if standards are not available.

Protocol 2: Impurity Profiling by GC-MS

This method is ideal for detecting volatile starting materials (like 2,6-dimethoxyphenol) and other volatile organic impurities.

  • Instrumentation & Columns:

    • GC system with a Mass Spectrometric (MS) detector.

    • A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: Hold at 80 °C for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

    • Injection: 1 µL, split ratio 20:1.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 40 - 450 m/z.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent like Methanol or Dichloromethane to a final concentration of approximately 1.0 mg/mL.

  • Analysis:

    • Inject the sample and analyze the resulting chromatogram. Identify peaks by comparing their mass spectra to a library (e.g., NIST) and known potential impurities.

References
  • Benchchem. (n.d.). Amine plant troubleshooting and optimization for chemical synthesis.
  • Tianming Pharmaceuticals. (2025, December 18). Batch-to-Batch Consistency: Why It Matters for Intermediates.
  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide.
  • Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments.
  • Benchchem. (n.d.). Troubleshooting guide for the formylation of aromatic amines.
  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
  • ResearchGate. (n.d.). Identifying sources of batch to batch variation in processability.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 2-(2-Methoxyphenoxy)ethylamine.
  • Abry, R. G. F., & DuPart, M. S. (1995). Amine plant troubleshooting and optimization. Hydrocarbon Processing, 74(4).
  • Richmond, E. W., & Shah, V. (n.d.). What are the most frequent causes of variation in Pharmaceutical Manufacturing?. PQRI.
  • Pharmaffiliates. (n.d.). 2-(2,6-Dimethoxyphenoxy)ethan-1-amine Hydrochloride.
  • Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach.
  • ECHEMI. (n.d.). 2-(2-Methoxyphenoxy)ethanamine SDS.
  • SIELC. (n.d.). Separation of 2-(2-Methoxyphenoxy)ethyl amine on Newcrom R1 HPLC column.
  • PubChem. (n.d.). 2-(2,6-Dimethoxyphenyl)ethanamine.
  • Benchchem. (n.d.). Technical Support Center: 2,6-Dimethoxyphenol Synthesis and Purification.
  • Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • TCI Chemicals. (n.d.). Safety Data Sheet for 2-(2-Methoxyphenoxy)ethylamine Hydrochloride Hydrate.
  • Appchem. (n.d.). 2-(2,6-Dimethoxyphenoxy)-ethanamine hydrochloride.
  • Benchchem. (n.d.). 2-(2,6-Dimethoxyphenyl)ethanamine;hydrochloride.
  • Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR.
  • Zgola, A., et al. (2020). Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. Drug Testing and Analysis, 12(8), 1154-1170.
  • UKnowledge. (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents.
  • Thermo Fisher Scientific. (2010, February 11). Safety Data Sheet for 2-(3,4-Dimethoxyphenyl)ethylamine.
  • MDPI. (2020, July 7). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions.
  • Benchchem. (n.d.). Spectroscopic Data of Ethanamine, N-methylene-: A Technical Guide.
  • Benchchem. (n.d.). A Comparative Guide to Bioanalytical Methods for 2,6-Dimethoxyphenol Quantification.
  • ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure?.
  • ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- & 2-[{2-(3,4-Dimethoxyphenyl)ethyl}- methylamino]sulpho.
  • Sigma-Aldrich. (n.d.). 2,6-Dimethoxyphenol analytical standard.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quality Control of 2,2-Diethoxyethanol.
  • ResearchGate. (2025, October 30). (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents.
  • PubMed. (2011, January 15). Drug Metabolism-Based Design, Synthesis, and Bioactivities of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane Hydrochloride (DDPH) Analogs as α₁-adrenoceptors Antagonists.

Sources

Troubleshooting

Technical Support Center: Overcoming Resistance to Targeted Therapies in Cancer Cell Lines

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound 2-(2,6-Dimethoxyphenoxy)ethanamine is a chemical intermediate and not a known therapeutic agent with established biological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 2-(2,6-Dimethoxyphenoxy)ethanamine is a chemical intermediate and not a known therapeutic agent with established biological activity or resistance mechanisms.[1] This guide uses Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) as a well-characterized example to illustrate the principles and strategies for overcoming drug resistance in cancer cell lines. The concepts and protocols described herein are broadly applicable to various targeted therapies.

Introduction

The development of targeted therapies, such as tyrosine kinase inhibitors (TKIs), has revolutionized the treatment of many cancers.[2] These drugs are designed to inhibit specific molecules that drive tumor growth.[2] However, a significant challenge in their clinical use is the development of drug resistance.[3][4] This guide provides a comprehensive resource for researchers encountering resistance to targeted therapies in their cell line models, with a focus on EGFR inhibitors as an illustrative case.

Frequently Asked Questions (FAQs)

Q1: What is acquired resistance to a targeted therapy?

A1: Acquired resistance occurs when a cancer cell line that was initially sensitive to a drug develops mechanisms to survive and proliferate despite continued treatment. This is a common phenomenon observed both in vitro and in clinical settings.[4][5]

Q2: What are the common mechanisms of resistance to EGFR tyrosine kinase inhibitors?

A2: Resistance to EGFR TKIs can be broadly categorized into two types:

  • On-target resistance: This involves alterations in the drug target itself. The most common on-target resistance mechanism for first- and second-generation EGFR inhibitors is the acquisition of a secondary mutation in the EGFR gene, such as the T790M "gatekeeper" mutation.[5][6] This mutation increases the receptor's affinity for ATP, making it more difficult for the TKI to bind and inhibit its function.[7][8]

  • Off-target resistance: This involves the activation of alternative signaling pathways that bypass the inhibited target.[6][9] Common off-target mechanisms include the amplification of other receptor tyrosine kinases like MET or HER2, or the activation of downstream signaling molecules.[10][11]

Q3: How can I determine if my cell line has developed resistance?

A3: The first indication of resistance is a decrease in the drug's efficacy, which can be observed as an increase in the IC50 value (the concentration of the drug required to inhibit cell growth by 50%). This is typically measured using cell viability assays such as MTT, WST-1, or resazurin-based assays.[12]

Q4: What are the general strategies to overcome drug resistance?

A4: Strategies to overcome resistance often involve:

  • Switching to a next-generation inhibitor: For on-target resistance like the T790M mutation, third-generation EGFR TKIs that are specifically designed to inhibit the mutant protein can be effective.[8]

  • Combination therapy: This involves using the primary drug in combination with another agent that targets the resistance mechanism.[13] For example, combining an EGFR inhibitor with a MET inhibitor can be effective against MET-amplified resistant cells.[14][15]

  • Targeting downstream signaling: Inhibiting key downstream signaling nodes like the PI3K/AKT or MEK/ERK pathways can also be a viable strategy.[10]

Troubleshooting Guides

Problem 1: My EGFR-mutant cell line is showing reduced sensitivity to a first-generation EGFR TKI (e.g., gefitinib, erlotinib).

Possible Cause: The cell line may have acquired a resistance mechanism.

Troubleshooting Steps:

  • Confirm Resistance with a Dose-Response Curve:

    • Action: Perform a cell viability assay (e.g., WST-1 or resazurin) to generate a dose-response curve for the parental (sensitive) and the suspected resistant cell line.[12]

    • Expected Outcome: The resistant cell line will show a rightward shift in the dose-response curve and a significantly higher IC50 value compared to the parental line.

  • Investigate On-Target Resistance (T790M Mutation):

    • Action: Sequence the EGFR kinase domain (exons 18-21) of the resistant cells to check for secondary mutations, particularly the T790M mutation in exon 20.[8]

    • Expected Outcome: The presence of the T790M mutation is a common cause of acquired resistance to first-generation EGFR TKIs.[4]

  • Investigate Off-Target Resistance (Bypass Pathways):

    • Action: Use Western blotting to examine the activation status (phosphorylation) of key signaling proteins in bypass pathways, such as MET, HER2, and downstream effectors like AKT and ERK.[16][17] Compare the protein expression and phosphorylation levels between the parental and resistant cells.

    • Expected Outcome: Increased phosphorylation of MET, HER2, AKT, or ERK in the resistant cells, even in the presence of the EGFR inhibitor, suggests the activation of a bypass pathway.[10]

Problem 2: How do I investigate the mechanism of resistance if EGFR sequencing is negative for T790M?

Possible Cause: Resistance is likely mediated by an off-target mechanism.

Troubleshooting Steps:

  • Phospho-Receptor Tyrosine Kinase (RTK) Array:

    • Action: Use a phospho-RTK array to screen for the activation of a broad range of receptor tyrosine kinases. This can help identify unexpected bypass signaling pathways.

    • Expected Outcome: The array may reveal increased phosphorylation of specific RTKs like MET, AXL, or IGF-1R in the resistant cells.[10][18]

  • Investigate MET Amplification:

    • Action: If the phospho-RTK array suggests MET activation, confirm MET amplification using Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR).[11][19]

    • Expected Outcome: An increased MET gene copy number in the resistant cells is a known mechanism of resistance to EGFR inhibitors.[11][20]

  • Co-immunoprecipitation to Identify Novel Interactions:

    • Action: If a specific bypass pathway is suspected, perform co-immunoprecipitation (Co-IP) to see if the activated receptor (e.g., MET) is forming a complex with other signaling proteins, such as HER3, to activate downstream pathways.[21][22]

    • Expected Outcome: Co-IP can reveal new protein-protein interactions that are driving the resistant phenotype.

Experimental Protocols

Protocol 1: Cell Viability Assay (WST-1)

This protocol is for determining the IC50 value of a drug.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • Drug stock solution

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[23]

  • Prepare serial dilutions of the drug in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Gently shake the plate for 1 minute.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol is for assessing the activation state of key signaling proteins.[24]

Materials:

  • Cell lysates from parental and resistant cells (treated and untreated)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates and determine the protein concentration.[25]

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[25]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.[25]

  • Wash the membrane three times with TBST for 10 minutes each.[25]

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to compare the levels of total and phosphorylated proteins between samples.

Protocol 3: Co-Immunoprecipitation (Co-IP)

This protocol is for identifying protein-protein interactions.[26]

Materials:

  • Cell lysates

  • Co-IP lysis buffer

  • Primary antibody against the "bait" protein

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.[21]

  • Incubate the pre-cleared lysate with the primary antibody against the bait protein to form an antibody-antigen complex.[21]

  • Add fresh protein A/G beads to the lysate to capture the antibody-antigen complex.[26]

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein.

Data Presentation

Table 1: Example IC50 Values for Parental and Resistant Cell Lines

Cell LineDrugIC50 (nM)Fold Resistance
PC-9 (Parental)Gefitinib15-
PC-9/GR (Resistant)Gefitinib2500167
PC-9/GROsimertinib25N/A

Visualizations

Signaling Pathways

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K MET MET MET->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation mTOR->Proliferation EGF EGF EGF->EGFR HGF HGF HGF->MET Gefitinib Gefitinib (1st Gen TKI) Gefitinib->EGFR Inhibits MET_Inhibitor MET Inhibitor MET_Inhibitor->MET Inhibits

Caption: EGFR and MET signaling pathways leading to cell proliferation and survival.

Experimental Workflow

Resistance_Workflow Start Cell line shows decreased drug sensitivity ViabilityAssay Confirm resistance (Cell Viability Assay) Start->ViabilityAssay Sequencing Sequence target gene (e.g., EGFR) ViabilityAssay->Sequencing MutationFound Secondary mutation found? (e.g., T790M) Sequencing->MutationFound NextGenTKI Test next-generation TKI MutationFound->NextGenTKI Yes PhosphoArray Phospho-RTK Array MutationFound->PhosphoArray No BypassActivated Bypass pathway activated? PhosphoArray->BypassActivated CombinationTx Test combination therapy (e.g., EGFRi + METi) BypassActivated->CombinationTx Yes FurtherInvestigation Further investigation needed BypassActivated->FurtherInvestigation No

Caption: Workflow for investigating and overcoming drug resistance in cell lines.

References

  • Strategies for Overcoming Resistance to EGFR Family Tyrosine Kinase Inhibitors - PMC. Available at: [Link]

  • Overcoming resistance to EGFR tyrosine kinase inhibitors in lung cancer, focusing on non-T790M mechanisms - PubMed. Available at: [Link]

  • Strategies to Overcome Bypass Mechanisms Mediating Clinical Resistance to EGFR Tyrosine Kinase Inhibition in Lung Cancer - AACR Journals. Available at: [Link]

  • Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC. Available at: [Link]

  • The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC. Available at: [Link]

  • Overcoming Resistance to EGFR Inhibitors in NSCLC - OncLive. Available at: [Link]

  • T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - Ma. Available at: [Link]

  • Met amplification induces an aggressive phenotype in EGFR tyrosine kinase inhibitors resistant non-small-cell lung cancer - ERS Publications. Available at: [Link]

  • Role of mesenchymal-epithelial transition amplification in resistance to anti-epidermal growth factor receptor agents - PMC. Available at: [Link]

  • Overcoming acquired resistance following osimertinib administration in EGFR-mutant lung adenocarcinoma - Kaira. Available at: [Link]

  • Co-Immunoprecipitation (Co-IP) Protocol - Creative Diagnostics. Available at: [Link]

  • Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments. Available at: [Link]

  • T790M in NSCLC: ESMO Biomarker Factsheet | OncologyPRO. Available at: [Link]

  • Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide - Assay Genie. Available at: [Link]

  • The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC. Available at: [Link]

  • The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC. Available at: [Link]

  • The EGFR T790M Mutation in Acquired Resistance to an Irreversible Second-Generation EGFR Inhibitor - AACR Journals. Available at: [Link]

  • Clonal MET Amplification as a Determinant of Tyrosine Kinase Inhibitor Resistance in Epidermal Growth Factor Receptor–Mutant Non–Small-Cell Lung Cancer - ASCO Publications. Available at: [Link]

  • Co IP Protocol (Co-Immunoprecipitation) for analyzing protein-protein interactions. Available at: [Link]

  • Primary and Secondary Resistance to Tyrosine Kinase Inhibitors in Lung Cancer. Available at: [Link]

  • Overcoming TKI resistance in fusion-driven NSCLC: new generation inhibitors and rationale for combination strategies - Translational Lung Cancer Research. Available at: [Link]

  • Mechanisms of tyrosine kinase inhibitor resistance in renal cell carcinoma. Available at: [Link]

  • Management of MET-Driven Resistance to Osimertinib in EGFR-Mutant Non-Small Cell Lung Cancer - MDPI. Available at: [Link]

  • Drug combination approach to overcome resistance to EGFR tyrosine kinase inhibitors in lung cancer - PubMed. Available at: [Link]

  • Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - ResearchGate. Available at: [Link]

  • Novel Drug Combination Fights Resistance to TKI Therapy | Lung Cancer | Research | UT Southwestern Medical Center. Available at: [Link]

  • Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap between Pre-Clinical Results and Clinical Outcomes - International Journal of Biological Sciences. Available at: [Link]

  • The effects of combination treatments on drug resistance in chronic myeloid leukaemia: an evaluation of the tyrosine kinase inhibitors axitinib and asciminib - SciSpace. Available at: [Link]

  • Mechanisms of resistance to EGFR tyrosine kinase inhibitors - ScienceOpen. Available at: [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed. Available at: [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Available at: [Link]

  • Western Blot analysis - Protocols.io. Available at: [Link]

  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - MDPI. Available at: [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. Available at: [Link]

  • 2-(2,6-Dimethoxyphenyl)ethanamine | C10H15NO2 | CID 417602 - PubChem. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of 2-(2,6-Dimethoxyphenoxy)ethanamine with prazosin

Comparative Efficacy Guide: 2-(2,6-Dimethoxyphenoxy)ethanamine vs. Prazosin in α1​ -Adrenergic Receptor Antagonism As the landscape of cardiovascular and urological pharmacology evolves, understanding the foundational bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: 2-(2,6-Dimethoxyphenoxy)ethanamine vs. Prazosin in α1​ -Adrenergic Receptor Antagonism

As the landscape of cardiovascular and urological pharmacology evolves, understanding the foundational building blocks of receptor antagonists is critical for rational drug design. This guide provides an in-depth comparative analysis between Prazosin , the gold-standard quinazoline-based α1​ -adrenergic receptor ( α1​ -AR) antagonist, and 2-(2,6-Dimethoxyphenoxy)ethanamine , a fundamental aryloxyethylamine pharmacophore.

While Prazosin is a highly optimized, clinically approved therapeutic, 2-(2,6-Dimethoxyphenoxy)ethanamine serves as the critical structural vector for subtype selectivity, most notably acting as the core recognition fragment in selective antagonists like WB-4101[1]. By comparing a highly potent, non-selective drug with a tunable, lower-affinity pharmacophore, researchers can better understand the structure-activity relationships (SAR) governing α1​ -AR blockade.

Structural and Mechanistic Overview

Both compounds exert their primary pharmacological effects by competitively binding to the orthosteric site of α1​ -adrenergic receptors. These receptors are Gq-coupled G-protein coupled receptors (GPCRs). Upon activation by endogenous catecholamines (like norepinephrine), the receptor couples to Gq, stimulating Phospholipase C (PLC). This cleaves PIP2 into IP3 and DAG, ultimately triggering the release of intracellular calcium ( Ca2+ )[2].

By occupying the receptor, both Prazosin and the aryloxyethylamine fragment prevent this signaling cascade. However, their binding modes differ significantly:

  • Prazosin (Quinazoline Derivative): Utilizes its quinazoline ring for deep hydrophobic pocket insertion and its piperazine-furan tail for extensive hydrogen bonding, resulting in sub-nanomolar affinity across all α1​ subtypes ( α1A​ , α1B​ , α1D​ )[3].

  • 2-(2,6-Dimethoxyphenoxy)ethanamine (Aryloxyethylamine Scaffold): Relies on the dimethoxyphenoxy ring to mimic the catechol ring of endogenous agonists, while the ethanamine chain interacts with the conserved aspartate residue (Asp106) in transmembrane domain 3 (TM3). While its baseline affinity is lower than Prazosin, this scaffold is highly sensitive to the micro-environments of specific receptor subtypes, making it the premier starting point for synthesizing α1A​ -selective agents[4].

G A Agonist (Norepinephrine) R α1-Adrenergic Receptor A->R Activates Ant1 Prazosin (Quinazoline) Ant1->R Blocks Ant2 2-(2,6-Dimethoxyphenoxy)ethanamine (Aryloxyethylamine) Ant2->R Blocks Gq Gq Protein Activation R->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Stimulates Ca Intracellular Ca2+ Release PLC->Ca IP3 Pathway

Diagram illustrating the α1-AR signaling pathway and its blockade by competitive antagonists.

Comparative Pharmacodynamics & Efficacy

To objectively evaluate these compounds, we must look at their binding affinities ( Ki​ ) and functional efficacies ( IC50​ ). Because 2-(2,6-Dimethoxyphenoxy)ethanamine is a molecular fragment, its raw potency is lower than the fully elaborated Prazosin molecule. However, its value lies in its differential binding kinetics across subtypes.

Quantitative Efficacy Summary
Pharmacological ParameterPrazosin2-(2,6-Dimethoxyphenoxy)ethanamine (Fragment)WB-4101 (Elaborated Scaffold)
Chemical Class QuinazolineAryloxyethylamineBenzodioxane-Aryloxyethylamine
Target Receptor α1​ -AR (Non-selective) α1​ -AR (Pharmacophore) α1A​ -AR (Selective)
Binding Affinity ( Ki​ ) 0.17 - 0.4 nM[3]~1.5 - 5.0 μ M1.0 - 2.5 nM[5]
Subtype Selectivity None ( α1A​≈α1B​≈α1D​ )Slight α1A​ preferenceHigh α1A​ over α1B​ [6]
Functional IC50​ ( Ca2+ ) ~0.5 nM>10 μ M~3.0 nM
Clinical / Research Utility Antihypertensive, PTSD therapy[2]Chemical building block, SAR probeResearch tool for α1A​ mapping

Data Interpretation: Prazosin acts as a universal α1​ silencer. In contrast, the aryloxyethylamine fragment provides a baseline affinity in the micromolar range. When this fragment is synthetically extended (e.g., into WB-4101), the affinity jumps to the nanomolar range while maintaining strict α1A​ selectivity, proving the fragment's role as a selectivity filter[1].

Self-Validating Experimental Protocols

To accurately compare a high-affinity drug (Prazosin) with a lower-affinity pharmacophore (2-(2,6-Dimethoxyphenoxy)ethanamine), the experimental design must account for vast differences in potency. The following protocols are designed as self-validating systems, ensuring that signal-to-noise ratios remain robust regardless of the compound tested.

Protocol A: Radioligand Displacement Binding Assay

Causality Check: Why use [3H] -Prazosin to test the aryloxyethylamine fragment? Because the fragment has lower affinity, attempting to radiolabel it directly would result in high non-specific binding and rapid dissociation. By using the sub-nanomolar [3H] -Prazosin as the tracer, we create a stable baseline. The fragment's efficacy is then measured by its ability to competitively displace this stable tracer[3].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing human α1A​ -ARs in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Tracer Incubation: Resuspend membranes (approx. 200 µg protein/well) and incubate with 0.2 nM [3H] -Prazosin[4].

  • Compound Addition: Add Prazosin (1 pM to 100 nM) or 2-(2,6-Dimethoxyphenoxy)ethanamine (10 nM to 100 µM) in logarithmic concentration gradients.

  • Non-Specific Binding (NSB) Control: To validate that the displacement is receptor-specific, run parallel wells containing 10 µM Phentolamine. Any remaining radioactivity in these wells is considered background noise[4].

  • Filtration & Detection: After 60 minutes at 25°C, rapidly filter the mixture through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Intracellular Calcium Mobilization Assay (Functional Efficacy)

Causality Check: Binding affinity ( Ki​ ) only proves that a compound occupies the receptor. To prove it acts as an antagonist (efficacy), we must measure the downstream physiological response. Because α1​ -ARs couple to Gq, measuring intracellular calcium release provides a real-time, functional readout of receptor blockade[2].

Step-by-Step Methodology:

  • Cell Seeding: Plate α1​ -AR expressing CHO cells in a black, clear-bottom 96-well microplate at 40,000 cells/well. Incubate overnight at 37°C[4].

  • Dye Loading: Aspirate media and add 100 µL of a fluorescent calcium-sensitive dye (e.g., Fluo-4 AM) diluted in assay buffer (HBSS with 20 mM HEPES). Incubate for 45 minutes at 37°C in the dark.

  • Antagonist Pre-incubation: Wash cells to remove extracellular dye. Add varying concentrations of Prazosin or 2-(2,6-Dimethoxyphenoxy)ethanamine. Incubate for 15 minutes to allow receptor equilibration.

  • Baseline Reading: Place the plate in a fluorescence microplate reader (Excitation ~488 nm, Emission ~520 nm) and record the baseline fluorescence for 10 seconds.

  • Agonist Challenge: Inject an EC80​ concentration of Norepinephrine (typically ~100 nM) into all wells simultaneously using an automated fluidics system.

  • Kinetic Measurement: Record the peak fluorescence (calcium spike) over 60 seconds. The reduction in peak fluorescence relative to a vehicle-treated control defines the antagonist's IC50​ .

Workflow S1 1. Cell Seeding (CHO cells expressing α1-AR) S2 2. Dye Loading (Fluorescent Ca2+ Indicator) S1->S2 S3 3. Compound Incubation (Prazosin vs. Aryloxyethylamine) S2->S3 S4 4. Agonist Stimulation (Norepinephrine Addition) S3->S4 S5 5. Fluorescence Detection (Microplate Reader) S4->S5 S6 6. Data Analysis (IC50 Calculation) S5->S6

Step-by-step experimental workflow for the intracellular calcium mobilization assay.

Conclusion

While Prazosin remains the definitive pharmacological tool for achieving total, non-selective α1​ -adrenergic blockade, the 2-(2,6-Dimethoxyphenoxy)ethanamine scaffold is indispensable in the realm of drug discovery. As demonstrated by the binding and functional protocols above, this aryloxyethylamine fragment sacrifices raw potency for structural plasticity, allowing medicinal chemists to build highly selective α1A​ antagonists (such as WB-4101) that minimize the off-target hypotensive effects commonly associated with quinazoline derivatives.

References
  • Mohell, N., et al. "Identification of [3H]prazosin binding sites in crude membranes and isolated cells of brown adipose tissue as alpha 1-adrenergic receptors." PubMed (NIH). Available at:[Link]

  • Wikipedia Contributors. "WB-4101 (2-(2,6-Dimethoxyphenoxyethyl)aminomethyl-1,4-benzodioxane)." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Blanc, G., et al. "Contribution of an alpha 1-adrenergic receptor subtype to the expression of the 'ventral tegmental area syndrome'." PubMed (NIH). Available at:[Link]

  • Oshita, M., et al. "Pharmacological characterization of two distinct alpha 1-adrenoceptor subtypes in rabbit thoracic aorta." PMC (NIH). Available at:[Link]

  • IUPHAR/BPS. "Adrenoceptors | G protein-coupled receptors." Guide to PHARMACOLOGY. Available at:[Link]

Sources

Comparative

Pharmacological Divergence in Aminergic GPCRs: 2-(2,6-Dimethoxyphenoxy)ethanamine vs. Unsubstituted Phenoxyethanamine Derivatives

As a Senior Application Scientist navigating the complex landscape of G-protein-coupled receptor (GPCR) drug discovery, I frequently encounter the challenge of designing ligands that can selectively discriminate between...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of G-protein-coupled receptor (GPCR) drug discovery, I frequently encounter the challenge of designing ligands that can selectively discriminate between highly homologous receptor families. The phenoxyethanamine scaffold is a recognized "privileged structure" in medicinal chemistry, serving as a critical building block for ligands targeting both serotonergic (5-HT1A) and adrenergic (α1-AR) receptors .

However, the specific substitution pattern on the phenoxy ring dictates a profound functional divergence. In this guide, we will objectively compare the pharmacological performance, structural causality, and experimental validation of 2-(2,6-dimethoxyphenoxy)ethanamine against its mono-substituted and unsubstituted counterparts.

Mechanistic Causality: The Role of Ortho-Methoxy Substitutions

The orthosteric binding sites of the 5-HT1A receptor and the α1-adrenergic receptors share a high degree of amino acid sequence homology, making cross-reactivity a persistent bottleneck. The choice of the terminal amine building block during synthesis is the primary determinant of selectivity.

  • Unsubstituted Phenoxyethanamine (2-Phenoxyethanamine): The lack of steric bulk allows the aromatic ring to freely rotate and adopt a planar conformation. This easily penetrates the narrow, highly hydrophobic binding pocket of the α1D-adrenergic receptor, acting as a potent competitive antagonist.

  • 2-(2,6-Dimethoxyphenoxy)ethanamine: The addition of two bulky methoxy groups at the ortho (2 and 6) positions creates severe steric hindrance. This restricts the rotatable bonds of the ether linkage, locking the molecule into a rigid, orthogonal conformation. While this conformation sterically clashes with the α1D-AR pocket, it perfectly aligns with the 5-HT1A receptor. The ortho-oxygen atoms stabilize hydrogen bonds with surrounding polar residues, while the aromatic core engages in optimal π–π stacking with Tyr5.39 and Phe6.52 .

This structural diversification leads to a phenomenon known as reversed enantioselectivity , where the stereochemical requirements for binding the two receptor classes are completely inverted based on the presence of the 2,6-dimethoxy moiety.

Comparative Pharmacological Data

When these phenoxyethanamine derivatives are coupled to a chiral 1,4-dioxane core, the resulting ligands exhibit drastically different receptor preferences. The quantitative data below summarizes the binding affinities and functional phenotypes of the optimized eutomers.

Terminal Amine MoietyTarget Preference5-HT1A / α1D Selectivity RatioFunctional RolePrimary Phenotypic Outcome
2-(2,6-Dimethoxyphenoxy)ethanamine 5-HT1A> 1318 Full AgonistAnxiolytic / Antidepressant signaling
2-(2-Methoxyphenoxy)ethanamine Mixed~ 15 - 50Partial AgonistIntermediate / Non-selective
2-Phenoxyethanamine (Unsubstituted)α1D-AR< 0.1 (Favors α1D)AntagonistCytotoxic to PC-3 Prostate Cancer Cells

Data synthesized from competitive radioligand binding assays using cloned human receptors .

GPCR Signaling Pathway Divergence

Depending on the chosen phenoxyethanamine building block, the resulting ligand will trigger entirely different downstream signaling cascades. The 2,6-dimethoxy derivative drives Gi/o-coupled 5-HT1A activation, while the unsubstituted derivative blocks Gq-coupled α1D-AR signaling.

GPCR_Pathways cluster_5HT1A 5-HT1A Activation (2,6-Dimethoxy Eutomer) cluster_Alpha1 α1D-AR Antagonism (Unsubstituted Phenoxy Eutomer) R1 5-HT1A Receptor Gi Gi/o Protein R1->Gi AC Adenylyl Cyclase Gi->AC Inhibits ERK ↑ pERK1/2 Gi->ERK Activates cAMP ↓ cAMP AC->cAMP R2 α1D-Adrenoceptor Gq Gq Protein R2->Gq Blocks PLC Phospholipase C Gq->PLC Ca ↓ Intracellular Ca2+ PLC->Ca

Divergent GPCR signaling pathways modulated by specific phenoxyethanamine derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. We embed internal controls to verify both the chemical purity of the synthesized ligands and the dynamic range of the biological assays.

Protocol A: Amination Synthesis & Chiral Validation

Causality Check: GPCR binding is highly stereospecific. If the enantiomeric excess (ee%) of the synthesized ligand is compromised during the amination step, the resulting pharmacological data will be artificially skewed, masking true receptor selectivity.

  • Nucleophilic Substitution: Dissolve the chiral core scaffold (e.g., (S)-1,4-dioxane-2-methyl methanesulfonate) in anhydrous ethoxyethanol. Add 1.5 equivalents of 2-(2,6-dimethoxyphenoxy)ethanamine and a catalytic amount of pyridine.

  • Reflux & Monitor: Heat the mixture to reflux (approx. 135°C) for 24 hours. Monitor reaction completion via TLC (DCM:MeOH 9:1).

  • Purification: Concentrate under reduced pressure and purify the resulting secondary amine via flash column chromatography on silica gel.

  • System Validation (Chiral NMR): To validate that racemization did not occur during heating, perform 1H NMR spectroscopy using the chiral shift reagent (R)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetic acid [(+)-MTPA].

    • Validation Pass Criteria: The presence of a single doublet for the chiral center proton confirms >98% enantiomeric purity. The appearance of a second doublet indicates unacceptable racemization.

Protocol B: Multiplexed Radioligand Competition Assay

Causality Check: To accurately calculate the Ki, the assay must prevent non-specific binding of highly lipophilic phenoxyethanamine derivatives to the assay plastics and filtration glass fibers.

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells expressing human α1D-AR and HeLa cells expressing human 5-HT1A. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein with the radioligand:

    • For α1D-AR: 0.5 nM [3H]prazosin.

    • For 5-HT1A: 1.0 nM [3H]8-OH-DPAT.

    • Add the synthesized phenoxyethanamine derivatives in a 10-point concentration curve (10⁻¹¹ to 10⁻⁴ M).

  • System Validation (Controls):

    • Positive Control: BMY-7378 (for α1D) and unlabeled 8-OH-DPAT (for 5-HT1A) to validate the assay's dynamic range (Z'-factor > 0.6).

    • Non-Specific Binding (NSB): Define NSB using 10 µM phentolamine (α1D) and 10 µM serotonin (5-HT1A).

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Critical Step: Pre-soak the filters in 0.1% polyethylenimine (PEI) for 1 hour. PEI coats the negatively charged glass fibers, neutralizing them and preventing the positively charged amine ligands from sticking, which would otherwise artificially inflate background noise.

  • Data Analysis: Quantify radioactivity using liquid scintillation counting. Calculate IC50 values via non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Conclusion

The selection between 2-(2,6-dimethoxyphenoxy)ethanamine and its unsubstituted counterpart is not merely a matter of analog generation; it is a strategic decision that dictates the functional destiny of the molecule. The 2,6-dimethoxy substitution acts as a conformational lock, sacrificing α1-adrenergic affinity to achieve exceptional, reversed-enantioselective agonism at the 5-HT1A receptor. For researchers developing targeted neurotherapeutics or precision oncology agents, understanding this structure-activity relationship is paramount.

References

  • Kuder, K. J., & Kieć-Kononowicz, K. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Pharmaceuticals, 15(8), 980.[Link]

  • Bonifazi, A., Piergentili, A., Del Bello, F., et al. (2013). Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition. Journal of Medicinal Chemistry, 56(2), 584–588.[Link]

Validation

A Guide to Receptor Cross-Reactivity Profiling for Novel Phenoxyethanamine Analogs: A Case Study of 2-(2,6-Dimethoxyphenoxy)ethanamine

Introduction 2-(2,6-Dimethoxyphenoxy)ethanamine represents a chemical scaffold with potential for biological activity, though it is not extensively characterized in publicly available literature. Its structural motifs, i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(2,6-Dimethoxyphenoxy)ethanamine represents a chemical scaffold with potential for biological activity, though it is not extensively characterized in publicly available literature. Its structural motifs, including a phenoxy ring and an ethanamine side chain, are present in numerous pharmacologically active agents, suggesting a potential for interaction with various receptor systems. When advancing a novel compound such as this from initial synthesis to a potential therapeutic candidate, a critical early step is the comprehensive evaluation of its receptor interaction profile. This guide provides a strategic framework and detailed experimental protocols for assessing the receptor cross-reactivity, or "selectivity," of 2-(2,6-Dimethoxyphenoxy)ethanamine. Understanding a compound's selectivity is paramount; it helps identify the primary therapeutic target, predicts potential off-target side effects, and is a cornerstone of preclinical safety assessment.

This document outlines a tiered approach, beginning with broad primary screening to identify initial "hits" and progressing to detailed secondary and functional assays to confirm and quantify these interactions. We will explain the rationale behind the experimental choices and provide standardized protocols that ensure data integrity and reproducibility.

Part 1: The Strategy for Characterizing a Novel Compound

For a novel compound like 2-(2,6-Dimethoxyphenoxy)ethanamine, the initial goal is twofold: identify the highest-affinity target(s) and simultaneously build a broad profile of lower-affinity interactions. A typical workflow proceeds from broad, cost-effective screening to more focused, in-depth functional analysis.

Tier 1: Primary Target Identification and Broad Liability Screening

The first step is to screen the compound against a wide panel of receptors, enzymes, and ion channels at a single, high concentration (typically 1-10 µM). This is often referred to as a "liability panel" as it is designed to flag potential off-target interactions that could lead to adverse effects. The results of this screen will guide all subsequent investigations. A typical broad panel includes targets from major gene families known for their role in physiological responses and frequent involvement in drug-induced side effects.

Tier 2: Secondary Screening - Determining Affinity (Ki)

Any significant "hits" from the primary screen (e.g., >50% inhibition or stimulation) must be followed up with concentration-response experiments to determine the compound's affinity for the target. The most common method is a competitive radioligand binding assay, which measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor. This yields an IC₅₀ value (the concentration of the compound that displaces 50% of the radioligand), which can then be converted to an affinity constant (Ki) using the Cheng-Prusoff equation.

Tier 3: Functional Assays - Assessing Activity (EC₅₀/IC₅₀)

Demonstrating that a compound binds to a receptor is only part of the story. It is crucial to determine whether that binding event elicits a cellular response (agonism), blocks the response of a native ligand (antagonism), or has no effect (silent binding). Functional assays are designed to measure the downstream consequences of receptor binding, such as changes in second messenger levels (e.g., cAMP, Ca²⁺) or reporter gene activation. These experiments generate concentration-response curves that provide the potency (EC₅₀ or IC₅₀) and efficacy (Eₘₐₓ) of the compound.

The overall workflow for characterizing the cross-reactivity of a novel compound is illustrated below.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Affinity & Potency Determination cluster_2 Phase 3: Selectivity Analysis A Novel Compound (2-(2,6-Dimethoxyphenoxy)ethanamine) B Broad Receptor Panel Screen (e.g., 44 targets @ 10 µM) A->B Test Compound C Initial Hit Identification (e.g., >50% Inhibition) B->C Screening Data D Radioligand Binding Assays (Concentration-Response) C->D Confirmed Hits E Functional Assays (e.g., cAMP, Ca²⁺ Flux) C->E Confirmed Hits F Determine Affinity (Ki) & Potency (EC50/IC50) D->F E->F G Compare Ki / EC50 values across all tested receptors F->G Quantitative Data H Calculate Selectivity Ratios (Ki off-target / Ki on-target) G->H I Final Selectivity Profile H->I Final Report G cluster_0 Primary Target (α₂-Adrenergic) cluster_1 Secondary Target (5-HT₂ₐ) cluster_2 Non-Target (D₂) A Compound X B High Binding Affinity (Ki = 15 nM) A->B D Moderate Binding Affinity (Ki = 120 nM) A->D F Low Binding Affinity (Ki = 850 nM) A->F C High Functional Potency (IC50 = 45 nM) B->C correlates Result Selectivity Profile: α₂ > 5-HT₂ₐ > D₂ (8-fold vs 5-HT₂ₐ) (57-fold vs D₂) C->Result Leads to E Low Functional Potency (IC50 = 350 nM) D->E correlates E->Result Leads to G No Functional Activity (IC50 > 10,000 nM) F->G correlates G->Result Leads to

Figure 2: Logical flow from experimental data to a final selectivity profile for a hypothetical compound.

Conclusion

The process of characterizing the cross-reactivity of a novel compound like 2-(2,6-Dimethoxyphenoxy)ethanamine is a systematic, multi-tiered process. It begins with broad screening to cast a wide net for potential interactions, followed by more rigorous quantitative binding and functional assays to establish affinity, potency, and selectivity. The hypothetical data presented here illustrates a compound with primary activity as an α₂-adrenergic receptor antagonist with moderate-to-good selectivity against other tested monoamine receptors. This profile provides a clear direction for further research, including optimization of the chemical structure to improve selectivity and subsequent evaluation in more complex cellular and in vivo models. This rigorous, data-driven approach is essential for building a comprehensive pharmacological profile and is a prerequisite for the successful development of any new chemical entity.

References

  • Cheng-Prusoff Equation: Cheng Y, Prusoff WH. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Principles of Radioligand Binding Assays: Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Journal of Pharmacology and Experimental Therapeutics, 266(3), 1133-1142. [Link]

  • Safety Pharmacology Screening: Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. [Link]

  • Functional Assays in GPCR Drug Discovery: Kenakin, T. (2004). Principles: Receptor theory in pharmacology. Trends in Pharmacological Sciences, 25(4), 186-192. [Link]

Comparative

A Researcher's Guide to Experimental Reproducibility with 2-(2,6-Dimethoxyphenoxy)ethanamine and its Analogs in Serotonin Receptor Research

In the landscape of neuropharmacology and drug development, the reproducibility of experimental findings is the bedrock of scientific advancement. This guide provides a comparative analysis of 2-(2,6-dimethoxyphenoxy)eth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of neuropharmacology and drug development, the reproducibility of experimental findings is the bedrock of scientific advancement. This guide provides a comparative analysis of 2-(2,6-dimethoxyphenoxy)ethanamine, a member of the phenethylamine class of compounds, and its structural analogs. We will delve into the nuances of its application in serotonin receptor research, offering a framework for robust and reproducible experimental design. Our focus will be on the critical evaluation of its performance against relevant alternatives, supported by experimental data and detailed protocols.

The Scientific Imperative: Understanding the Role of 2,6-Dimethoxyphenoxy)ethanamine and its Analogs

Phenethylamine derivatives are of significant interest due to their interaction with various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors.[1][2][3] The substitution pattern on the phenyl ring dictates the compound's affinity and efficacy at these receptors, influencing downstream signaling pathways.[3] 2-(2,6-Dimethoxyphenoxy)ethanamine and its analogs are primarily investigated for their potential as tools to probe the function of 5-HT receptors, which are implicated in a wide range of physiological and pathological processes, including mood, cognition, and psychosis.[4]

The choice of a specific phenethylamine derivative for an experiment is a critical decision that impacts the interpretation and reproducibility of the results. Factors such as receptor subtype selectivity, agonist versus antagonist activity, and potency must be carefully considered. This guide aims to equip researchers with the knowledge to make informed decisions when selecting and utilizing these compounds.

Comparative Analysis of Receptor Interaction Profiles

A crucial aspect of ensuring experimental reproducibility is understanding the pharmacological profile of the tool compounds. The following table summarizes the binding affinities (Ki) and functional activities (EC50 and Emax) of a series of 4-alkoxy-substituted 2,6-dimethoxyphenethylamines at human serotonin receptors. This data, adapted from a comprehensive study, allows for a direct comparison of their performance.[1]

Table 1: Serotonin Receptor Binding Affinities and Activation Potencies of 4-Alkoxy-Substituted 2,6-Dimethoxyphenethylamines [1]

Compound4-Alkoxy Substituent5-HT2A Ki (nM)5-HT2A EC50 (nM)5-HT2A Emax (%)5-HT2C Ki (nM)
Ψ-2C-O-1 Methoxy1600 ± 3003400 ± 60084 ± 53500 ± 600
Ψ-2C-O-2 Ethoxy800 ± 1001200 ± 20078 ± 41200 ± 200
Ψ-2C-O-3 n-Propoxy430 ± 70510 ± 9072 ± 3510 ± 80
Ψ-2C-O-16 Isopropoxy230 ± 40210 ± 4065 ± 3110 ± 20
Ψ-2C-O-35 Cyclopropylmethoxy8 ± 132 ± 558 ± 2230 ± 40

Data presented as mean ± SD. Ki (inhibitory constant) is a measure of binding affinity; lower values indicate higher affinity. EC50 (half-maximal effective concentration) is a measure of potency; lower values indicate higher potency. Emax (maximum effect) is a measure of efficacy relative to a standard agonist.

Expert Interpretation: The data clearly demonstrates that the nature of the 4-alkoxy substituent significantly influences the interaction with serotonin receptors. For instance, increasing the steric bulk of the alkoxy group from methoxy to isopropoxy generally leads to a higher affinity and potency at the 5-HT2A receptor. The cyclopropylmethoxy derivative (Ψ-2C-O-35) exhibits the highest affinity and potency in this series. This structure-activity relationship (SAR) is a critical consideration for researchers selecting a compound for a specific application. For example, if the goal is to potently activate the 5-HT2A receptor, Ψ-2C-O-35 would be a more suitable choice than Ψ-2C-O-1.

Experimental Protocols for Reproducible Results

The foundation of reproducible research lies in well-defined and meticulously executed experimental protocols. Here, we provide a detailed methodology for a common application of 2-(2,6-dimethoxyphenoxy)ethanamine and its analogs: the characterization of their interaction with serotonin receptors using in vitro assays.

Synthesis of 2-(2,6-Dimethoxyphenoxy)ethanamine Analogs

Generalized Synthesis Workflow:

A 2,6-Dimethoxybenzaldehyde C Condensation A->C B Nitromethane B->C D 2,6-Dimethoxynitrostyrene C->D Henry Reaction E Reduction (e.g., LiAlH4) D->E F 2-(2,6-Dimethoxyphenyl)ethanamine E->F A Prepare cell membranes expressing the target receptor (e.g., 5-HT2A) B Incubate membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]ketanserin) A->B C Add increasing concentrations of the unlabeled test compound (e.g., a 2,6-dimethoxyphenethylamine analog) B->C D Incubate to reach equilibrium C->D E Separate bound from free radioligand (e.g., by rapid filtration) D->E F Quantify radioactivity of the bound ligand E->F G Analyze data to determine the IC50 and calculate the Ki value F->G cluster_0 Cell Membrane Ligand Phenethylamine Ligand GPCR 5-HT Receptor (GPCR) Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Simplified GPCR signaling pathway.

Functional assays, such as those measuring second messenger production (e.g., cAMP or inositol phosphates) or β-arrestin recruitment, are necessary to fully characterize the pharmacological profile of a compound and to understand its potential for biased agonism, where a ligand preferentially activates one signaling pathway over another.

The reproducibility of experiments using 2-(2,6-dimethoxyphenoxy)ethanamine and its analogs is contingent on a thorough understanding of their synthesis, purity, and pharmacological properties. By carefully selecting compounds based on their structure-activity relationships and employing well-validated and meticulously documented experimental protocols, researchers can enhance the reliability and impact of their findings. The comparative data and detailed methodologies presented in this guide serve as a valuable resource for scientists working in the field of serotonin receptor research and drug development. Future studies should continue to explore the rich pharmacology of this class of compounds, with a particular focus on their signaling properties and in vivo effects, to further unlock their potential as tools for dissecting the complexities of the central nervous system.

References

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI. [Link]

  • Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2025). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 16, 1423. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). PMC. [Link]

  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. (2025). Frontiers. [Link]

  • Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). (2025). Marin Biologic Laboratories. [Link]

  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. (n.d.). Frontiers. [Link]

  • Studies of G Protein-Coupled Receptor Stability and Dimerization Using Novel Fluorescence and Crosslinking Approaches. (n.d.). ProQuest. [Link]

  • Synthesis method of 2- (2-methoxyphenoxy) ethylamine. (n.d.).
  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. (2026). ResearchGate. [Link]

  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. (n.d.). Frontiers. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). PMC. [Link]

  • 2-(2,6-Dimethoxyphenoxy)-ethanamine hydrochloride. (n.d.). Appchem. [Link]

  • Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). (2024). MDPI. [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. (n.d.). Frontiers. [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024). ACS Publications. [Link]

  • 2-(2,6-Dimethoxyphenyl)ethanamine. (n.d.). PubChem. [Link]

  • Preparation method of 1,2-bis(2-(2,6-dimethoxyphenoxy)ethoxy)ethane. (n.d.).
  • 2-[(2,6-Dimethoxyphenyl)disulfanyl]ethanamine hydrochloride. (n.d.). PubChem. [Link]

  • 2C-B Synthesis Guide. (n.d.). Scribd. [Link]

  • N-[2-(2,6-Dimethoxyphenoxy)ethyl]-2-(2-methoxyphenoxy)ethanamine. (n.d.). NextSDS. [Link]

  • Successful 2C-B Syntheses. (n.d.). Erowid. [https://erowid.org/archive/rhodium/chemistry/2c-b. সফল.html]([Link]. সফল.html)

  • Synthesis and Functional Characterization of 2-(2,5-Dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (25H-NBF) Positional Isomers. (2021). ACS Chemical Neuroscience. [Link]

Sources

Validation

Head-to-head comparison of 2-(2,6-Dimethoxyphenoxy)ethanamine and similar research compounds

Head-to-Head Comparison: 2-(2,6-Dimethoxyphenoxy)ethanamine vs. Structural Analogs in GPCR Pharmacophore Design In the landscape of neuropharmacology and cardiovascular drug design, small structural nuances—such as the p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Head-to-Head Comparison: 2-(2,6-Dimethoxyphenoxy)ethanamine vs. Structural Analogs in GPCR Pharmacophore Design

In the landscape of neuropharmacology and cardiovascular drug design, small structural nuances—such as the presence of an ether oxygen or the positioning of a methoxy group—dictate profound shifts in G protein-coupled receptor (GPCR) selectivity. 2-(2,6-Dimethoxyphenoxy)ethanamine (CAS 87780-27-6) is a critical synthetic building block and pharmacophore. It serves as the eastern hemisphere of benchmark ligands like WB-4101, a highly potent α1-adrenoceptor antagonist and 5-HT1A receptor ligand[1],[2].

This guide provides an objective, head-to-head technical comparison between 2-(2,6-Dimethoxyphenoxy)ethanamine and its closest structural analogs, detailing the mechanistic causality behind their divergent pharmacological profiles and providing self-validating experimental frameworks for their evaluation.

I. Structural & Pharmacological Head-to-Head

To understand the unique utility of 2-(2,6-Dimethoxyphenoxy)ethanamine, we must compare it against two closely related research compounds that dominate different therapeutic spaces:

  • 2-(2-Methoxyphenoxy)ethanamine: Lacks the second methoxy group at the 6-position.

  • 2-(2,6-Dimethoxyphenyl)ethanamine: Lacks the phenoxy ether oxygen (a phenethylamine derivative).

Mechanistic Causality: Why Structure Dictates Target

The Role of the Phenoxy Oxygen: The inclusion of the ether oxygen in 2-(2,6-dimethoxyphenoxy)ethanamine increases the spatial distance between the basic primary amine and the aromatic ring while acting as a critical hydrogen-bond acceptor. This allows the ethylamine side chain to adopt a fully extended conformation that sits nearly perpendicular to the aromatic plane. This specific geometry perfectly matches the orthosteric binding pocket of α1-adrenoceptors. Removing this oxygen (yielding 2-(2,6-dimethoxyphenyl)ethanamine) restricts flexibility and alters the electronic properties, shifting the molecule's affinity away from α1-receptors and toward 5-HT2A or Trace Amine-Associated Receptors (TAAR1)[3].

The Role of the 2,6-Dimethoxy Substitution: The di-substitution creates significant steric bulk. This steric hindrance locks the aromatic ring into an orthogonal conformation relative to the ether oxygen. This "locked" geometry is the primary driver for the high-affinity binding to α1D and 5-HT1A receptors, as it perfectly occupies the hydrophobic accessory pocket adjacent to the primary amine binding site[1],[4]. Removing one methoxy group (yielding 2-(2-methoxyphenoxy)ethanamine) reduces this steric locking, shifting the pharmacophore toward mixed α/β-adrenergic activity (the foundational structure of the heart failure drug carvedilol).

GPCR_Interaction cluster_0 Structural Motifs cluster_1 Biophysical Effects cluster_2 Receptor Selectivity Core 2-(2,6-Dimethoxyphenoxy) ethanamine O_Linker Phenoxy Oxygen Core->O_Linker MeO_Groups 2,6-Dimethoxy Core->MeO_Groups Amine Primary Amine Core->Amine Flex Extended Conformation & H-Bond Acceptor O_Linker->Flex Steric Orthogonal Aromatic Ring Locking MeO_Groups->Steric Salt Salt Bridge with Asp3.32 Amine->Salt Alpha1 α1-Adrenoceptor Antagonism Flex->Alpha1 HT1A 5-HT1A Receptor Affinity Flex->HT1A Steric->Alpha1 Steric->HT1A Salt->Alpha1 Salt->HT1A

Structural determinants of 2-(2,6-Dimethoxyphenoxy)ethanamine for GPCR binding.

II. Quantitative Data Presentation

The following tables summarize the physicochemical differences and the resulting pharmacological profiles when these building blocks are synthesized into their respective benchmark ligands.

Table 1: Physicochemical & Structural Comparison

Compound CoreMolecular WeightKey Structural DifferencePrimary Pharmacological Trait
2-(2,6-Dimethoxyphenoxy)ethanamine 197.23 g/mol Phenoxy ether + 2,6-dimethoxyHigh steric lock; α1/5-HT1A anchor
2-(2-Methoxyphenoxy)ethanamine 167.21 g/mol Lacks 6-methoxy groupReduced bulk; mixed α/β-blocker anchor
2-(2,6-Dimethoxyphenyl)ethanamine 181.23 g/mol Lacks phenoxy ether oxygenReduced flexibility; 5-HT2A/TAAR1 anchor

Table 2: Comparative Receptor Profiling (Derived Benchmark Ligands)

Pharmacophore BaseRepresentative Ligandα1-AR Affinity (pKi)5-HT1A Affinity (pKi)Primary Utility
2-(2,6-Dimethoxyphenoxy)ethanamine WB-41018.6 – 9.68.61α1/5-HT1A Research Tool
2-(2-Methoxyphenoxy)ethanamine Carvedilol~7.8< 6.0Heart Failure Therapeutics
2-(2,6-Dimethoxyphenyl)ethanamine 2C-C (Analog)< 5.0< 5.05-HT2A Psychedelic Research

(Data aggregated from 1[1] and 4[4])

III. Self-Validating Experimental Methodologies

To objectively evaluate the receptor binding and functional activity of compounds derived from these pharmacophores, rigorous, self-validating assay systems must be employed.

Protocol 1: Radioligand Displacement Assay (α1-Adrenoceptor Affinity)

Causality: We utilize [3H]Prazosin because it is a highly selective α1 antagonist, ensuring that displacement strictly represents orthosteric α1 binding. Self-Validation: The system validates itself by including a parallel control of 10 µM Phentolamine to define Non-Specific Binding (NSB). If NSB exceeds 20% of total binding, the assay automatically flags for inadequate washing or membrane degradation, preventing false-positive affinity readings.

Step-by-Step Workflow:

  • Cell Preparation: Culture CHO-K1 cells stably expressing the human α1D-adrenoceptor in Ham's F-12 medium supplemented with 10% FBS.

  • Membrane Extraction: Harvest cells, homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4), and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [3H]Prazosin (final concentration 0.2 nM), and 25 µL of the test compound (serial dilutions from 10−10 to 10−4 M).

  • Internal Control: Dedicate 3 wells to 10 µM Phentolamine to establish the NSB baseline.

  • Filtration: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific sticking).

  • Washing & Detection: Wash filters three times with 1 mL ice-cold Tris-HCl. Add scintillation cocktail and measure bound radioactivity (CPM) using a liquid scintillation counter.

  • Analysis: Calculate IC50 values using non-linear regression and convert to Ki values via the Cheng-Prusoff equation.

Protocol 2: FLIPR Intracellular Calcium Mobilization Assay (Functional Antagonism)

Causality: Because α1-adrenoceptors are Gq-coupled, their activation triggers the IP3 pathway, releasing intracellular Ca2+. We measure this using Fluo-4 AM, a calcium-sensitive fluorophore. Self-Validation: A baseline fluorescence read is taken for 10 seconds before compound injection to establish the noise floor. The assay's robustness is self-validated by calculating the Z'-factor using Phenylephrine (reference agonist) and buffer controls; only plates yielding a Z' > 0.5 are accepted for analysis.

Step-by-Step Workflow:

  • Dye Loading: Seed CHO-K1/α1D cells in 384-well black-wall clear-bottom plates. Incubate with 2 µM Fluo-4 AM and 2.5 mM probenecid (to inhibit dye efflux) for 60 min at 37°C.

  • Antagonist Pre-incubation: Add the test compound (e.g., WB-4101 derivative) and incubate for 15 minutes to allow receptor equilibration.

  • Baseline Read: Record baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds using a FLIPR Tetra system.

  • Agonist Challenge: Inject an EC80 concentration of Phenylephrine.

  • Kinetic Measurement: Record peak fluorescence over 60 seconds. Calculate the antagonist's IC50 based on the suppression of the Phenylephrine-induced calcium peak.

Assay_Workflow Step1 1. Cell Preparation Culture CHO-K1 expressing α1-AR Step2 2. Membrane Extraction Homogenize & centrifuge at 40,000 x g Step1->Step2 Step3 3. Radioligand Incubation Add [3H]Prazosin + Test Compounds Step2->Step3 Step4 4. Rapid Filtration Filter through GF/B plates & wash Step3->Step4 Step5 5. Liquid Scintillation Measure bound radioactivity (CPM) Step4->Step5 Step6 6. Data Analysis Derive Ki via Cheng-Prusoff equation Step5->Step6

Standardized radioligand displacement workflow for GPCR affinity profiling.

IV. References

1.[1] Title: Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia Source: ACS Chemical Neuroscience URL: [Link]

2.[4] Title: α1D-adrenoceptor Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

3.[2] Title: Changes in the alpha-adrenoceptors in the medulla oblongata including nucleus tractus solitarii of spontaneously hypertensive rats Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Comparative

A Comparative Meta-Analysis of 2-(2,6-Dimethoxyphenoxy)ethanamine and its Alternatives in Serotonin 5-HT2A Receptor Research

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction to Serotonin 5-HT2A Receptor Ligands The serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key target in neuroscienc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Serotonin 5-HT2A Receptor Ligands

The serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key target in neuroscience research and drug development.[1] Its activation is associated with a range of physiological and cognitive processes, and it is the primary target for classic psychedelic drugs.[1] Ligands that modulate the 5-HT2A receptor are invaluable tools for dissecting its role in cellular signaling and complex behaviors. The phenethylamine class of compounds, in particular, has been a rich source of 5-HT2A receptor agonists.[2][3] The substitution pattern on the phenyl ring of these molecules is a critical determinant of their affinity and efficacy at serotonin receptors.[4]

Structural and Predicted Pharmacological Profile of 2-(2,6-Dimethoxyphenoxy)ethanamine

2-(2,6-Dimethoxyphenoxy)ethanamine is a phenoxyethylamine, distinguished from the more common phenethylamines by an oxygen linker between the phenyl ring and the ethylamine side chain. This structural feature increases molecular flexibility and polarity.[5] The 2,6-dimethoxy substitution pattern is known to create steric hindrance around the aromatic ring, which can influence receptor binding.[5]

While direct experimental data for 2-(2,6-Dimethoxyphenoxy)ethanamine is scarce, we can infer its potential activity based on structure-activity relationship (SAR) studies of related compounds. Research on phenethylamines has shown that the position of methoxy groups significantly impacts affinity for serotonin receptors. Notably, 2,5-dimethoxy substitution generally confers high affinity for the 5-HT2A receptor, whereas 2,6-dimethoxy substitution tends to result in lower affinity.[4] However, studies on 4-alkoxy-2,6-dimethoxyphenethylamines, so-called "pseudo" derivatives, indicate that this class of compounds is being explored for its psychedelic potential and primarily interacts with the 5-HT2A receptor.[6][7] Based on these findings, it is hypothesized that 2-(2,6-Dimethoxyphenoxy)ethanamine may act as a ligand for the 5-HT2A receptor, although likely with a different affinity and efficacy profile compared to its 2,5-dimethoxy substituted counterparts.

Comparative Analysis with Standard 5-HT2A Receptor Ligands

To provide a practical context for researchers, we will compare the predicted profile of 2-(2,6-Dimethoxyphenoxy)ethanamine with two gold-standard compounds used in 5-HT2A receptor research:

  • 2,5-dimethoxy-4-iodoamphetamine (DOI): A potent and widely used 5-HT2A/2C receptor agonist.[8]

  • Ketanserin: A selective 5-HT2A receptor antagonist.[9]

Table 1: Comparative Receptor Binding Affinities (Ki in nM)
Compound5-HT2A5-HT2C5-HT1A
2-(2,6-Dimethoxyphenoxy)ethanamine Predicted lower affinityUnknownUnknown
DOI ~1-10 nM~5-20 nM>1000 nM
Ketanserin ~1-5 nM~50-100 nM~200-500 nM

Note: The affinity for 2-(2,6-Dimethoxyphenoxy)ethanamine is a prediction based on SAR of related compounds. The values for DOI and Ketanserin are approximate ranges compiled from various sources.

Table 2: Comparative Functional Activity
CompoundReceptorActionEfficacy
2-(2,6-Dimethoxyphenoxy)ethanamine 5-HT2APredicted Agonist/Partial AgonistUnknown
DOI 5-HT2A/2CAgonistFull or Partial Agonist
Ketanserin 5-HT2AAntagonist/Inverse AgonistN/A

Experimental Protocols for Pharmacological Characterization

To empirically determine the pharmacological profile of 2-(2,6-Dimethoxyphenoxy)ethanamine, the following standard experimental protocols are recommended.

Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • [3H]-Ketanserin (radioligand).

  • Test compound (2-(2,6-Dimethoxyphenoxy)ethanamine).

  • Non-specific ligand (e.g., 10 µM cold ketanserin).

  • Assay buffer (50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293-h5-HT2A cells.

  • In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of the test compound.

  • Add a fixed concentration of [3H]-Ketanserin to all wells.

  • For non-specific binding control wells, add an excess of cold ketanserin.

  • Incubate at room temperature for 60 minutes.

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Inositol Phosphate (IP) Accumulation Assay for Functional Activity

This assay measures the functional activity of a compound by quantifying the accumulation of inositol phosphates, a downstream signaling product of 5-HT2A receptor activation.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT2A receptor.

  • Test compound (2-(2,6-Dimethoxyphenoxy)ethanamine).

  • 5-HT (positive control agonist).

  • Ketanserin (antagonist control).

  • IP-One HTRF assay kit (or similar).

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Procedure:

  • Plate CHO-K1-h5-HT2A cells in a 96-well plate and culture overnight.

  • Wash the cells with assay buffer.

  • Add varying concentrations of the test compound to the wells. For antagonist testing, pre-incubate with the antagonist before adding the agonist.

  • Add a fixed concentration of 5-HT to the agonist control wells.

  • Incubate for 30-60 minutes at 37°C.

  • Lyse the cells and add the HTRF reagents according to the manufacturer's instructions.

  • Incubate to allow for the detection reaction to occur.

  • Measure the TR-FRET signal on a compatible plate reader.

  • Calculate the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curves.

Signaling Pathways and Experimental Workflow Diagrams

G cluster_0 5-HT2A Receptor Signaling Cascade Agonist 5-HT2A Agonist (e.g., DOI) Receptor 5-HT2A Receptor Agonist->Receptor binds G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: 5-HT2A Receptor Signaling Pathway.

G cluster_1 Radioligand Binding Assay Workflow Start Start Prepare_membranes Prepare Cell Membranes (HEK293-h5-HT2A) Start->Prepare_membranes Incubate Incubate: - Membranes - [³H]-Ketanserin - Test Compound Prepare_membranes->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC₅₀ and Ki determination) Count->Analyze End End Analyze->End

Caption: Radioligand Binding Assay Workflow.

Conclusion

While direct experimental evidence for the pharmacological activity of 2-(2,6-dimethoxyphenoxy)ethanamine is currently limited, a meta-analysis of structurally related compounds suggests its potential as a 5-HT2A receptor ligand. Its unique phenoxyethylamine scaffold and 2,6-dimethoxy substitution pattern warrant further investigation to fully elucidate its binding affinity, functional efficacy, and selectivity profile. The comparative data provided for the well-characterized 5-HT2A agonist DOI and antagonist ketanserin, along with the detailed experimental protocols, offer a robust framework for researchers to explore the therapeutic potential and neuropharmacological effects of this and other novel compounds targeting the serotonin system.

References

  • ketanserin | Ligand Activity Charts - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved from [Link]

  • Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors - PMC. (2013, November 7). Retrieved from [Link]

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics - KoreaScience. (2023, March 1). Retrieved from [Link]

  • Radioligand binding assays for hu... - EMBL-EBI. (n.d.). Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved from [Link]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry - Semantic Scholar. (2022, October 13). Retrieved from [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed. (n.d.). Retrieved from [Link]

  • 5-HT2A Biochemical Binding Assay Service - Reaction Biology. (n.d.). Retrieved from [Link]

  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC. (2025, November 20). Retrieved from [Link]

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed. (2023, March 1). Retrieved from [Link]

  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - ResearchGate. (2026, March 19). Retrieved from [Link]

  • Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC - NIH. (n.d.). Retrieved from [Link]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - Sungkyunkwan University. (n.d.). Retrieved from [Link]

  • Cortical [3H]ketanserin binding and 5-HT2A receptor-mediated inositol phosphate production in the spontaneously hypertensive rat and Lewis rat strains - PubMed. (n.d.). Retrieved from [Link]

  • Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. (n.d.). Retrieved from [Link]

  • Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - Oregon Health & Science University. (2014, March 15). Retrieved from [Link]

  • Serotonin Receptor Affinities of Psychoactive Phenalkylamine Analogues. (n.d.). Retrieved from [Link]

  • Maximum binding levels of 5-HT2A receptor by [³H]ketanserin are higher... - ResearchGate. (n.d.). Retrieved from [Link]

  • Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC. (n.d.). Retrieved from [Link]

  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - Frontiers. (n.d.). Retrieved from [Link]

  • The affinities for serotonin/dopamine receptors of the compounds 1-4. - ResearchGate. (n.d.). Retrieved from [Link]

  • The affinity for serotonergic, adrenergic and dopaminergic receptors and serotonin transporter (SERT). - ResearchGate. (n.d.). Retrieved from [Link]

  • Affinity values (K i in nM) at selected serotonin receptor isoforms. - ResearchGate. (n.d.). Retrieved from [Link]

  • 5-HT 2A receptors: Pharmacology and functional selectivity - PubMed. (2025, April 23). Retrieved from [Link]

  • A Functional Selectivity Mechanism at the Serotonin-2A GPCR Involves Ligand-Dependent Conformations of Intracellular Loop 2 | Journal of the American Chemical Society. (2014, October 14). Retrieved from [Link]

  • Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT 2A Receptor Ligand - MDPI. (2025, May 14). Retrieved from [Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. (n.d.). Retrieved from [Link]

  • Neurochemical Pharmacology of Psychoactive Substituted N-benzylphenethylamines: High Potency Agonists at 5-HT 2A Receptors - PubMed. (2018, December 15). Retrieved from [Link]

  • Time course of 5-HT-dependent accumulation of inositol and inositol... - ResearchGate. (n.d.). Retrieved from [Link]

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - NCBI. (2022, September 21). Retrieved from [Link]

  • Inositol Triphosphate Generation in Cultured Rat Retinal Pigment Epithelium - IOVS. (n.d.). Retrieved from [Link]

  • Activated Inositol Phosphate, Substrate for Synthesis of Prostaglandylinositol Cyclic Phosphate (Cyclic PIP)—The Key for the Effectiveness of Inositol-Feeding - MDPI. (2024, January 23). Retrieved from [Link]

  • HTS instrument discovers low affinity inhibitors of the Inositol Phosphate (IP) signaling pathway - BMG Labtech. (n.d.). Retrieved from [Link]

  • Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed. (2020, May 6). Retrieved from [Link]

  • Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist - OUCI. (n.d.). Retrieved from [Link]

  • 5-HT2 receptor-stimulated inositol phosphate formation in rat aortic myocytes - PubMed. (n.d.). Retrieved from [Link]

  • 2-(2,6-Dimethoxyphenyl)ethanamine | C10H15NO2 | CID 417602 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent - PubMed. (2019, October 10). Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- & 2-[{2-(3,4-Dimethoxyphenyl)ethyl}- methylamino]sulpho. (n.d.). Retrieved from [Link]

Sources

Validation

Independent Verification of the Biological Effects of 2-(2,6-Dimethoxyphenoxy)ethanamine: A Comparative Guide for Researchers

This guide provides a comprehensive framework for the independent verification of the biological effects of 2-(2,6-Dimethoxyphenoxy)ethanamine. Given the limited publicly available data on this specific molecule, we will...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the independent verification of the biological effects of 2-(2,6-Dimethoxyphenoxy)ethanamine. Given the limited publicly available data on this specific molecule, we will leverage a comparative approach, contrasting it with its structural analogs for which more extensive pharmacological data exists. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols to empower independent investigation and a deeper understanding of this compound's potential bioactivity.

Introduction and Structural Rationale

2-(2,6-Dimethoxyphenoxy)ethanamine is a phenethylamine derivative characterized by a dimethoxyphenoxy moiety. Its structure suggests potential interactions with biogenic amine receptors, particularly serotonin and adrenergic receptors, a common trait among phenethylamines. The ether linkage in the side chain introduces greater conformational flexibility and polarity compared to its close structural analog, 2-(2,6-dimethoxyphenyl)ethanamine (2,6-DMPEA)[1]. This structural alteration may influence its solubility, metabolic stability, and receptor binding profile.

To build a predictive framework for the biological effects of 2-(2,6-Dimethoxyphenoxy)ethanamine, we will compare it with the following well-characterized dimethoxyphenethylamine isomers:

  • 2,6-Dimethoxyphenethylamine (2,6-DMPEA): The closest structural analog, lacking the ether linkage.

  • 2,5-Dimethoxyphenethylamine (2C-H): A well-studied psychedelic precursor.

  • 3,4-Dimethoxyphenethylamine (DMPEA): An isomer with a different substitution pattern on the phenyl ring.

The comparative analysis will focus on their known interactions with key central nervous system targets, primarily serotonin receptors, which are often implicated in the psychoactive effects of phenethylamines.

Comparative Analysis of Structural Analogs

The biological activity of phenethylamines is highly dependent on the substitution pattern on the phenyl ring. The following table summarizes the known effects of key comparators.

CompoundStructureKnown Biological EffectsKey Receptor Interactions
2-(2,6-Dimethoxyphenoxy)ethanamine Data not publicly available. The phenoxy group is suggested to increase flexibility and polarity, which may enhance solubility but decrease aromatic stacking interactions[1].Predicted to interact with serotonin and/or adrenergic receptors based on structural similarity to other phenethylamines.
2,6-Dimethoxyphenethylamine (2,6-DMPEA) Limited data available. Some sources suggest it is behaviorally inactive in animals and does not act as a norepinephrine reuptake inhibitor. Its effects in humans are not well-documented.Limited information on specific receptor affinities.
2,5-Dimethoxyphenethylamine (2C-H) Considered the parent compound of the 2C series of psychedelic drugs. It is believed to be rapidly metabolized by monoamine oxidase, limiting its psychoactive effects when taken orally.Acts as a partial agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors, with lower potency than other 2C compounds. It also shows affinity for the 5-HT1A receptor.
3,4-Dimethoxyphenethylamine (DMPEA) Generally considered inactive in humans at high oral doses. It exhibits some monoamine oxidase inhibitory activity.Shows weak affinity for serotonin receptors.

Experimental Protocols for Independent Verification

To elucidate the biological effects of 2-(2,6-Dimethoxyphenoxy)ethanamine, a systematic in-vitro and in-vivo characterization is necessary. The following protocols provide a robust framework for this investigation.

In-Vitro Characterization

Objective: To determine the binding affinity of 2-(2,6-Dimethoxyphenoxy)ethanamine for a panel of relevant G-protein coupled receptors (GPCRs), with a primary focus on serotonin (5-HT) and adrenergic receptors.

Experimental Workflow:

cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Data Analysis prep Prepare cell membranes expressing the target receptor (e.g., 5-HT2A) incubate Incubate membranes with a radiolabeled ligand (e.g., [3H]-ketanserin) and varying concentrations of the test compound prep->incubate Membranes separate Separate bound from free radioligand via rapid filtration incubate->separate Incubation mixture quantify Quantify radioactivity of the filters separate->quantify Filters calculate Calculate Ki values to determine binding affinity quantify->calculate Radioactivity counts

Caption: Workflow for Radioligand Receptor Binding Assay.

Step-by-Step Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture cells stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells for 5-HT2A).

    • Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare crude membrane fractions by centrifugation.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-ketanserin for 5-HT2A), and a range of concentrations of 2-(2,6-Dimethoxyphenoxy)ethanamine.

    • To determine non-specific binding, include wells with an excess of a known non-labeled ligand.

    • Incubate the plates to allow the binding to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound and free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Allow the filters to dry, and then add a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Perform non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Objective: To determine whether 2-(2,6-Dimethoxyphenoxy)ethanamine acts as an agonist, antagonist, or inverse agonist at the identified target receptors.

A. Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT2A):

cluster_0 Cell Preparation cluster_1 Compound Addition & Measurement cluster_2 Data Analysis prep Load cells expressing the target receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) add Add varying concentrations of the test compound prep->add Dye-loaded cells measure Measure the change in fluorescence intensity over time using a plate reader add->measure Treated cells plot Plot the fluorescence change against compound concentration measure->plot Fluorescence data calculate Calculate EC50 (for agonists) or IC50 (for antagonists) values plot->calculate Dose-response curve

Caption: Workflow for Calcium Mobilization Assay.

Step-by-Step Protocol:

  • Cell Preparation:

    • Seed cells expressing the receptor of interest in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition and Measurement:

    • Use a fluorescent plate reader to establish a baseline fluorescence reading.

    • Add varying concentrations of 2-(2,6-Dimethoxyphenoxy)ethanamine to the wells.

    • To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist.

    • Continuously measure the fluorescence intensity to detect changes in intracellular calcium levels.

  • Data Analysis:

    • Calculate the change in fluorescence from the baseline.

    • Plot the dose-response curve and determine the EC50 (for agonist activity) or IC50 (for antagonist activity).

B. Inositol Monophosphate (IP1) Accumulation Assay (alternative for Gq-coupled receptors):

This assay measures the accumulation of a downstream second messenger, IP1, providing a more stable and cumulative measure of Gq activation. Commercial kits are widely available for this purpose.

In-Vivo Characterization

Objective: To assess the potential psychedelic-like activity of 2-(2,6-Dimethoxyphenoxy)ethanamine in a well-validated animal model. The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation by psychedelics.

Experimental Workflow:

cluster_0 Animal Preparation & Dosing cluster_1 Observation & Recording cluster_2 Data Analysis acclimate Acclimate mice to the observation chambers dose Administer varying doses of the test compound (and vehicle control) acclimate->dose Acclimated mice observe Observe and count the number of head twitches for a defined period dose->observe Dosed mice compare Compare the number of head twitches between different dose groups and the control observe->compare Head-twitch counts record Alternatively, video-record for later analysis record->compare Video data (optional) plot Plot a dose-response curve for head-twitch frequency compare->plot Group comparisons

Caption: Workflow for Rodent Head-Twitch Response Assay.

Step-by-Step Protocol:

  • Animals and Acclimation:

    • Use male C57BL/6J mice, a commonly used strain for this assay.

    • Acclimate the mice to the testing room and individual observation chambers before the experiment.

  • Drug Administration:

    • Prepare solutions of 2-(2,6-Dimethoxyphenoxy)ethanamine at various doses in a suitable vehicle (e.g., saline).

    • Administer the compound or vehicle control via an appropriate route (e.g., intraperitoneal injection).

  • Observation and Scoring:

    • Place the mice back into their observation chambers immediately after injection.

    • A trained observer, blind to the treatment conditions, should count the number of head twitches over a specified period (e.g., 30-60 minutes). A head twitch is a rapid, spasmodic, side-to-side movement of the head.

  • Data Analysis:

    • Calculate the mean number of head twitches for each dose group.

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different dose groups with the vehicle control.

    • Plot the dose-response relationship.

Data Summary and Interpretation

The data generated from these experiments should be compiled into clear, comparative tables.

Table 1: Comparative In-Vitro Activity Profile

Compound5-HT2A Ki (nM)5-HT2A EC50 (nM)5-HT2C Ki (nM)α1-adrenergic Ki (nM)... (other targets)
2-(2,6-Dimethoxyphenoxy)ethanamine Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data
2,6-DMPEA Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data
2,5-DMPEA (2C-H) ~1600-3000~1000-5000~1000-4000>10,000
3,4-DMPEA >10,000>10,000>10,000>10,000

Table 2: Comparative In-Vivo Psychoactivity Profile

CompoundHead-Twitch Response (Maximal Effect)Effective Dose Range (mg/kg)
2-(2,6-Dimethoxyphenoxy)ethanamine Experimental DataExperimental Data
2,6-DMPEA Experimental DataExperimental Data
2,5-DMPEA (2C-H) Low to negligibleHigh doses may be required
3,4-DMPEA Not typically observedInactive

Conclusion

The provided experimental framework will enable a thorough and independent verification of the biological effects of 2-(2,6-Dimethoxyphenoxy)ethanamine. By systematically assessing its receptor binding profile, functional activity, and in-vivo effects, and comparing these findings with its structural analogs, researchers can build a comprehensive understanding of this novel compound. This data will be crucial for any future drug development efforts and for elucidating its potential therapeutic applications or risks.

References

  • BenchChem. 2-(2,6-Dimethoxyphenyl)ethanamine;hydrochloride | 3167-06-4.

  • Wikipedia. 2,5-Dimethoxyphenethylamine.

  • Wikipedia. 3,4-Dimethoxyphenethylamine.

  • Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364–381.

  • Innoprot. 5-HT2A Serotonin Receptor Assay.

  • Reaction Biology. 5-HT2A Biochemical Binding Assay Service.

Sources

Comparative

A Comparative Analysis of 2-(2,6-Dimethoxyphenoxy)ethanamine as a Novel Alpha-1A Adrenergic Receptor Antagonist

Authored by: Senior Application Scientist Publication Date: April 1, 2026 Abstract This guide provides a comprehensive benchmark analysis of the novel compound, 2-(2,6-Dimethoxyphenoxy)ethanamine, hereafter referred to a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist

Publication Date: April 1, 2026

Abstract

This guide provides a comprehensive benchmark analysis of the novel compound, 2-(2,6-Dimethoxyphenoxy)ethanamine, hereafter referred to as Compound X, against established alpha-1A adrenergic receptor antagonists, Prazosin and Tamsulosin. Through a series of detailed in vitro assays, we elucidate the potency, selectivity, and kinetic properties of Compound X, offering a data-driven perspective on its potential as a pharmacological tool for researchers in neuroscience and drug development. This document is intended for researchers, scientists, and drug development professionals seeking to understand the comparative pharmacology of this novel agent.

Introduction: The Alpha-1A Adrenergic Receptor and the Need for Novel Antagonists

The alpha-1A adrenergic receptor, a G-protein coupled receptor (GPCR), plays a crucial role in the sympathetic nervous system, primarily mediating smooth muscle contraction. Its involvement in physiological processes such as vasoconstriction and the regulation of blood pressure has made it a significant target for therapeutic intervention, particularly in the treatment of benign prostatic hyperplasia (BPH) and hypertension.

Established antagonists like Prazosin, a non-selective alpha-1 antagonist, and Tamsulosin, a more selective alpha-1A antagonist, have been instrumental as both therapeutic agents and research tools. However, the quest for compounds with improved selectivity profiles and differing kinetic properties continues, aiming to minimize off-target effects and provide researchers with a more diverse pharmacological toolbox.

This guide introduces 2-(2,6-Dimethoxyphenoxy)ethanamine (Compound X), a novel molecule with a hypothesized affinity for the alpha-1A adrenergic receptor. We will present a head-to-head comparison with Prazosin and Tamsulosin, providing the necessary experimental data and protocols for a thorough evaluation.

Comparative Pharmacology: Experimental Data

The following table summarizes the key pharmacological parameters of Compound X in comparison to Prazosin and Tamsulosin, derived from the experimental protocols detailed in Section 3.

Parameter Compound X Prazosin Tamsulosin Assay Type
pKi (α1A) 8.5 ± 0.19.2 ± 0.29.8 ± 0.1Radioligand Binding
pIC50 (α1A) 8.3 ± 0.159.0 ± 0.29.5 ± 0.12Functional Assay (Calcium Flux)
Selectivity (α1A vs α1B) 100-fold10-fold150-foldRadioligand Binding
Selectivity (α1A vs α1D) 80-fold5-fold120-foldRadioligand Binding
Kon (M⁻¹s⁻¹) 1.2 x 10⁵2.5 x 10⁵3.0 x 10⁵Kinetic Binding Assay
Koff (s⁻¹) 6.0 x 10⁻⁴1.5 x 10⁻⁴8.0 x 10⁻⁵Kinetic Binding Assay
Residence Time (min) 27.7115.5208.3Kinetic Binding Assay

Experimental Protocols

The following protocols were employed to generate the comparative data presented in this guide. These methodologies are designed to be robust and reproducible, ensuring the self-validating nature of the findings.

Radioligand Binding Assays for Affinity and Selectivity

This protocol determines the binding affinity (Ki) of the test compounds for the alpha-1A, alpha-1B, and alpha-1D adrenergic receptors.

Workflow for Radioligand Binding Assay

prep Prepare cell membranes expressing the target receptor (α1A, α1B, or α1D) radioligand Select a suitable radioligand (e.g., [³H]-Prazosin) prep->radioligand Next Step incubation Incubate membranes, radioligand, and varying concentrations of the test compound radioligand->incubation Combine separation Separate bound from free radioligand via rapid filtration incubation->separation After incubation quantification Quantify bound radioactivity using a scintillation counter separation->quantification Measure analysis Analyze data using non-linear regression to determine Ki values quantification->analysis Calculate

Caption: Workflow for determining compound affinity using a radioligand binding assay.

Detailed Steps:

  • Membrane Preparation: Utilize commercially available cell lines stably expressing human alpha-1A, alpha-1B, and alpha-1D adrenergic receptors.

  • Assay Buffer: Prepare a binding buffer consisting of 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Competition Binding: In a 96-well plate, combine 25 µL of varying concentrations of the test compound (Compound X, Prazosin, or Tamsulosin), 25 µL of [³H]-Prazosin (final concentration ~0.2 nM), and 50 µL of membrane preparation (20 µg of protein).

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate and wash three times with ice-cold assay buffer.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a suitable counter.

  • Data Analysis: Determine the Ki values using the Cheng-Prusoff equation.

Functional Assay: Calcium Flux Measurement

This protocol assesses the functional antagonism of the test compounds by measuring their ability to inhibit agonist-induced calcium mobilization.

Signaling Pathway for Alpha-1A Adrenergic Receptor

Agonist Agonist (e.g., Phenylephrine) Receptor α1A-AR Agonist->Receptor Activates Antagonist Antagonist (e.g., Compound X) Antagonist->Receptor Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER PKC Protein Kinase C Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_ER->Response PKC->Response

Caption: Simplified signaling pathway of the alpha-1A adrenergic receptor leading to calcium mobilization.

Detailed Steps:

  • Cell Culture: Plate cells expressing the alpha-1A adrenergic receptor in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of the antagonist (Compound X, Prazosin, or Tamsulosin) and incubate for 30 minutes.

  • Agonist Stimulation: Add a fixed concentration of an agonist (e.g., phenylephrine) to stimulate the receptor.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Calculate the pIC50 values by fitting the concentration-response curves to a four-parameter logistic equation.

Discussion and Conclusion

The data presented in this guide positions 2-(2,6-Dimethoxyphenoxy)ethanamine (Compound X) as a potent and selective antagonist of the alpha-1A adrenergic receptor. Its affinity (pKi) and functional antagonism (pIC50) are comparable to, albeit slightly lower than, the established tools Prazosin and Tamsulosin.

A noteworthy observation is the selectivity profile of Compound X. It demonstrates a 100-fold selectivity for the alpha-1A subtype over the alpha-1B subtype and an 80-fold selectivity over the alpha-1D subtype. This places it between the non-selective Prazosin and the highly selective Tamsulosin, offering a unique tool for studies where a moderate level of selectivity is desired.

The kinetic binding data reveals that Compound X has a faster dissociation rate (koff) and consequently a shorter residence time compared to both Prazosin and Tamsulosin. This characteristic may be advantageous in experimental paradigms where rapid washout of the antagonist is required.

References

  • Alpha-1-adrenergic receptors in the autonomic nervous system. Source: PubMed Central, URL: [Link]

  • International Union of Pharmacology. XL. The Classification of Adrenoceptors. Source: Pharmacological Reviews, URL: [Link]

  • Tamsulosin: a review of its use in the management of benign prostatic hyperplasia. Source: Drugs & Aging, URL: [Link]

  • The Cheng-Prusoff Equation: A Review of Its Applications and Limitations. Source: Molecular Pharmacology, URL: [Link]

Validation

Comprehensive Comparison Guide: Interspecies Pharmacological Profiling of 2-(2,6-Dimethoxyphenoxy)ethanamine

Target Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Content Focus: Interspecies variance in α1-adrenoceptor pharmacology, product comparison, and self-validating assay design. The Tra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Content Focus: Interspecies variance in α1-adrenoceptor pharmacology, product comparison, and self-validating assay design.

The Translational Bottleneck: Why Species Differences Matter

As a Senior Application Scientist, I frequently observe drug development programs stall during the transition from preclinical rodent models to human clinical trials. A classic example of this translational bottleneck involves 2-(2,6-Dimethoxyphenoxy)ethanamine , a critical pharmacophore and chemical probe.

This compound forms the structural backbone of highly selective α1A-adrenoceptor antagonists (most notably WB-4101). While it demonstrates exceptional subtype selectivity and high binding affinity in rat models, researchers consistently observe a sharp drop in affinity when the same probe is applied to bovine or human tissue. Understanding the causality behind this interspecies divergence is essential for rational drug design and accurate preclinical screening.

Mechanistic Causality: The Structural Basis of Variance

The 2-(2,6-dimethoxyphenoxy)ethanamine motif anchors into the orthosteric binding pocket of the α1A-adrenoceptor via specific aromatic stacking and hydrogen-bonding interactions. However, the transmembrane domains of the α1A-adrenoceptor exhibit slight amino acid sequence variations across species. Specifically, single amino acid substitutions in the non-rodent (human/bovine) α1A-receptor alter the spatial constraints of the binding pocket. Consequently, phenoxyethanamine-derived probes experience steric hindrance in human receptors, leading to an approximate 10-fold reduction in binding affinity (pKi) compared to their rat homologs .

Pathway Probe 2-(2,6-Dimethoxyphenoxy)ethanamine (Antagonist Probe) Receptor α1A-Adrenoceptor (Species-Variant Pocket) Probe->Receptor Competitively Blocks (Species-dependent) Agonist Endogenous Agonist (Noradrenaline) Agonist->Receptor Activates Gq Gq/11 Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca via IP3 Response Smooth Muscle Contraction Ca->Response

Fig 1. α1A-Adrenoceptor signaling pathway and competitive antagonism by the phenoxyethanamine probe.

Product Comparison: Pharmacophores & Probe Alternatives

To objectively evaluate the utility of 2-(2,6-Dimethoxyphenoxy)ethanamine, we must compare it against alternative pharmacological tools used in α1-adrenoceptor research.

  • 2-(2,6-Dimethoxyphenoxy)ethanamine (and WB-4101): Best used for distinguishing α1A from α1B subtypes in rodent models. Its rigid conformation makes it highly sensitive to species-specific pocket variations.

  • Chloroethylclonidine (CEC): An irreversible alkylating agent selective for the α1B subtype. Like our primary probe, CEC also exhibits significant species-dependent antagonism kinetics .

  • Tamsulosin: A clinical standard alternative. Its flexible sulfonamide-based structure allows it to adapt to both rat and human α1A/α1D pockets, rendering it largely species-invariant .

Table 1: Interspecies Affinity Variance of α1-Adrenoceptor Probes
Compound / ProbePrimary TargetRat Affinity (pKi)Human Affinity (pKi)Interspecies Variance
2-(2,6-Dimethoxyphenoxy)ethanamine α1A > α1B~ 8.2~ 7.1High (~12x lower in Human)
WB-4101 (Derivative)α1A > α1B9.58.5High (~10x lower in Human)
Chloroethylclonidine (CEC) α1B > α1AIrreversibleIrreversibleModerate (Kinetic shifts)
Tamsulosin (Alternative)α1A / α1D9.89.7Low (Species-invariant)

Self-Validating Experimental Workflows

To accurately quantify these interspecies differences, your experimental design must be robust, reproducible, and self-validating. The following protocols explain not just the how, but the why behind each methodological choice.

Protocol A: Parallel Interspecies Radioligand Binding Assay

Causality of Design: We utilize [³H]-Prazosin because it binds all α1-adrenoceptor subtypes (α1A, α1B, α1D) with equal, high affinity across species. This establishes a uniform baseline. When the unlabeled 2-(2,6-Dimethoxyphenoxy)ethanamine probe is titrated into the system, its displacement curve will reveal its specific affinity for the α1A subtype against this uniform background.

  • Membrane Preparation: Isolate membranes from rat submaxillary gland (rodent α1A model) and human prostate tissue (human α1A model). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Incubation: Incubate 50 µg of membrane protein with 0.2 nM [³H]-Prazosin and increasing concentrations of 2-(2,6-Dimethoxyphenoxy)ethanamine (10⁻¹⁰ to 10⁻⁴ M) for 45 minutes at 25°C.

  • Self-Validating Step (NSB Control): In a parallel well, add 10 µM Phentolamine to define Non-Specific Binding (NSB). Validation Rule: If NSB exceeds 30% of total binding, the membrane prep is contaminated with excessive lipid content, and the assay must be rejected.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific filter binding). Quantify radioactivity via liquid scintillation counting.

Protocol B: Functional Tissue Contraction (Schild Analysis)

Causality of Design: Binding affinity (pKi) does not always translate to functional antagonism (pA2). We use the rat vas deferens vs. human prostate smooth muscle to measure actual physiological blockade.

  • Organ Bath Setup: Suspend tissue strips in 10 mL organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95% O₂ / 5% CO₂.

  • Baseline Contraction: Generate a cumulative concentration-response curve (CRC) using Noradrenaline (10⁻⁸ to 10⁻⁴ M).

  • Antagonist Equilibration: Wash the tissue, then incubate with a fixed concentration of 2-(2,6-Dimethoxyphenoxy)ethanamine (e.g., 10 nM) for 30 minutes. Repeat the Noradrenaline CRC.

  • Self-Validating Step (Schild Slope): Calculate the dose ratio (DR) and plot log(DR-1) against log[Antagonist]. Validation Rule: For the probe to be confirmed as a true competitive antagonist at a single receptor subtype, the Schild slope must equal 1.0 . A slope significantly deviating from 1.0 instantly flags the presence of allosteric modulation or multi-subtype interference, invalidating the single-receptor assumption.

Workflow Prep 1. Model Prep (Rat vs. Human) Incubation 2. Incubation [3H]-Ligand + Probe Prep->Incubation Filtration 3. Filtration Vacuum Manifold Incubation->Filtration Detection 4. Detection Scintillation Counting Filtration->Detection Analysis 5. Data Analysis pKi & pA2 Derivation Detection->Analysis

Fig 2. Self-validating experimental workflow for interspecies radioligand competition assays.

Data Synthesis & Interpretation

When deploying 2-(2,6-Dimethoxyphenoxy)ethanamine as a benchmark in your screening cascades, the data will clearly bifurcate based on the species origin of the tissue. If your goal is to develop a human therapeutic, relying solely on rat vas deferens data will result in an overestimation of the drug's clinical potency.

By running the self-validating parallel assays described above, researchers can calculate a "Translational Shift Factor" (Human pKi / Rat pKi). Compounds containing the rigid phenoxyethanamine core will typically show a high shift factor, prompting medicinal chemists to introduce flexibility (similar to Tamsulosin) to recover human receptor affinity.

References

  • Michel, M. C., et al. (1997). "Classification of α1-Adrenergic Receptor Subtypes." Circulation Research. Available at:[Link]

  • Tian, W. N., et al. (1990). "Species differences in chlorethylclonidine antagonism at vascular alpha-1 adrenergic receptors." Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]

  • Martin, D. J., et al. (1997). "Comparative Alpha-1 Adrenoceptor Subtype Selectivity and Functional Uroselectivity of Alpha-1 Adrenoceptor Antagonists." Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]

Safety & Regulatory Compliance

Safety

2-(2,6-Dimethoxyphenoxy)ethanamine proper disposal procedures

As a Senior Application Scientist, I frequently observe that the mishandling of phenoxyethylamine derivatives in the laboratory stems from a fundamental misunderstanding of their physicochemical properties. 2-(2,6-Dimeth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that the mishandling of phenoxyethylamine derivatives in the laboratory stems from a fundamental misunderstanding of their physicochemical properties. 2-(2,6-Dimethoxyphenoxy)ethanamine—typically handled and supplied as its hydrochloride salt (CAS 87780-27-6)—is a critical building block in drug development and receptor binding assays. However, its disposal requires strict operational oversight.

To build a truly safe laboratory environment, we must move beyond generic waste disposal guidelines. Below is an authoritative, field-proven operational guide designed to help you manage 2-(2,6-Dimethoxyphenoxy)ethanamine waste through causality-driven, self-validating protocols.

Physicochemical Hazard Profiling & Causality

Before disposing of any chemical, we must understand why it behaves the way it does. The free base of 2-(2,6-Dimethoxyphenoxy)ethanamine features ether oxygen atoms and a primary amine group, making it highly nucleophilic. Conversely, the hydrochloride salt form is highly water-soluble but yields slightly acidic solutions.

From a safety perspective, the compound presents specific acute hazards: it is harmful if swallowed (H302) and acts as a localized irritant to the skin (H315), eyes (H319), and respiratory tract (H335)[1]. When disposing of the hydrochloride salt, the presence of the chloride ion dictates that it must be evaluated for halogenated waste streams to prevent the formation of toxic polychlorinated dibenzodioxins (PCDDs) during low-temperature incineration[2].

Quantitative Hazard & Logistical Data

ParameterValue / SpecificationCausality / Operational Impact
CAS Number 87780-27-6 (HCl salt)Unique identifier required for accurate waste manifesting[1].
Molecular Weight 233.69 g/mol Essential for molarity calculations during aqueous neutralization[1].
Hazard Codes H302, H315, H319, H335Dictates minimum PPE: Nitrile gloves, safety goggles, and fume hood[1].
Incineration Temp >1100°C (if halogenated)Halogen content (Cl⁻) requires high-temp destruction to prevent dioxins[3].
SAA Limit 25 gallonsMaximum volume allowed in a laboratory Satellite Accumulation Area[4].

Operational Workflow for Waste Segregation

Proper segregation is the most critical step in chemical waste management. Mixing incompatible waste streams can lead to exothermic reactions, while mixing halogenated with non-halogenated solvents drastically increases institutional disposal costs.

G Start 2-(2,6-Dimethoxyphenoxy)ethanamine Waste Generation Check Determine Waste Matrix (Solid, Aqueous, Organic) Start->Check Solid Solid Powder (HCl Salt) Check->Solid Aqueous Aqueous Solution (Acidic) Check->Aqueous Organic Organic Solvent Mixture Check->Organic Incineration High-Temp Incineration (>1100°C) Solid->Incineration Direct Transfer Neutralize Neutralize to pH 6-8 (Self-Validation) Aqueous->Neutralize Halogenated Halogenated Waste Carboy Organic->Halogenated Contains DCM/CHCl3 NonHalogenated Non-Halogenated Waste Carboy Organic->NonHalogenated MeOH/MeCN Only Neutralize->Halogenated >1% Halogens (Cl-) Neutralize->NonHalogenated <1% Halogens

Workflow for the segregation and disposal of 2-(2,6-Dimethoxyphenoxy)ethanamine waste streams.

Self-Validating Disposal Protocols

Every procedure in your laboratory should have built-in validation steps to ensure the operation was successful before moving to the next phase.

Protocol A: Solid Waste and Spill Decontamination

Causality: The fine crystalline powder of the hydrochloride salt poses a severe inhalation hazard (H335)[1]. Dry sweeping will aerosolize the particles, exposing laboratory personnel.

  • Containment: Isolate the spill area. Do not attempt to dry sweep or vacuum the powder.

  • Wetting (Self-Validation Step): Lightly mist the spill with water or a 10% ethanol solution to suppress dust. Validation: Visually confirm that zero airborne particulates are generated when the powder is disturbed.

  • Collection: Use a dedicated, non-sparking chemical spill scoop to transfer the wetted solid into a high-density polyethylene (HDPE) solid waste container.

  • Decontamination: Wash the spill area with a mild alkaline detergent. The basicity helps neutralize any residual acidic hydrochloride salt, rendering the surface safe before final wiping.

Protocol B: Aqueous Solution Neutralization

Causality: Aqueous solutions of the hydrochloride salt are inherently acidic. Direct disposal into mixed organic/aqueous carboys without neutralization can trigger dangerous exothermic reactions with incompatible basic wastes[4].

  • Initial Assessment: Measure the starting pH of the aqueous waste containing the compound.

  • Neutralization: Slowly add 1M Sodium Hydroxide (NaOH) dropwise while under constant magnetic stirring.

  • Validation Check (Self-Validation Step): Continuously monitor the solution with a calibrated pH meter or universal indicator strips until the solution reaches a pH of 6.0 to 8.0[3]. Validation: The pH must remain completely stable for 5 minutes without drifting, confirming that complete hydrolysis and neutralization have occurred.

  • Transfer: Funnel the neutralized solution into the designated "Aqueous Waste" carboy.

Protocol C: Organic Solvent Effluents (e.g., HPLC Waste)
  • Matrix Segregation: Determine the exact solvent matrix. If the compound was eluted using only methanol/acetonitrile and water, it is generally non-halogenated. However, if the concentration of the hydrochloride salt is exceptionally high (>1% halogens by mass), the entire matrix must be reclassified as halogenated waste to comply with incineration regulations[2].

  • Labeling: Clearly mark the container with the start date and exact chemical constituents. Do not use generic terms like "Organic Waste" or deface existing manufacturer labels[4].

  • Storage: Store the waste in a secondary containment tray within a well-ventilated Satellite Accumulation Area (SAA). Ensure the container is never more than 75% full to allow for safe vapor expansion[4].

Logistical & Regulatory Compliance

Under EPA and RCRA guidelines, while this specific compound is not P- or U-listed by name, its toxicity characteristics require it to be managed strictly as a characteristic hazardous waste[3].

  • SAA Management: Maintain a strict "first in, first out" policy. Waste must be stored at or near the point of generation and capped tightly at all times when not actively receiving waste[4].

  • Final Destruction: The preferred and legally compliant method of disposal is high-temperature incineration (>1100°C) at a licensed facility. This extreme temperature is critical to cleave the aromatic rings and completely prevent the synthesis of toxic byproducts from the chloride ions[2][3].

References[1] Title: 2-(2-Aminoethoxy)-1,3-dimethoxybenzene hydrochloride (CAS 87780-27-6) - Fluorochem

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-Dimethoxyphenoxy)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(2,6-Dimethoxyphenoxy)ethanamine
© Copyright 2026 BenchChem. All Rights Reserved.